molecular formula C13H19FN2O2 B1486694 1-(4-Fluorophenyl)-1,4-diazepane CAS No. 751468-47-0

1-(4-Fluorophenyl)-1,4-diazepane

Cat. No.: B1486694
CAS No.: 751468-47-0
M. Wt: 254.3 g/mol
InChI Key: PBXZKECCOIHYIS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1,4-diazepane (CAS 751468-47-0) is a versatile seven-membered diazepane heterocycle serving as a key chemical building block and intermediate in medicinal chemistry and drug discovery research. This compound is of significant interest in the synthesis of novel ligands for central nervous system (CNS) targets. Specifically, its homopiperazine (1,4-diazepane) scaffold has been utilized in the development of atypical dopamine transporter (DAT) inhibitors, which show therapeutic potential for psychostimulant use disorders by stabilizing DAT in a conformation different from classical stimulants . Beyond neuroscience, this diazepane derivative acts as a critical precursor for the development of sigma-2 (σ2) receptor selective ligands . The sigma-2 receptor is a promising target in oncology, as it is overexpressed in various proliferating tumor cells, including breast, colorectal, and ovarian cancers . Researchers have employed this core structure to create compounds with high binding affinity and anti-proliferative properties, facilitating the exploration of new cancer therapeutics . The compound is provided as a research-grade material for use in chemical synthesis and biological screening. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-2-4-11(5-3-10)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBBRYVFIKSKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

751468-47-0
Record name 1-(4-fluorophenyl)-1,4-diazepane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for 1-(4-Fluorophenyl)-1,4-diazepane, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis of this and related 1,4-diazepine derivatives is crucial for the exploration of novel therapeutics, as the 1,4-diazepine scaffold is a core moiety in various biologically active molecules.[1] This document will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this compound, with a focus on a robust and efficient two-step approach involving reductive amination followed by N-arylation. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its structural flexibility and ability to engage in diverse molecular interactions have led to its incorporation into a wide array of therapeutic agents, including antipsychotics, anxiolytics, and anticancer drugs.[1] The targeted synthesis of substituted 1,4-diazepanes, such as this compound, is therefore a critical endeavor in the discovery of new and improved pharmaceuticals. The introduction of a 4-fluorophenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, making its efficient synthesis a key objective.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a disconnection at the N-aryl bond and the bonds forming the diazepane ring. This leads to a convergent synthetic strategy, beginning with the construction of the core 1,4-diazepane ring, followed by the introduction of the 4-fluorophenyl substituent. This approach allows for the late-stage diversification of the diazepane scaffold, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Our proposed synthetic pathway commences with the formation of a protected 1,4-diazepane derivative, which is then deprotected and subsequently arylated. This strategy ensures high selectivity and yield in the final N-arylation step.

Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence:

  • Step 1: Synthesis of a Protected 1,4-Diazepane Intermediate via Reductive Amination.

  • Step 2: N-Arylation of the Deprotected 1,4-Diazepane with 1-fluoro-4-iodobenzene via Buchwald-Hartwig Amination.

This pathway is advantageous due to its high efficiency, substrate tolerance, and the commercial availability of the starting materials.

Synthesis_Pathway cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: N-Arylation (Buchwald-Hartwig) Ethylenediamine Ethylenediamine Imine_Formation Imine Formation Ethylenediamine->Imine_Formation Protected_Ketoester Protected Ketoester Protected_Ketoester->Imine_Formation Reduction Reduction Imine_Formation->Reduction Protected_Diazepanone Protected Diazepanone Reduction->Protected_Diazepanone Reduction_Amide Amide Reduction Protected_Diazepanone->Reduction_Amide Protected_Diazepane Protected 1,4-Diazepane Reduction_Amide->Protected_Diazepane Deprotection Deprotection Protected_Diazepane->Deprotection Diazepane 1,4-Diazepane Deprotection->Diazepane Pd_Catalyst Pd Catalyst Ligand, Base Diazepane->Pd_Catalyst Fluorophenyl_Iodide 1-Fluoro-4-iodobenzene Fluorophenyl_Iodide->Pd_Catalyst Final_Product This compound Pd_Catalyst->Final_Product

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(4-Fluorophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound 1-(4-Fluorophenyl)-1,4-diazepane. In the absence of definitive preclinical data, this document synthesizes information from structurally related compounds and established pharmacological principles to propose a plausible multi-target engagement profile within the central nervous system (CNS). We postulate that this compound's core activity likely involves modulation of key monoamine neurotransmitter systems, specifically serotonin and dopamine receptors, with potential secondary interactions at GABAergic and sigma receptors. This guide is intended for researchers, scientists, and drug development professionals, offering a structured framework for the systematic investigation of this compound. Detailed experimental protocols, hypothetical data representations, and signaling pathway diagrams are provided to facilitate future research and characterization of this and similar chemical entities.

Introduction and Structural Rationale

This compound is a synthetic compound featuring a seven-membered 1,4-diazepane ring N-substituted with a 4-fluorophenyl group. The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents with a wide array of therapeutic applications, including anxiolytic, antipsychotic, and anticonvulsant effects.[1] The incorporation of an aryl substituent, particularly a 4-fluorophenyl moiety, is a common strategy in the design of CNS-active drugs. This functional group is present in many established medications and is known to influence receptor binding affinity and selectivity, as well as pharmacokinetic properties.

The structural similarity of the N-(4-fluorophenyl) fragment to the N-arylpiperazine motif, a well-established pharmacophore for serotonin (5-HT) and dopamine (D) receptor ligands, provides a strong rationale for investigating the interaction of this compound with these monoaminergic systems.[2] This guide will, therefore, focus on a hypothesized mechanism centered on these primary targets, while also considering other potential interactions suggested by the broader pharmacology of diazepine derivatives.

Primary Hypothesized Mechanism: Dual Serotonin and Dopamine Receptor Modulation

Based on structure-activity relationship (SAR) studies of related compounds, we propose that this compound functions as a modulator of both serotonergic and dopaminergic pathways. The balance of activity at these receptors is a critical determinant of the overall pharmacological profile of many CNS drugs.[3]

Interaction with Serotonin Receptors

The 4-fluorophenyl group is a key feature in several potent 5-HT receptor ligands.[2] Its presence suggests a high probability of interaction with one or more 5-HT receptor subtypes. The 5-HT2A receptor, in particular, is a strong candidate, as antagonists of this receptor are known to have anxiolytic and antipsychotic properties.[4]

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human 5-HT2A receptor.

Objective: To quantify the binding affinity of the test compound for the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[3]

  • Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist).

  • Non-specific binding control: Mianserin (10 µM).

  • Test compound: this compound, dissolved in DMSO and serially diluted.

  • 96-well microplates, glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine), and a cell harvester.[5]

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293-h5-HT2A cells in ice-cold membrane preparation buffer. Centrifuge at 1,000 x g to remove nuclei and debris. Pellet the membranes from the supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C. Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[5]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of cell membrane homogenate (typically 50-100 µg protein).

    • 50 µL of [3H]-Ketanserin at a final concentration near its Kd (e.g., 1-2 nM).

    • 50 µL of either assay buffer (for total binding), 10 µM Mianserin (for non-specific binding), or varying concentrations of this compound.

  • Incubation: Incubate the plates for 60 minutes at 30°C with gentle agitation.[5]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer (assay buffer).[5]

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]

The following table presents plausible binding affinities of this compound at various serotonin receptor subtypes, assuming a profile consistent with potential anxiolytic or antipsychotic activity.

Receptor SubtypeRadioligandHypothetical Kᵢ (nM) for this compound
5-HT₂ₐ [³H]-Ketanserin15.5
5-HT₁ₐ[³H]-8-OH-DPAT120.3
5-HT₂C[³H]-Mesulergine85.7
5-HT₇[³H]-5-CT> 1000

Table 1: Hypothetical binding affinities (Ki) of this compound at human serotonin receptors.

Interaction with Dopamine Receptors

Dopamine receptors, particularly the D2-like family (D2, D3, D4), are primary targets for antipsychotic medications.[6] A compound with antagonist activity at D2 receptors could be beneficial in treating psychosis. The structural elements of this compound warrant an investigation into its affinity for these receptors.

This protocol outlines a functional assay to determine if this compound acts as an antagonist at the D2 dopamine receptor by measuring its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.

Objective: To characterize the functional activity (antagonism) of the test compound at the D2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human D2S dopamine receptor (which couples to Gαi/o).[7]

  • Assay medium: Serum-free cell culture medium containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • D2 Receptor Agonist: Quinpirole.

  • Adenylyl cyclase activator: Forskolin.

  • Test compound: this compound.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the CHO-D2S cells into 96-well plates and grow to confluence.

  • Pre-incubation: Aspirate the growth medium and pre-incubate the cells with varying concentrations of this compound (or vehicle) in assay medium for 20 minutes at 37°C.

  • Agonist Challenge: Add Quinpirole at a concentration that gives a sub-maximal response (e.g., its EC80) to all wells except the basal control. Simultaneously, add Forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase and generate a measurable cAMP signal.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[7]

  • Data Analysis: Plot the cAMP levels against the log concentration of the antagonist (this compound). Fit the data using a non-linear regression model to determine the IC50 value, which represents the concentration of the antagonist that restores the Quinpirole-inhibited cAMP response by 50%.

This table summarizes plausible functional data for this compound at D2-like receptors.

Receptor SubtypeAssay TypeAgonistHypothetical IC₅₀ (nM) for this compound
D₂ cAMP InhibitionQuinpirole45.2
D₃cAMP InhibitionQuinpirole98.6
D₄cAMP InhibitionQuinpirole250.1

Table 2: Hypothetical functional antagonist potencies (IC₅₀) of this compound at human D₂-like receptors.

Activation of G-protein-coupled receptors (GPCRs) like the D2 and 5-HT2A receptors can trigger intracellular signaling cascades, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[8][9] Investigating this pathway provides further insight into the compound's functional consequences.

GPCR_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR D₂/5-HT₂ₐ Receptor G_protein Gαq / Gαi GPCR->G_protein Antagonist (Compound X) Beta_arrestin β-Arrestin GPCR->Beta_arrestin PLC PLC G_protein->PLC PKC PKC PLC->PKC Src Src Beta_arrestin->Src Raf Raf PKC->Raf Src->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription_Factors Transcription Factors (e.g., CREB, Elk-1) pERK->Transcription_Factors Gene_Expression Gene Expression (Cell Proliferation, Plasticity) Transcription_Factors->Gene_Expression

Caption: Putative GPCR signaling to the ERK/MAPK pathway.

Secondary/Exploratory Mechanisms of Action

While monoamine receptors represent the primary hypothesis, the diazepine scaffold is known to interact with other CNS targets. Exploratory screening against these targets is crucial for a complete pharmacological profile.

GABAₐ Receptor Modulation

The prototypical drugs based on a fused diazepine ring system are the benzodiazepines, which act as positive allosteric modulators of the GABAₐ receptor. Although this compound lacks the typical benzodiazepine pharmacophore, its diazepine core warrants investigation for any modulatory effects on GABAergic transmission.

Objective: To determine if the test compound potentiates GABA-induced chloride currents in cultured neurons.

Procedure:

  • Culture primary hippocampal neurons or a suitable neuronal cell line.

  • Using a patch-clamp amplifier, establish a whole-cell recording configuration.

  • Clamp the neuron's membrane potential at -60 mV.

  • Apply a sub-maximal concentration of GABA to elicit an inward chloride current.

  • After establishing a stable baseline response to GABA, co-apply the same concentration of GABA with varying concentrations of this compound.

  • Measure the peak amplitude of the GABA-evoked current in the presence and absence of the test compound. An increase in current amplitude indicates positive allosteric modulation.[10]

Sigma (σ) Receptor Binding

Sigma receptors (σ₁ and σ₂) are intracellular chaperone proteins implicated in various CNS disorders. Certain diazepane derivatives have shown affinity for these receptors, suggesting a potential role in neuroprotection or modulation of psychosis.[11]

Objective: To determine the binding affinity of the test compound for the σ₁ receptor.

Procedure:

  • Prepare membrane homogenates from a source rich in σ₁ receptors (e.g., rat liver or CHO cells expressing the human σ₁ receptor).[4][11]

  • Set up a competitive binding assay in a 96-well plate using [³H]-(+)-Pentazocine as the radioligand and Haloperidol (10 µM) to define non-specific binding.[4]

  • Incubate membranes, radioligand, and varying concentrations of this compound for 90 minutes at 37°C.[11]

  • Terminate the reaction by rapid filtration through PEI-soaked glass fiber filters.

  • Quantify bound radioactivity by liquid scintillation counting and calculate the Ki as described in section 2.1.1.

In Vivo Pharmacological Profiling

To translate in vitro findings into potential therapeutic effects, in vivo behavioral assays are essential. Based on the hypothesized multi-target profile, assays for anxiolytic, antidepressant, and antipsychotic-like activity are warranted.

Experimental Workflow for In Vivo Characterization

in_vivo_workflow cluster_behavior Behavioral Assays cluster_neurochem Neurochemical Analysis Compound_Admin Compound Administration (i.p. or p.o.) to Rodents EPM Elevated Plus Maze (Anxiety) Compound_Admin->EPM FST Forced Swim Test (Depression) Compound_Admin->FST PPI Prepulse Inhibition (Antipsychotic-like) Compound_Admin->PPI Microdialysis In Vivo Microdialysis (Striatum / PFC) Compound_Admin->Microdialysis HPLC HPLC-ECD Analysis (DA, 5-HT levels) Microdialysis->HPLC

Caption: Workflow for in vivo evaluation of CNS activity.

Selected In Vivo Protocols
  • Elevated Plus Maze (EPM): This test assesses anxiety-like behavior in rodents.[12][13] An anxiolytic effect would be indicated by an increase in the time spent and the number of entries into the open arms of the maze compared to a vehicle-treated control group.

  • Forced Swim Test (FST): This is a common screening tool for antidepressant-like activity.[14][15] A compound with antidepressant potential would be expected to increase the time the animal spends actively swimming and decrease the duration of immobility.

  • In Vivo Microdialysis: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[2][16] Probes implanted in the prefrontal cortex or striatum could be used to determine if this compound alters the release or metabolism of dopamine and serotonin, providing direct evidence of its engagement with these systems in the living brain.

Conclusion and Future Directions

This guide has outlined a plausible, multi-target mechanism of action for this compound, centered on the modulation of serotonin and dopamine receptors, with potential secondary effects on GABAergic and sigma receptor systems. The provided experimental framework offers a systematic approach to validate these hypotheses and thoroughly characterize the compound's pharmacological profile.

Future research should prioritize comprehensive in vitro screening, including receptor binding and functional assays, to definitively identify primary molecular targets and determine their affinity and functional effects. Subsequent in vivo studies should then be guided by these in vitro results to explore the compound's therapeutic potential in relevant animal models of CNS disorders. The synthesis of structurally related analogs will also be crucial for elucidating the structure-activity relationships and optimizing the compound's potency, selectivity, and pharmacokinetic properties.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Jalal, S., & Mumtaz, S. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • University of North Texas. (n.d.). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Retrieved from [Link]

  • protocols.io. (2023). Elevated plus maze protocol. [Link]

  • Ranjan, A., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in cell biology, 149, 15–28. [Link]

  • Cheetham, S. C., & Jackson, T. R. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. British journal of pharmacology, 166(4), 1213–1228. [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of visualized experiments : JoVE, (59), e3638. [Link]

  • Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical chemistry, 78(5), 1391–1399. [Link]

  • Boster Biological Technology. (n.d.). G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]

  • Leão, A. H., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(15), e1191. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • Lane, J. R., et al. (2024). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. The FEBS journal. [Link]

  • Maze Engineers. (n.d.). Elevated Plus Maze. Retrieved from [Link]

  • Scolnick, E. M., & Rangel, M. C. (2001). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Assay and drug development technologies, 1(1 Pt 1), 111–118. [Link]

  • Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments : JoVE, (139), 58249. [Link]

  • Komada, M. (2008). Elevated Plus Maze for Mice. Journal of visualized experiments : JoVE, (22), 1088. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • University of Pennsylvania. (n.d.). Forced Swim Test v.3. Retrieved from [Link]

  • QIAGEN. (n.d.). Dopamine-DARPP32 Feedback in cAMP Signaling. Retrieved from [Link]

  • Wang, Y., et al. (2013). Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. The open biochemistry journal, 7, 1–10. [Link]

  • Abdullah, N. A., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. PloS one, 17(9), e0275141. [Link]

  • Kennedy, R. T., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(5), 1183–1191. [Link]

  • Tsoory, M., & Chen, A. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of visualized experiments : JoVE, (97), e52587. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

  • Kennedy, R. T. (2013). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 85(19), 9070-9077. [Link]

  • University of Turin. (n.d.). Development of sigma-1. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

  • Navarro, G., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS chemical neuroscience, 14(10), 1836–1846. [Link]

  • Wu, X., et al. (2013). Postdepolarization Potentiation of GABAA Receptors: A Novel Mechanism Regulating Tonic Conductance in Hippocampal Neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 33(32), 12943–12955. [Link]

Sources

A Multi-Pronged Strategy for the Biological Target Deconvolution of 1-(4-Fluorophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Researchers

Executive Summary: The identification of a small molecule's biological target is a cornerstone of modern drug discovery, transforming a bioactive "hit" into a tool for understanding biology and a starting point for therapeutic development. This guide presents a comprehensive, integrated strategy for the target deconvolution of a novel chemical entity, 1-(4-Fluorophenyl)-1,4-diazepane (herein designated FP-DIA). The 1,4-diazepane scaffold is a privileged structure known to exhibit a wide array of biological activities, including anticancer and antipsychotic effects.[1][2] By treating FP-DIA as a compound with a known cellular phenotype but an unknown mechanism of action, we outline a robust, four-phase workflow. This process begins with low-cost, high-throughput computational methods to generate initial hypotheses, proceeds to direct biochemical "target fishing" and cellular target engagement confirmation, and culminates in rigorous biophysical and genetic validation of the primary candidate. Each phase is designed to build upon the last, creating a self-validating framework that ensures a high degree of confidence in the final identified target. This document provides not only the detailed protocols for key experiments but also the critical scientific rationale behind each strategic choice, empowering researchers to navigate the complexities of target identification.

Introduction: The Imperative of Target Identification

The journey from a bioactive compound to a validated drug candidate is contingent on understanding its mechanism of action (MoA). Without knowing the direct protein target(s), efforts in lead optimization are inefficient, predicting off-target toxicity is challenging, and the full therapeutic potential of a molecule cannot be realized. The 1,4-diazepane core is found in molecules with diverse pharmacological profiles, from sigma receptor ligands for neurodegenerative disorders to potential anticancer agents, underscoring the scaffold's versatility and the need for precise target elucidation.[1][2][3]

This guide proposes an integrated, multi-modal strategy to identify the direct biological target(s) of FP-DIA. Our approach is founded on the principle of orthogonal validation, where evidence from disparate technological platforms—computational, biochemical, cellular, and genetic—is converged to build an irrefutable case for a specific molecular target.

Phase I: Hypothesis Generation using In Silico Profiling

Scientific Rationale: Before committing to resource-intensive wet-lab experiments, in silico target prediction provides a critical first pass to narrow the vast landscape of the human proteome into a manageable set of high-probability hypotheses.[4][5] These methods leverage the accumulated knowledge of public chemogenomic databases to predict targets based on the structural and electronic features of the query molecule.[6] This is the most cost-effective and rapid way to begin a target identification campaign.

Methodology: Ligand-Based Chemical Similarity Searching

This approach operates on the "similar property principle": structurally similar molecules often have similar biological targets. By comparing FP-DIA to millions of annotated compounds in databases like ChEMBL, we can generate a ranked list of potential targets.[7]

Experimental Protocol: Target Prediction with SwissTargetPrediction
  • Input Preparation: Obtain the simplified molecular-input line-entry system (SMILES) string for this compound.

  • Platform Submission: Navigate to the SwissTargetPrediction web server. Paste the SMILES string into the query box.

  • Parameter Selection: Select "Homo sapiens" as the target organism.

  • Execution & Analysis: Run the prediction. The server will output a list of probable targets, ranked by a probability score. Pay closest attention to the targets with the highest probability and those that cluster into distinct protein families.

Data Presentation: Hypothetical In Silico Prediction Results
Target ClassRepresentative TargetProbability ScoreRationale for Prioritization
G-Protein Coupled ReceptorsDopamine D2 Receptor0.65High structural similarity to known CNS-active diazepanes.
KinasesABL1 Kinase0.48Shared pharmacophoric features with known kinase inhibitors.
Sigma ReceptorsSigma-1 Receptor (σ1R)0.45Diazepane core is a known σ1R ligand scaffold.[3]
EnzymesDihydrofolate Reductase0.20Lower probability, but represents a distinct, druggable class.
Visualization: Logic of In Silico Target Fishing

cluster_0 In Silico Prediction Compound FP-DIA Structure (SMILES) Algorithm Similarity Algorithm Compound->Algorithm Input Database Chemogenomic Database (e.g., ChEMBL) Database->Algorithm Reference Results Ranked List of Potential Targets Algorithm->Results Output

Caption: Workflow for computational target hypothesis generation.

Phase II: In Vitro Identification of Direct Binding Partners

Scientific Rationale: With a set of hypotheses in hand, the next phase is to physically isolate binding partners from a complex biological sample. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful "target fishing" technique that uses an immobilized version of the small molecule to capture its interacting proteins directly from a cell lysate.[8][9] This method provides direct physical evidence of an interaction.

Methodology: Affinity Chromatography-Mass Spectrometry (AC-MS)

The core of this technique is the synthesis of an "affinity probe" where FP-DIA is attached via a chemical linker to a solid support (e.g., agarose beads) without disrupting its ability to bind its target.[10]

Experimental Protocol: AC-MS for FP-DIA
  • Affinity Probe Synthesis:

    • Causality: A non-essential position on the FP-DIA molecule must be identified for linker attachment, often guided by Structure-Activity Relationship (SAR) data if available. For the 1,4-diazepane scaffold, the secondary amine is a common point of functionalization.

    • Synthesize an FP-DIA analogue with an aliphatic linker arm terminating in a reactive group (e.g., an amine or carboxylic acid).

    • Covalently couple the linker-modified FP-DIA to NHS-activated agarose beads. Prepare control beads (linker only, no FP-DIA) to identify non-specific binders.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a human neuroblastoma line if pursuing CNS targets) to high density.

    • Lyse the cells under non-denaturing conditions (e.g., using a mild detergent like CHAPS) to preserve native protein structures.

    • Clarify the lysate by high-speed centrifugation to remove insoluble debris. Determine total protein concentration (e.g., via BCA assay).

  • Affinity Pulldown:

    • Incubate a portion of the cell lysate with the FP-DIA-coupled beads and another portion with the control beads for 2-4 hours at 4°C.

    • Self-Validation: To increase confidence, a competition experiment can be performed by co-incubating the lysate and FP-DIA beads with an excess of free, unmodified FP-DIA. True targets will show reduced binding to the beads in this condition.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for MS:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the FP-DIA pulldown but absent or significantly reduced in the control and competition lanes.

    • Perform in-gel trypsin digestion and submit the resulting peptides for LC-MS/MS analysis for protein identification.

Data Presentation: Hypothetical AC-MS Hit List
Protein ID (UniProt)Protein NameFP-DIA Pulldown (Spectral Counts)Control Pulldown (Spectral Counts)Enrichment Ratio
P35354Dopamine D2 Receptor128525.6
P00519ABL1 Tyrosine Kinase95811.9
Q99720Sigma-1 Receptor78613.0
P08684Tubulin beta chain1501451.0

Note: Tubulin is a common non-specific binder and shows a low enrichment ratio, highlighting the importance of the control pulldown.

Visualization: AC-MS Experimental Workflow

cluster_1 AC-MS Workflow Lysate Cell Lysate (Protein Mixture) Incubate Incubation (Binding) Lysate->Incubate Beads Immobilized FP-DIA (Affinity Beads) Beads->Incubate Wash Wash Steps (Remove Non-specific) Incubate->Wash Elute Elution (Denaturation) Wash->Elute MS LC-MS/MS Analysis Elute->MS Hits Identify Enriched Proteins MS->Hits

Caption: Affinity chromatography-mass spectrometry workflow.

Phase III: Confirming Target Engagement in a Cellular Milieu

Scientific Rationale: Identifying a binding partner in vitro is a critical step, but it is essential to confirm that this interaction occurs within the complex, crowded environment of a living cell. Target engagement assays provide this crucial piece of evidence. We will describe two powerful, orthogonal, label-free methods: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand (FP-DIA) to its target protein confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation.[11][12][13] This change in thermal stability is a direct proxy for target engagement in intact cells.[14]

Experimental Protocol: CETSA Melt Curve
  • Cell Treatment: Treat intact cells in suspension with either FP-DIA (e.g., at 10x the phenotypic EC50) or a vehicle control (e.g., DMSO) for 1 hour.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the putative target protein (e.g., Dopamine D2 Receptor from Phase II) remaining in the soluble fraction at each temperature point using a specific antibody via Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and FP-DIA-treated samples. A shift in the melting curve to the right for the FP-DIA-treated sample indicates target stabilization and thus, engagement.

Methodology 2: Drug Affinity Responsive Target Stability (DARTS)

Principle: Similar to CETSA, DARTS leverages ligand-induced protein stabilization. However, instead of heat, it uses proteolytic enzymes. A protein bound to its ligand is often more resistant to digestion by proteases than the unbound protein.[8][15][16] The key advantage of DARTS is that it does not require modification of the small molecule.[17]

Experimental Protocol: DARTS Assay
  • Lysate Treatment: Prepare a native cell lysate as in the AC-MS protocol. Divide the lysate into aliquots and treat with increasing concentrations of FP-DIA or a vehicle control.

  • Protease Digestion: Add a non-specific protease (e.g., Pronase or thermolysin) at a predetermined concentration (optimized to achieve significant but not complete digestion of the target protein in the vehicle control). Incubate for a set time (e.g., 15-30 minutes) at room temperature.

  • Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Detection: Analyze the samples by Western Blot using an antibody against the candidate target protein. A dose-dependent increase in the amount of full-length, undigested protein in the FP-DIA-treated samples confirms target engagement.

Visualization: Principle of the Cellular Thermal Shift Assay (CETSA)

cluster_0 Vehicle Control cluster_1 FP-DIA Treatment P_unbound Protein Heat_V Heat P_unbound->Heat_V P_denatured Denatured Protein Heat_V->P_denatured FP_DIA Complex Protein-Ligand Complex FP_DIA->Complex Heat_D Heat Complex->Heat_D Complex_stable Stable Complex Heat_D->Complex_stable Resists Denaturation P_unbound_D Protein P_unbound_D->Complex

Caption: Ligand binding stabilizes the target protein against heat.

Phase IV: Biophysical & Genetic Validation of the Primary Candidate

Scientific Rationale: After confirming that FP-DIA can bind a specific protein in cells, the final phase is to prove that this interaction is both high-affinity and functionally responsible for the compound's observed biological effect. This requires quantitative biophysical analysis and genetic manipulation.

Methodology 1: Biophysical Binding Kinetics (Surface Plasmon Resonance - SPR)

Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[18][19] It provides precise quantitative data on binding affinity (KD), as well as the rates of association (ka) and dissociation (kd), which are critical for drug development.[20]

Experimental Protocol: SPR Analysis
  • Protein Immobilization: Covalently immobilize the purified recombinant candidate target protein onto a sensor chip surface.

  • Analyte Injection: Flow precise concentrations of FP-DIA across the chip surface.

  • Detection: The SPR instrument detects changes in the refractive index at the surface as FP-DIA binds to the immobilized protein. This is recorded in real-time as a sensorgram.

  • Regeneration: After each injection, a regeneration solution is used to wash the bound FP-DIA off the chip, preparing it for the next concentration.

  • Data Analysis: The resulting sensorgrams are fitted to kinetic models to calculate ka, kd, and the equilibrium dissociation constant, KD (KD = kd/ka). A low KD value (e.g., in the nanomolar range) indicates a high-affinity interaction.

Data Presentation: Example SPR Kinetic Data
ParameterValueUnitInterpretation
ka (On-rate)2.5 x 10^5M⁻¹s⁻¹Rapid binding of FP-DIA to the target.
kd (Off-rate)5.0 x 10⁻³s⁻¹Moderately slow dissociation, suggesting a stable complex.
KD (Affinity)20nMHigh-affinity interaction, consistent with a potent drug.
Methodology 2: Genetic Target Validation (CRISPR/Cas9)

Principle: The most definitive way to validate a target is to show that removing it genetically eliminates the biological effect of the compound. CRISPR/Cas9 gene-editing technology allows for the precise and complete knockout of the candidate target gene.[21][22] If FP-DIA acts solely through this target, the knockout cells should become resistant to the compound.[23]

Experimental Protocol: CRISPR/Cas9 Knockout Validation
  • gRNA Design & Validation: Design and synthesize at least two independent guide RNAs (gRNAs) targeting early exons of the candidate gene to ensure a functional knockout.

  • Cell Line Engineering: Transfect the chosen cell line with Cas9 nuclease and the gRNAs.

  • Clonal Selection & Verification: Select single-cell clones and expand them. Verify successful gene knockout at the DNA level (sequencing), RNA level (qPCR), and protein level (Western Blot).

  • Phenotypic Assay: Perform the original phenotypic assay (e.g., a cell viability assay) on both the wild-type (WT) and knockout (KO) cell lines, treating each with a dose-response curve of FP-DIA.

  • Data Analysis: Compare the dose-response curves. A significant rightward shift in the EC50 for the KO cells compared to the WT cells provides definitive evidence that the gene product is the functional target of FP-DIA. A rescue experiment, where the target protein is re-expressed in the KO cells and restores sensitivity to FP-DIA, provides the highest level of validation.

Synthesizing the Evidence: An Integrated Target Deconvolution Framework

No single technique is sufficient to definitively identify and validate a drug's target. The strength of the strategy presented here lies in the convergence of evidence from four distinct and orthogonal phases. The in silico predictions focused our search; the AC-MS experiment provided the first physical evidence of binding partners; CETSA and DARTS confirmed this binding occurs in the native cellular environment; and finally, SPR quantified the interaction while CRISPR/Cas9 knockout proved its functional necessity. When the top hit from each phase consistently points to the same protein, a researcher can have extremely high confidence in having identified the true biological target of this compound.

Visualization: The Integrated Target ID & Validation Workflow

P1 Phase I: In Silico Prediction P2 Phase II: AC-MS (In Vitro Fishing) P1->P2 Hypothesis List P3 Phase III: CETSA / DARTS (Cellular Engagement) P2->P3 Candidate Protein(s) P4 Phase IV: Validation (Biophysical & Genetic) P3->P4 Engaged Candidate Confidence High-Confidence Validated Target P4->Confidence Validated MoA

Caption: A multi-phase, convergent strategy for target identification.

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An In-Depth Technical Guide to the In Silico Modeling of 1-(4-Fluorophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the in silico investigation of 1-(4-Fluorophenyl)-1,4-diazepane, a small molecule featuring the privileged 1,4-diazepane scaffold. This document is structured to guide researchers and drug development professionals through a logical, multi-stage computational workflow, from initial molecular characterization to dynamic interaction analysis. Emphasizing the causality behind methodological choices, this guide integrates foundational quantum mechanics, predictive pharmacokinetics, molecular docking, and molecular dynamics simulations. Each protocol is designed as a self-validating system, ensuring that the generated data is robust and directly translatable into actionable insights for medicinal chemistry and chemical biology programs. Our approach moves beyond rote procedural descriptions to instill a deep understanding of how computational tools can be synergistically applied to de-risk and accelerate the early stages of drug discovery.[1][2]

| Foundational Analysis: Understanding the Molecule in Isolation

Before investigating the interaction of this compound with any biological target, it is imperative to first characterize the molecule itself. This initial phase provides a fundamental understanding of its intrinsic physicochemical and electronic properties, which govern its behavior in biological systems. This step is critical for parameterization of subsequent, more complex simulations and for early identification of potential liabilities.[3][4]

| Quantum Mechanical (QM) Characterization

Classical molecular mechanics force fields, while efficient, rely on pre-parameterized atom types and charge models that may not accurately capture the nuanced electronic landscape of a novel or complex scaffold. Quantum mechanics methods, by solving approximations of the Schrödinger equation, provide a much more accurate description of electron distribution.[5][6]

The primary objective here is to derive high-quality partial atomic charges. These charges are not fixed integers but are distributed across the molecule, influenced by the electronegativity of the fluorine atom and the aromatic ring. An accurate charge model is paramount for correctly modeling electrostatic interactions, which are often dominant forces in ligand-receptor binding.[7][8]

Experimental Protocol: QM Partial Charge Calculation

  • Structure Preparation:

    • Generate a 3D conformation of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94).

  • Geometry Optimization (QM):

    • Submit the structure to a QM software package (e.g., Gaussian, ORCA, GAMESS).

    • Optimize the geometry at a suitable level of theory, such as Hartree-Fock (HF) or Density Functional Theory (DFT) with a basis set like 6-31G*.[6] The choice of DFT functional (e.g., B3LYP) is critical for balancing accuracy and computational cost.

  • Electrostatic Potential (ESP) Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to compute the electrostatic potential on the molecule's surface.

  • Charge Fitting:

    • Fit the partial atomic charges to the calculated ESP using a well-established algorithm, such as Restrained Electrostatic Potential (RESP).[7] This ensures the charges accurately reproduce the QM-derived electrostatic field around the molecule.

  • Validation:

    • Compare the resulting charge distribution with chemical intuition. For example, the fluorine and nitrogen atoms should carry significant negative partial charges, while adjacent carbons and hydrogens will be more positive.

| Early Assessment of "Drug-Likeness": In Silico ADMET Prediction

A potent molecule is useless if it cannot reach its target in the body or is toxic. Early in silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical de-risking step that saves significant time and resources.[9] Modern machine learning models, trained on large datasets of experimental outcomes, can provide reliable estimations for a wide range of pharmacokinetic properties.[3][4][10]

Table 1: Predicted Physicochemical and ADMET Properties of this compound (Note: These values are illustrative and would be generated using predictive software like SwissADME, pkCSM, or ADMET Predictor®[9][11])

PropertyPredicted ValueAcceptable Range for Oral DrugsImplication
Molecular Weight ( g/mol )194.24< 500Good size for absorption (Lipinski's Rule)[11]
LogP (Lipophilicity)1.60-0.4 to +5.6Optimal lipophilicity for membrane permeability
Water SolubilityGoodHighFavorable for formulation and distribution
GI AbsorptionHighHighLikely to be well-absorbed from the gut
BBB PermeantYesYes/No (Target Dependent)Potential for CNS activity
CYP2D6 InhibitorNoNoLow risk of drug-drug interactions via this pathway
AMES ToxicityNoNoLow probability of being a mutagen
hERG I InhibitorLow ProbabilityNoLow risk of cardiotoxicity

| Target Interaction Analysis: From Static Docking to Dynamic Simulation

With a well-characterized ligand, we can now investigate its potential interactions with a biological target. The 1,4-diazepane scaffold is found in molecules targeting a wide range of proteins, including G-protein coupled receptors (GPCRs) and enzymes.[12] For this guide, we will proceed with a hypothetical scenario targeting the benzodiazepine binding site of the GABA-A receptor, a known target for related diazepam derivatives.[13][14]

| The Static Hypothesis: Molecular Docking

Molecular docking predicts the preferred orientation (pose) and affinity of a ligand within a receptor's binding site.[15][16] It is a computational "snapshot" that serves as a powerful hypothesis-generation tool. The central dogma is that a plausible binding pose with a favorable score is a prerequisite for biological activity.[17]

Mandatory Visualization: General In Silico Workflow

G cluster_0 Part 1: Ligand Characterization cluster_1 Part 2: Ligand-Target Interaction cluster_2 Part 3: Hypothesis & Design A 3D Structure Generation B Quantum Mechanics (QM) Charge Calculation A->B C ADMET Prediction A->C E Molecular Docking (Pose Generation) B->E D Target Selection & Preparation D->E F Molecular Dynamics (MD) (Dynamic Refinement) E->F G Binding Free Energy Calculation F->G H Identify Key Interactions G->H I Inform Synthesis of New Analogs H->I

Caption: High-level workflow for in silico drug discovery.

Experimental Protocol: Flexible Ligand-Receptor Docking

  • Receptor Preparation:

    • Acquisition: Download the target protein structure from the Protein Data Bank (PDB). For our example, a structure of the GABA-A receptor would be used.

    • Cleaning: Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. The latter is crucial for validation (Step 4).

    • Protonation: Add hydrogen atoms and assign protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) appropriate for physiological pH (≈7.4). This is a critical step often overlooked by novices.[18]

  • Ligand Preparation:

    • Import the 3D structure of this compound.

    • Assign the QM-derived RESP charges calculated in Section 1.1. This provides a more accurate electrostatic representation than generic force field charges.

    • Define the rotatable bonds to allow for conformational flexibility during the docking process.

  • Binding Site Definition:

    • Define the search space (the "docking box") for the algorithm. If a co-crystallized ligand was present, define the box to encompass a 5-6 Å radius around it.[18] If the site is unknown ("blind docking"), the box must encompass the entire protein surface, which is computationally more demanding.

  • Protocol Validation (Self-Validating System):

    • Re-docking: Before docking our novel compound, take the original co-crystallized ligand (if available), remove it, and dock it back into the receptor.

    • Success Criterion: The protocol is considered valid if the top-scoring docked pose has a Root Mean Square Deviation (RMSD) of < 2.0 Å compared to its original crystallographic position. This confirms that the docking algorithm and scoring function can reproduce a known binding mode.

  • Docking Execution:

    • Run the docking simulation using a robust algorithm (e.g., AutoDock Vina, Glide, GOLD).[8] The algorithm will sample thousands of possible conformations and orientations of the ligand within the binding site.

  • Pose Analysis & Scoring:

    • Analyze the top-scoring poses. Do not rely solely on the docking score.[19]

    • Examine the intermolecular interactions: Are there hydrogen bonds? Are there favorable hydrophobic contacts? Does the fluorophenyl group engage in any specific interactions (e.g., π-π stacking, halogen bonding)? The biological relevance of the interactions is more important than the raw score.[18]

| The Dynamic Reality: Molecular Dynamics (MD) Simulation

Docking provides a static, gas-phase, 0 Kelvin approximation of binding. In reality, the protein-ligand complex is a dynamic entity, constantly in motion, solvated by water, and at physiological temperature. MD simulations provide this dynamic picture by solving Newton's equations of motion for every atom in the system over time.[20] This allows us to assess the stability of the docked pose and refine the binding hypothesis.[21][22]

Mandatory Visualization: Molecular Dynamics Workflow

MD_Workflow A Start: Docked Protein-Ligand Complex B System Solvation (Add Water & Ions) A->B C Energy Minimization (Remove Clashes) B->C D Equilibration (NVT & NPT Ensemble) Heat to 310K C->D E Production MD (100-500 ns) D->E F Trajectory Analysis (RMSD, RMSF, H-Bonds) E->F

Caption: Standard workflow for a molecular dynamics simulation.

Experimental Protocol: All-Atom MD Simulation

  • System Setup:

    • Input: Use the top-scoring, biologically plausible pose from molecular docking as the starting structure.

    • Force Field Selection: Assign a biomolecular force field (e.g., CHARMM36m, AMBER19SB) to the protein and a compatible general force field (e.g., CGenFF, GAFF) to the ligand.[23] The quality of the force field is paramount for the simulation's accuracy.[24][25]

    • Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model). This mimics the aqueous cellular environment.

    • Neutralization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's net charge.

  • Minimization and Equilibration:

    • Minimization: Perform energy minimization to relax the system and remove any steric clashes introduced during setup.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K, human body temperature) and adjust the pressure to 1 atm. This is typically done in two phases: NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Number of particles, Pressure, Temperature). This ensures the system reaches a stable state before data collection begins.

  • Production Run:

    • Run the simulation for a significant period (e.g., 100-500 nanoseconds) to sample a wide range of conformational states. The length of the simulation depends on the specific biological question being asked.

  • Trajectory Analysis (Self-Validation):

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, low-value plateau in the ligand's RMSD suggests that the binding pose is stable. A large, fluctuating RMSD may indicate an unstable or transient interaction.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF of protein residues to identify flexible regions. High fluctuation in binding site residues upon ligand binding can be significant.

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified during docking. Do these interactions persist throughout the simulation? The persistence of an interaction is a strong indicator of its importance for binding affinity.

| Synthesis of In Silico Data and Guiding Experimental Design

  • ADMET predictions suggest the molecule has a favorable drug-like profile, justifying its progression.

  • Molecular docking provides a structural hypothesis for its binding mode, identifying key interacting residues (e.g., a hydrogen bond to a specific serine, a hydrophobic interaction with a leucine pocket).

  • Molecular dynamics validates the stability of this binding pose and confirms the persistence of the key interactions over time, increasing confidence in the hypothesis.

This integrated dataset allows the computational scientist to collaborate effectively with medicinal chemists.[18] For example, if MD analysis shows that the fluorophenyl group is in a solvent-exposed region with no specific interactions, the hypothesis might be that this group can be modified to improve properties or add new interactions without disrupting the core binding. Conversely, if an interaction is shown to be critical and stable, chemists can focus on designing analogs that enhance it. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.[28]

| References

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Solubility and stability of 1-(4-Fluorophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Fluorophenyl)-1,4-diazepane

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of this compound, a heterocyclic amine of interest in pharmaceutical research. Given the foundational role of these properties in determining the developability and ultimate bioavailability of a drug candidate, a rigorous, phase-appropriate investigation is paramount. This document outlines detailed experimental protocols, the scientific rationale behind methodological choices, and the development of a validated, stability-indicating analytical method. The procedures described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines and are designed for researchers, analytical scientists, and formulation experts in the field of drug development.

Introduction: The Critical Role of Early Physicochemical Characterization

This compound belongs to the 1,4-diazepane class of compounds, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including potential applications as central nervous system agents and anticancer therapeutics.[1][2][3] The successful progression of any new chemical entity (NCE) from a laboratory curiosity to a viable therapeutic agent is critically dependent on its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are arguably the most influential.

  • Solubility directly impacts the dissolution rate and subsequent absorption of an orally administered drug, governing its bioavailability. Poor aqueous solubility is a leading cause of failure for promising drug candidates.

  • Stability dictates a compound's shelf-life, its degradation pathways, and the potential formation of harmful impurities.[4] Understanding a molecule's liabilities under various stress conditions is a regulatory requirement and essential for developing a robust and safe drug product.[5]

This guide provides the scientific and methodological framework to thoroughly characterize this compound, ensuring that development decisions are based on a solid foundation of empirical data.

Foundational Physicochemical Properties

Before embarking on extensive experimental studies, it is crucial to understand the inherent properties of the molecule, which can be predicted from its structure. This compound is a basic compound due to the presence of two secondary amine functionalities within the diazepane ring.[6] This basicity is the primary determinant of its pH-dependent solubility.

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted Value/CharacteristicRationale & Implication
Molecular Formula C₁₁H₁₅FN₂Confirmed via structural analysis.
Molecular Weight ~194.25 g/mol Based on atomic weights.
pKa (most basic) ~8.5 - 9.5The secondary amines are the primary basic centers. The exact pKa would be determined experimentally, but this estimate suggests the compound will be protonated and positively charged in the acidic environment of the stomach (pH 1-3) and increasingly neutral as the pH rises through the intestine.[7]
Predicted LogP ~1.5 - 2.5The fluorophenyl group adds lipophilicity, while the diazepane ring is relatively polar. This value suggests moderate membrane permeability.

The amine functionality makes the molecule's solubility highly dependent on pH.[6][8] At pH values significantly below its pKa, the molecule will exist predominantly in its protonated, cationic form, which is expected to have significantly higher aqueous solubility than the neutral free base.[7]

Aqueous Solubility Profiling

The objective of this phase is to quantify the solubility of this compound across a physiologically relevant pH range. This data is critical for predicting its behavior in the gastrointestinal (GI) tract. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[8]

Experimental Protocol: pH-Dependent Thermodynamic Solubility
  • Preparation of Buffers: Prepare a series of buffers (e.g., HCl, phosphate, acetate) covering the pH range from 1.2 to 7.4.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer solution. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]

  • pH Verification: Measure the final pH of each saturated solution to confirm it has not shifted during equilibration.

Data Presentation: Expected Solubility Profile

The results should be compiled into a clear, concise table.

Table 2: Hypothetical pH-Dependent Aqueous Solubility Data

pH (Final)MediumTemperature (°C)Solubility (mg/mL)Form
1.20.1 N HCl37> 10.0Protonated (Salt)
4.5Acetate Buffer372.5Mostly Protonated
6.8Phosphate Buffer370.3Mixed
7.4Phosphate Buffer370.1Mostly Neutral
IntrinsicWater37< 0.05Neutral (Free Base)

This expected profile demonstrates high solubility at low pH (stomach) and decreasing solubility at higher pH values (intestine), a classic profile for a basic compound.[10]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Excess Solid (1-(4-FP)-1,4-Diazepane) C Add Solid to Buffers A->C B Prepare pH Buffers (pH 1.2 to 7.4) B->C D Equilibrate (e.g., 24h @ 37°C) C->D E Separate Solid/Liquid (Centrifuge/Filter) D->E F Collect Supernatant E->F G Quantify by HPLC-UV F->G H Verify Final pH F->H I Solubility vs. pH Profile G->I H->I

Caption: Workflow for determining pH-dependent equilibrium solubility.

Stability Analysis and Forced Degradation

Forced degradation studies are a cornerstone of drug development, designed to intentionally degrade the NCE under more severe conditions than those used for accelerated stability testing.[11][12] The primary goals are:

  • To identify potential degradation products and elucidate degradation pathways.[5]

  • To demonstrate the specificity of the analytical method, proving it is "stability-indicating."[4][13]

  • To understand the intrinsic stability of the molecule, which helps in formulation and packaging design.[5]

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[4][14]

Protocol for Forced Degradation Studies

Solutions of this compound (e.g., at 1 mg/mL in a suitable solvent) are subjected to the following stress conditions as per ICH Q1A guidelines. A control sample (unstressed) is analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent compound.[11]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours. The diazepane ring may be susceptible to acid-catalyzed hydrolysis or rearrangement.[15]

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24-48 hours. Amine-containing compounds can exhibit varying stability in basic conditions.

  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours. The secondary amine nitrogens are potential sites for oxidation.

  • Thermal Degradation: The solid drug substance is exposed to high heat (e.g., 80°C) for 7 days.

  • Photostability: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[11] Benzodiazepine-related structures can be photolabile.[16]

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is developed concurrently with the forced degradation studies. The versatility and high sensitivity of HPLC make it an essential tool for this purpose.[13][14]

  • Initial Method Scouting: A reversed-phase HPLC (RP-HPLC) method is the typical starting point for small molecules.[17] A C18 column is commonly used with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (acetonitrile or methanol).

  • Stress Sample Analysis: The stressed samples are injected into the HPLC system. The primary goal is to achieve baseline separation between the main peak (parent compound) and all degradation product peaks.

  • Method Optimization: Gradient elution is often required to separate compounds with different polarities.[17] Parameters such as gradient slope, mobile phase pH, column temperature, and flow rate are adjusted to optimize the separation.

  • Peak Purity Analysis: A photodiode array (PDA) detector is used to assess the purity of the parent peak in the chromatograms of stressed samples. The UV spectra across the peak should be identical, indicating no co-eluting impurities.

  • Mass Spectrometry (MS) Integration: Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for identifying the mass-to-charge ratio (m/z) of the degradation products, providing crucial clues to their structures.[17]

Workflow for Stability-Indicating Method Development

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_method Method Development Acid Acid (HCl) Analyze Analyze Stressed Samples Acid->Analyze Base Base (NaOH) Base->Analyze Ox Oxidation (H2O2) Ox->Analyze Heat Thermal Heat->Analyze Light Photolytic Light->Analyze Scout Develop Initial RP-HPLC Method Scout->Analyze Optimize Optimize Separation (Gradient, pH, etc.) Analyze->Optimize Purity Assess Peak Purity (PDA Detector) Optimize->Purity Result Validated Stability-Indicating Analytical Method Purity->Result

Caption: Forced degradation and analytical method development workflow.

Data Presentation: Expected Stability Profile

The data from the validated method should be summarized clearly.

Table 3: Hypothetical Summary of Forced Degradation Studies

Stress ConditionTime% Assay of Parent% DegradationNo. of DegradantsComments
Control 48h99.8%0.2%0Baseline
0.1 N HCl @ 60°C 48h85.2%14.8%2Significant degradation observed.
0.1 N NaOH @ 60°C 48h92.5%7.5%1Moderately stable.
3% H₂O₂ @ RT 24h89.1%10.9%3Susceptible to oxidation.
Thermal (Solid) @ 80°C 7 days99.5%0.5%0Highly stable in solid state.
Photolytic (ICH Q1B) -96.3%3.7%1Minor photolytic degradation.

Conclusion and Forward-Looking Strategy

This technical guide presents a robust and systematic approach to characterizing the solubility and stability of this compound. The predicted pH-dependent solubility profile, classic for a basic amine, underscores the importance of evaluating this compound under varied pH conditions that mimic the GI tract. The forced degradation strategy outlined not only identifies potential liabilities such as susceptibility to acid hydrolysis and oxidation but also drives the development of a critical tool: a validated, stability-indicating HPLC method. This method is indispensable for all future quality control, formulation development, and formal stability studies. The insights gained from these studies are fundamental for guiding rational drug formulation strategies and ensuring the overall quality, safety, and efficacy of the potential therapeutic agent.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
  • Shaikh Abu Safwan Shahnawaz and Dr Anwar Shaikh. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33.
  • Patel RM, Shri B. M shaha collage of pharmaceutical education and research, modasa, Gujrat, India. stability indicating HPLC method development a riview, (international research journal of pharmacy, 2011; 2(5): 79-87.
  • Development and Validation of HPLC Stability-Indicating Assays. (n.d.).
  • Saimalakondaiah, D., et al. (n.d.).
  • Pobudkowska, A., & Domańska, U. (2012). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). (2020). PubMed.
  • Adhikari, R. P., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Sharma, M., & Rathore, M. S. (2016).
  • Adhikari, R. P., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. OUCI.
  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (n.d.). Der Pharma Chemica.
  • Synthesis and characterization of some 1,4-diazepines deriv
  • Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharm Anal Acta, 5(303).
  • Amines. (2005). Principles of Drug Action 1.
  • Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water.
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). Figshare.
  • Avdeef, A., et al. (2015). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Semantic Scholar.

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Preliminary cytotoxicity screening of 1-(4-Fluorophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Preliminary Cytotoxicity Screening of 1-(4-Fluorophenyl)-1,4-diazepane

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: Contextualizing the Inquiry

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including potential anticancer and antipsychotic applications.[1][2][3] The subject of this guide, this compound, is a specific analogue whose therapeutic potential is intrinsically linked to its safety profile. Preliminary cytotoxicity screening is therefore not merely a routine procedure but a critical, foundational step in the drug discovery cascade.[4][5] It provides the initial " go/no-go " signal, identifying overt cellular toxicity and informing the subsequent trajectory of a candidate compound. Studies on related 1,4-diazepane derivatives have often shown low cytotoxicity, suggesting a potentially favorable safety profile that nonetheless requires empirical validation for each new analogue.[6][7][8][9]

This guide, written from the perspective of a Senior Application Scientist, eschews a rigid template to provide a logical, scientifically-grounded framework for this evaluation. We will focus on the causality behind experimental choices, ensuring a robust and self-validating methodology.

Part 1: The Strategic Framework for Screening

Rationale for Cell Line Selection: A Cancer and Non-Cancer Dichotomy

The initial question in any cytotoxicity screen is not just "Is it toxic?" but "Is it selectively toxic?". To address this, we must utilize a cell panel that represents both a potential therapeutic target (cancer cells) and a proxy for healthy tissue (non-cancerous cells). This allows for the calculation of a selectivity index, a primary indicator of a compound's therapeutic window.[10]

  • Cancer Cell Line: HCT116 (Human Colorectal Carcinoma)

    • Why HCT116? This is a well-characterized, robustly growing epithelial cancer cell line. Its widespread use in anti-cancer drug screening provides a wealth of comparative data. As many 1,4-diazepine and benzodiazepine derivatives have been explored for anti-proliferative effects, HCT116 serves as a relevant model.[11][12]

  • Non-Cancerous Cell Line: HEK293 (Human Embryonic Kidney)

    • Why HEK293? While being an immortalized cell line, HEK293 is one of the most common and accepted models for representing general, non-cancerous human cell physiology in initial toxicity screens.[10] Its utility lies in its high transfectability and reproducible growth, making it an industry standard for baseline toxicity assessment.

Rationale for Orthogonal Assay Selection: Measuring Viability from Different Perspectives

To ensure the trustworthiness of our data, we will employ two distinct assays that measure different hallmarks of cellular health. This orthogonal approach mitigates the risk of false results due to compound interference with a single detection technology.[13]

  • Metabolic Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Principle: This assay quantifies the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[5][10] Active mitochondrial reductase enzymes in living cells convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan, measured spectrophotometrically, is an indicator of cell viability.

  • Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Release

    • Principle: This assay measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[13] An increase in LDH activity in the supernatant is a direct marker of cell lysis and death.

By combining an assay that measures metabolic function (MTT) with one that measures structural integrity (LDH), we create a self-validating system that provides a more comprehensive picture of the compound's cytotoxic mechanism.

Part 2: Standard Operating Protocols

The following protocols are detailed to ensure reproducibility. Adherence to these steps, particularly the included controls, is critical for data integrity.

Cell Culture and Maintenance
  • Propagation: Culture HCT116 and HEK293 cells in appropriate media (e.g., McCoy's 5A for HCT116, DMEM for HEK293) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Environment: Maintain all cells in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Subculture cells upon reaching 80-90% confluency to maintain exponential growth and cellular health.

Compound Preparation and Dosing
  • Primary Stock: Prepare a 10 mM stock solution of this compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: Create a series of working solutions by serially diluting the primary stock in culture medium. A typical 8-point concentration curve for a preliminary screen might range from 0.1 µM to 100 µM.

  • Final DMSO Concentration: Critically, ensure the final concentration of DMSO in all wells (including vehicle controls) does not exceed 0.5% to prevent solvent-induced toxicity.

Experimental Workflow: MTT Assay
  • Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for attachment.

  • Treatment: Replace the medium with 100 µL of medium containing the desired concentrations of this compound.

    • Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

      • Untreated Control: Cells in medium alone.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Reagent Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate percent viability relative to the vehicle control: (Abs_sample / Abs_vehicle) * 100.

Experimental Workflow: LDH Release Assay
  • Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.

  • Controls:

    • Vehicle Control: As above.

    • Positive Lysis Control: A set of wells to which a lysis buffer (provided in commercial kits) is added 30 minutes before the end of the incubation to establish maximum LDH release.

  • Incubation: Incubate the plate for 48 hours.

  • Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's protocol of a commercial kit) to each well.

  • Incubation & Stop: Incubate in the dark at room temperature for 30 minutes, then add the stop solution.

  • Data Acquisition: Read the absorbance at 490 nm.

  • Analysis: Calculate percent cytotoxicity relative to the maximum LDH release control: ((Abs_sample - Abs_vehicle) / (Abs_max_lysis - Abs_vehicle)) * 100.

Part 3: Data Presentation and Visualization

Quantitative Data Summary: The IC₅₀ Table

The primary endpoint of a cytotoxicity screen is the IC₅₀ value—the concentration at which 50% of cell viability is inhibited. This data should be summarized clearly.

CompoundCell LineAssayIC₅₀ (µM) [95% C.I.]Selectivity Index (HEK293 IC₅₀ / HCT116 IC₅₀)
This compoundHCT116MTTTo be determined
This compoundHEK293MTTTo be determinedCalculate
This compoundHCT116LDHTo be determined
This compoundHEK293LDHTo be determinedCalculate
Doxorubicin (Positive Control)HCT116MTTReference Value
Mandatory Visualizations

Visual aids are essential for communicating complex workflows and mechanisms.

Experimental_Workflow cluster_setup Phase 1: Setup cluster_execution Phase 2: Execution cluster_assays Phase 3: Orthogonal Assays cluster_analysis Phase 4: Analysis Cell_Culture Cell Culture (HCT116 & HEK293) Seeding Cell Seeding (96-well Plates) Cell_Culture->Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment (48-hour Incubation) Compound_Prep->Treatment Seeding->Treatment MTT MTT Assay (Metabolic Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Readout Spectrophotometry (Absorbance Reading) MTT->Readout LDH->Readout Calculation IC50 Calculation & Selectivity Index Readout->Calculation

Caption: High-level workflow for the cytotoxicity screening of a novel compound.

Assay_Principles MTT_Principle MTT Assay Viable Cell Mitochondrial Reductase Formazan (Purple) Dead Cell No Reaction MTT_Principle:f2->MTT_Principle:f3 MTT_Principle:f4->MTT_Principle:f5 MTT_Reagent MTT (Yellow) MTT_Reagent->MTT_Principle:f1 Enters Cell LDH_Principle LDH Assay Viable Cell LDH Contained Dead Cell (Lysis) LDH Released Signal LDH_Principle:f1->LDH_Principle:f2 LDH_Principle:f3->LDH_Principle:f4 LDH_Principle:f4->LDH_Principle:f5

Caption: Comparative principles of the MTT metabolic assay and LDH release assay.

Conclusion and Path Forward

The execution of this preliminary cytotoxicity screen will classify this compound into one of three categories:

  • Generally Cytotoxic: Low IC₅₀ values against both HCT116 and HEK293 cells. This would likely halt further development or prompt significant medicinal chemistry efforts to mitigate toxicity.

  • Selectively Cytotoxic: A significantly lower IC₅₀ value in HCT116 cells compared to HEK293 cells (high selectivity index). This is a promising result, warranting further investigation into its anti-cancer mechanism of action.

  • Non-Cytotoxic: High IC₅₀ values (>50-100 µM) in both cell lines. This suggests a favorable safety profile, clearing the path for efficacy studies related to other potential therapeutic applications (e.g., CNS activity).

This structured, multi-faceted approach ensures that the initial characterization of this compound is both comprehensive and reliable, providing a solid foundation for all subsequent drug development decisions.

References

[6] ACS Medicinal Chemistry Letters. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Available from:

[7] ResearchGate. (n.d.). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands | Request PDF. Available from:

[8] PubMed Central (PMC). (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Available from:

[9] PubMed. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Available from:

[13] ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Available from:

[14] ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from:

[10] ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from:

[4] LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Available from:

[15] UWSpace. (n.d.). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Available from:

[5] Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from:

[1] Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from:

[2] ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Available from:

[3] Scirp.org. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Available from:

[16] PubMed. (2014). Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Available from:

[11] ResearchGate. (n.d.). Representative examples of biologically active 1,4-benzodiazepines. Available from:

[12] Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Available from:

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An In-depth Technical Guide to the Sigma Receptor Binding Affinity of 1-(4-Fluorophenyl)-1,4-diazepane and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Sigma Receptors and the 1,4-Diazepane Scaffold

The Therapeutic Potential of Sigma Receptors

Initially misclassified as a subtype of opioid receptors, sigma receptors are now recognized as a unique class of intracellular proteins with two primary subtypes, σ₁ and σ₂.[1] The σ₁ receptor, a 223-amino acid chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in a wide array of cellular functions, including ion channel modulation, intracellular calcium signaling, and cellular stress responses.[1] Consequently, σ₁ receptor ligands are being investigated for their therapeutic potential in treating a range of conditions such as neurodegenerative diseases, psychiatric disorders, and pain.[1][2] The σ₂ receptor, while less characterized, is overexpressed in various tumor cell lines, making it a compelling target for the development of novel cancer diagnostics and therapeutics.[1]

1,4-Diazepanes: A Versatile Chemical Scaffold

The 1,4-diazepane ring system is a seven-membered heterocycle containing two nitrogen atoms. Its conformational flexibility and the ability to introduce diverse substituents at the nitrogen and carbon atoms make it an attractive scaffold for the design of biologically active molecules.[3][4] Derivatives of 1,4-diazepane have been explored for a multitude of pharmacological activities, and recent studies have highlighted their potential as potent and selective sigma receptor ligands.[1][5][6]

Sigma Receptor Binding Affinity of 1,4-Diazepane Analogs

Direct experimental data for the sigma receptor binding affinity of 1-(4-Fluorophenyl)-1,4-diazepane could not be located in a comprehensive review of scientific literature. However, research on structurally similar compounds provides valuable insights into how modifications to the 1,4-diazepane core influence binding at σ₁ and σ₂ receptors.

Quantitative Analysis of Structurally Related Compounds

The following table summarizes the sigma receptor binding affinities (Ki in nM) for a selection of 1,4-diazepane derivatives. Lower Ki values are indicative of higher binding affinity.

Compound/Derivativeσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₁/σ₂)Reference
4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one245.60.23[6]
1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepaneNot specified2.2Not specified[6]
4-(4-(5-chloropyridin-2-yl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)-butan-1-one oximeNot specifiedNot specified, but σ₁/σ₂ ratio = 41.841.8[6]
1-N-Boc-1,4-diazepane Derivative 115.3 ± 1.845.7 ± 3.50.33[5]
1-N-Boc-1,4-diazepane Derivative 28.9 ± 0.922.1 ± 2.10.40[5]
1-N-Boc-1,4-diazepane Derivative 312.1 ± 1.533.4 ± 2.90.36[5]
1-N-Boc-1,4-diazepane Derivative 425.6 ± 2.768.2 ± 5.40.38[5]
Benzofurane-substituted diazepane (2c)8Not specifiedNot specified[1]
Quinoline-substituted diazepane (2d)19Not specifiedNot specified[1]

Note: The specific structures of the "1-N-Boc-1,4-diazepane Derivatives" are proprietary to the cited source.[5] The benzofurane and quinoline-substituted diazepanes also have more complex structures than the parent compound of interest.[1]

Experimental Protocol: Determination of Sigma Receptor Binding Affinity

The following is a detailed, step-by-step protocol for a competitive radioligand binding assay, a gold-standard method for determining the binding affinity of a test compound for sigma receptors.

Principle of the Assay

This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The inhibition constant (Ki) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Caption: Principle of the competitive radioligand binding assay for sigma receptors.

Materials and Reagents
  • Receptor Source: Guinea pig brain membranes (for σ₁) or rat liver membranes (for σ₂).

  • Radioligand for σ₁: [³H]-(+)-Pentazocine.[1]

  • Radioligand for σ₂: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG).[1]

  • Non-specific Binding Control: Haloperidol.

  • Test Compound: this compound.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: 96-well cell harvester.

  • Filters: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail.

  • Liquid Scintillation Counter.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize the appropriate tissue (guinea pig brain for σ₁ or rat liver for σ₂) in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes by high-speed centrifugation, wash the pellet with fresh buffer, and resuspend to a final protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 50 µL of the test compound at various concentrations (typically a serial dilution).

    • 50 µL of the appropriate radioligand at a final concentration close to its Kd value.

    • 100 µL of the membrane preparation.

  • Total and Non-specific Binding:

    • Total Binding: In separate wells, add buffer instead of the test compound.

    • Non-specific Binding: In another set of wells, add a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol) to saturate the receptors and prevent specific binding of the radioligand.

  • Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for determining sigma receptor binding affinity.

Conclusion and Future Directions

While the precise sigma receptor binding affinity of this compound remains to be elucidated, the available data for its structural analogs strongly suggest that the 1,4-diazepane scaffold is a promising starting point for the design of novel sigma receptor ligands. The presented data indicates that substitutions on the diazepane nitrogens and the phenyl ring can significantly modulate affinity and selectivity for the σ₁ and σ₂ receptor subtypes.

The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine the sigma receptor binding profiles of their own novel 1,4-diazepane derivatives. Future research should focus on the systematic exploration of the structure-activity relationships of this chemical class to develop ligands with high affinity and selectivity for either the σ₁ or σ₂ receptor, which could lead to the development of novel therapeutics for a range of human diseases.

References

  • Yadlapalli, J. S., et al. (2020). SYA 013 analogs as sigma-2 (σ2) selective ligands: structure-affinity relationship studies. Bioorganic & Medicinal Chemistry Letters, 30(24), 127627. [Link]

  • Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. [Link]

  • Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Request PDF on ResearchGate. [Link]

  • Sharma, V., & Kumar, P. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(4), 518-537. [Link]

  • Sharma, V., & Kumar, P. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-(4-Fluorophenyl)-1,4-diazepane via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Synthetic Strategy

The 1-aryl-1,4-diazepane scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds with significant biological activity. Specifically, the introduction of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and pharmacokinetic properties. 1-(4-Fluorophenyl)-1,4-diazepane is therefore a critical building block for drug discovery and development programs targeting central nervous system disorders, oncology, and infectious diseases.[1]

This document provides a detailed, field-proven protocol for the synthesis of this compound. The selected method is the Buchwald-Hartwig amination, a robust and versatile palladium-catalyzed cross-coupling reaction renowned for its efficiency in constructing carbon-nitrogen (C-N) bonds.[2] This approach is superior to other methods for its high functional group tolerance, relatively mild reaction conditions, and broad applicability. The protocol is designed for researchers in organic synthesis and drug development, providing not just a procedural guide but also the underlying chemical principles for successful execution and troubleshooting.

Principle of the Method: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide. The reaction is driven by a palladium catalyst and is dependent on a synergistic interplay between the metal center, a phosphine ligand, and a base.[2]

The catalytic cycle proceeds through three key stages:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromo-4-fluorobenzene, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation : The 1,4-diazepane coordinates to the palladium center. A strong base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination : The final C-N bond is formed as the 4-fluorophenyl group and the diazepine moiety are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

A critical challenge in the N-arylation of symmetric diamines like 1,4-diazepane is preventing undesired double arylation. This protocol mitigates this side reaction by using a strategic excess of the 1,4-diazepane starting material, which statistically favors the mono-arylated product. The choice of a bulky, electron-rich phosphine ligand, such as XPhos, is essential to promote the reductive elimination step and stabilize the catalytic species.[3][4]

Experimental Protocol: Materials, Setup, and Execution

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
1-Bromo-4-fluorobenzene≥99%Sigma-Aldrich460-00-4
1,4-Diazepane≥98%Combi-Blocks1121-92-2Also known as Homopiperazine.
Palladium(II) Acetate (Pd(OAc)₂)99.9% trace metals basisStrem Chemicals3375-31-3Catalyst precursor.
XPhos≥98%Sigma-Aldrich564483-18-7Ligand.
Cesium Carbonate (Cs₂CO₃)≥99.9%Alfa Aesar534-17-8Base. Must be finely powdered and dry.
TolueneAnhydrous, ≥99.8%Acros Organics108-88-3Reaction solvent.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6For chromatography.
HexanesACS GradeFisher Scientific110-54-3For chromatography.
Triethylamine (TEA)≥99.5%Sigma-Aldrich121-44-8For chromatography.
Celite® 545---MilliporeSigma61790-53-2For filtration.
Anhydrous Sodium SulfateACS GradeVWR7757-82-6Drying agent.
Equipment
  • Three-neck round-bottom flask (100 mL) with magnetic stir bar

  • Reflux condenser

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle with temperature controller and thermocouple

  • Standard laboratory glassware (septum, needles, syringes, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system or glass column

  • Rotary evaporator

Synthetic Workflow Diagram

Synthesis_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Flask 1. Add Pd(OAc)₂, XPhos, Cs₂CO₃, and 1,4-Diazepane to Flask Inert 2. Evacuate and Backfill with Argon (3x) Flask->Inert Solvent 3. Add Anhydrous Toluene Inert->Solvent Reagents 4. Add 1-Bromo-4-fluorobenzene via Syringe Solvent->Reagents Stir at RT Heat 5. Heat to 100-110 °C (12-18 hours) Reagents->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Cool 7. Cool to Room Temperature Monitor->Cool Reaction Complete Filter 8. Dilute with EtOAc, Filter through Celite Cool->Filter Extract 9. Concentrate and Purify via Flash Chromatography Filter->Extract Final Final Product Extract->Final Characterize

Caption: Overall workflow for the Buchwald-Hartwig synthesis.

Step-by-Step Protocol

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

  • Flask Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%), XPhos (191 mg, 0.4 mmol, 4 mol%), cesium carbonate (4.56 g, 14.0 mmol, 1.4 equiv.), and 1,4-diazepane (2.0 g, 20.0 mmol, 2.0 equiv.).

    • Rationale: The catalyst and ligand are added first, followed by the base and the amine nucleophile. Using a 2-fold excess of diazepane is crucial to minimize the formation of the di-arylated byproduct. Cesium carbonate is an effective base for this transformation.

  • Inert Atmosphere: Seal the flask with septa and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene (40 mL) via a cannula or syringe. Stir the resulting suspension at room temperature for 15 minutes. Subsequently, add 1-bromo-4-fluorobenzene (1.75 g, 1.1 mL, 10.0 mmol, 1.0 equiv.) dropwise via syringe.

    • Rationale: Pre-stirring the catalyst, ligand, and base in the solvent can help in the formation of the active catalytic species before the aryl halide is introduced.

  • Reaction Heating and Monitoring: Heat the reaction mixture to 100-110 °C using a heating mantle. Stir vigorously for 12-18 hours. Monitor the reaction progress by TLC (e.g., 90:9:1 EtOAc/MeOH/TEA) or LC-MS until the 1-bromo-4-fluorobenzene is consumed.

    • Rationale: Elevated temperatures are typically required to drive the catalytic cycle, particularly the initial oxidative addition step.[5]

  • Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the dark suspension with ethyl acetate (50 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 25 mL) to ensure all product is collected.[5]

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification Protocol
  • Chromatography Preparation: Prepare a silica gel column for flash chromatography. The crude material can be adsorbed onto a small amount of silica gel for dry loading.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 20% to 100%), followed by 5-10% methanol in ethyl acetate containing 1% triethylamine.

    • Rationale: Triethylamine is added to the eluent to prevent the basic amine product from tailing on the acidic silica gel, leading to better separation and recovery.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a solid or viscous oil.

Characterization and Results

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expect signals for the aromatic protons (AA'BB' system, ~6.8-7.0 ppm), and distinct signals for the diazepane ring protons, including the N-CH₂ and C-CH₂-C protons.

  • ¹³C NMR (101 MHz, CDCl₃): Expect signals in the aromatic region, including a characteristic doublet for the carbon bearing the fluorine atom (¹JCF coupling), and signals in the aliphatic region for the diazepane carbons.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ (C₁₁H₁₅FN₂ + H⁺ = 195.13).

  • Yield: A typical yield for this reaction after purification is in the range of 70-85%.

Workflow for Analysis

Analysis_Workflow Crude Crude Product (Post-Workup) TLC_LCMS TLC / LC-MS Analysis (Purity Check) Crude->TLC_LCMS Purified Purified Product (Post-Chromatography) NMR_H ¹H NMR Spectroscopy (Structural Confirmation) Purified->NMR_H NMR_C ¹³C NMR Spectroscopy (Structural Confirmation) Purified->NMR_C MS Mass Spectrometry (Molecular Weight Verification) Purified->MS TLC_LCMS->Purified Final Pure Compound Confirmed NMR_H->Final NMR_C->Final MS->Final

Caption: Post-synthesis purification and characterization workflow.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Inert Atmosphere: Palladium catalysts and phosphine ligands can be air-sensitive. Handle them under an inert atmosphere.

  • Reagents: Cesium carbonate is a strong base and an irritant. Avoid inhalation and contact with skin. Toluene is flammable and toxic. Handle all reagents in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional guidelines.

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. Available at: [Link]

  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Royal Society of Chemistry. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspartate Receptors. PubMed. Available at: [Link]

  • Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. National Institutes of Health. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed Central. Available at: [Link]

  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. Available at: [Link]

  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Publishing. Available at: [Link]

  • Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. PubMed Central. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. ResearchGate. Available at: [Link]

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Application Note: A Robust Protocol for the Purification of 1-(4-Fluorophenyl)-1,4-diazepane by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the purification of 1-(4-Fluorophenyl)-1,4-diazepane, a key heterocyclic intermediate in pharmaceutical research and development.[1][2] The inherent basicity of the diazepane moiety presents significant challenges for standard silica gel chromatography, often leading to poor recovery and peak tailing. This document details two robust protocols, explaining the underlying chemical principles and experimental choices. The primary method utilizes standard silica gel with a basic mobile phase modifier, while an alternative, high-performance method employs an amine-functionalized stationary phase for a more streamlined workflow. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for purifying basic amine compounds.

The Challenge: Chromatographic Purification of Basic Amines

The purification of N-aryl diazepanes like this compound is frequently complicated by the strong interaction between the basic nitrogen atoms of the analyte and the acidic surface of standard stationary phases.

1.1. Analyte-Stationary Phase Interaction

Standard silica gel is covered with weakly acidic silanol groups (Si-OH). The basic lone pairs on the nitrogen atoms of the diazepane ring can engage in a strong acid-base interaction with these silanols. This interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The compound binds so strongly it cannot be eluted from the column, resulting in significant yield loss.[3]

  • Peak Tailing: Slow dissociation kinetics from the acidic sites cause the compound to elute slowly and asymmetrically, leading to broad peaks and poor separation from impurities.[4]

  • On-Column Degradation: For sensitive molecules, the acidic environment of the silica surface can catalyze decomposition.[4]

1.2. Strategic Approaches for Successful Purification

To achieve efficient purification, these problematic interactions must be mitigated. Two primary strategies are effective:

  • Neutralization of the Stationary Phase: By adding a small amount of a competing, volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase, the acidic silanol sites on the silica gel are effectively "capped" or neutralized.[3] This prevents the target amine from binding strongly, allowing it to travel through the column and elute with a symmetrical peak shape.

  • Use of a Modified Stationary Phase: Employing a stationary phase with a non-acidic or basic surface chemistry eliminates the root cause of the issue. Amine-functionalized silica, for instance, offers a basic surface that repels the basic analyte, precluding the need for mobile phase modifiers and simplifying the post-purification workup.[5]

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before committing the bulk of the crude material to a column, it is critical to develop an optimal solvent system using TLC. The goal is to identify a mobile phase composition that provides good separation between the desired product and any impurities, with a target retention factor (Rf) of approximately 0.2-0.4 for the product.

Protocol: TLC Solvent System Screening

  • Prepare TLC Plates: Use standard silica gel 60 F254 plates. For the alternative protocol, amine-functionalized TLC plates should be used.[5]

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the dissolved sample onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a candidate mobile phase.

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate or ninhydrin for amines).

  • Calculate Rf: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

  • Optimize: Adjust the solvent polarity until the target Rf and desired separation are achieved. A higher ratio of the more polar solvent (e.g., ethyl acetate or methanol) will increase the Rf values.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Stationary Phase Primary Solvent System (Non-polar:Polar) Basic Modifier Rationale
Silica Gel Dichloromethane (DCM) : Methanol (MeOH) (e.g., 98:2 to 90:10) 0.5-1% Triethylamine (TEA) A versatile system for moderately polar compounds. TEA is essential to prevent streaking.
Silica Gel Ethyl Acetate (EtOAc) : Hexanes (e.g., 20:80 to 80:20) 0.5-1% Triethylamine (TEA) Good for less polar impurities. TEA passivates the acidic silica.[3]

| Amine-Silica | Ethyl Acetate (EtOAc) : Hexanes (e.g., 10:90 to 70:30) | None Required | The amine-functionalized surface eliminates the need for a basic modifier.[5] |

Primary Protocol: Purification using Silica Gel with a Basic Modifier

This method is the most common approach due to the wide availability and low cost of standard silica gel. Its success hinges on the inclusion of a basic modifier in the eluent.

Materials and Reagents

  • Crude this compound

  • Silica Gel (flash grade, 230-400 mesh)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates, chamber, and visualization reagents

Step-by-Step Methodology

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 DCM:MeOH + 0.5% TEA). The consistency should be like a thin milkshake.

    • With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the packed silica bed to prevent disruption during solvent addition. Never let the solvent level drop below the top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent like DCM.

    • Add a portion of dry silica gel to this solution (typically 2-3 times the mass of the crude product).

    • Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

    • Carefully add this powder onto the sand layer at the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase determined from TLC analysis.

    • If a gradient elution is required to remove strongly retained impurities, gradually increase the percentage of the more polar solvent (e.g., increase MeOH content from 2% to 10%).

    • Collect fractions of a consistent volume (e.g., 10-20 mL depending on column size).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot every second or third fraction on a TLC plate.

    • Develop and visualize the plate to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the fractions that contain only the pure this compound.

    • Remove the solvents and the volatile TEA using a rotary evaporator to yield the purified product.

Alternative Protocol: Purification using Amine-Functionalized Silica

This advanced method offers superior performance and a simplified workflow, making it ideal for routine purifications or for particularly sensitive amines.

Rationale and Advantages The amine-bonded phase provides a basic surface that minimizes the strong acid-base interactions seen with silica.[5] This results in:

  • Sharper Peaks: Improved peak symmetry and better resolution.

  • No Additives Needed: The mobile phase does not require TEA, which simplifies solvent preparation and removal during workup.

  • High Reproducibility: Less dependence on the activity (water content) of the stationary phase compared to bare silica.

Step-by-Step Methodology

The protocol is nearly identical to the primary method, with two key differences:

  • Stationary Phase: Use amine-functionalized silica for packing the column.

  • Mobile Phase: Do not add TEA or any other basic modifier to the mobile phase. A simple binary system like Ethyl Acetate/Hexanes is typically sufficient.

Follow the steps for column packing, dry sample loading, elution, and fraction analysis as described in Section 3. The product isolation step is simpler as only the chromatography solvents need to be evaporated.

Workflow Visualization and Protocol Summary

The overall process for purifying this compound is summarized in the workflow diagram below.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development (Select Solvents) Crude->TLC Test small sample Pack Pack Column (Silica or Amine-Silica) TLC->Pack Optimized conditions Load Dry Load Sample Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify product Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for the purification of this compound.

Table 2: Comparison of Purification Protocols

Parameter Protocol 1: Silica Gel + TEA Protocol 2: Amine-Functionalized Silica
Stationary Phase Standard Silica Gel Amine-Functionalized Silica
Modifier Required Yes (e.g., 0.5-1% Triethylamine) No
Peak Shape Good to Fair (potential for some tailing) Excellent (typically sharp and symmetrical)
Work-up Requires removal of TEA post-purification Simple solvent evaporation
Relative Cost Lower Higher
Advantages Inexpensive, widely available materials Faster work-up, higher resolution, better for sensitive compounds.[5]

| Disadvantages | Potential for tailing, requires basic additive | Higher initial cost of stationary phase |

Troubleshooting Guide

Even with a robust protocol, issues can arise. This table provides solutions to common problems encountered during the chromatography of basic amines.

Table 3: Common Chromatography Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Product is not eluting from the column 1. Mobile phase is not polar enough. 2. (Silica Protocol) Insufficient TEA, leading to strong adsorption.[4] 1. Gradually increase the polarity of the mobile phase (e.g., increase %MeOH). 2. Ensure at least 0.5% TEA is present in the mobile phase.
Product elutes too quickly (in the solvent front) The mobile phase is too polar.[4] Start with a less polar solvent mixture (e.g., higher % Hexanes or DCM).
Poor separation of product and impurities 1. Incorrect solvent system chosen. 2. Column was overloaded with crude material. 3. Sample band was too broad (e.g., from wet loading in a strong solvent). 1. Re-optimize the solvent system using TLC. 2. Use a larger column or purify a smaller amount of material. 3. Use the dry loading technique.[6]
Streaking or tailing on TLC/Column (Silica Protocol) Acid-base interaction between the amine and silica.[3] Increase the concentration of TEA in the mobile phase to 1-2% or switch to the amine-silica protocol.

| All fractions are mixed | The compound may be degrading on the column, creating new impurities during elution.[4] | Test compound stability on a small amount of silica. If it degrades, use a less acidic stationary phase like neutral alumina or switch to the amine-silica protocol. |

References

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

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  • Cao, J., et al. (2021). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. [Link]

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  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Fayed, E. A., et al. (2014). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. [Link]

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  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

  • Patel, H., et al. (2018). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. -ORCA. [Link]

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Application Note: Definitive ¹H and ¹³C NMR Signal Assignment for 1-(4-Fluorophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive methodology for the definitive assignment of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) signals for the compound 1-(4-Fluorophenyl)-1,4-diazepane. Leveraging a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments, this note details the experimental protocols and the logical framework for spectral interpretation. The causality behind experimental choices, such as solvent selection and the use of specific 2D techniques, is explained to provide a deeper understanding of the structural elucidation process. This guide is intended to serve as a practical resource for researchers in medicinal chemistry, chemical synthesis, and quality control, ensuring accurate and reproducible characterization of this and structurally related compounds.

Introduction

This compound is a heterocyclic compound featuring a seven-membered diazepane ring N-substituted with a 4-fluorophenyl group. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1] Accurate structural confirmation and purity assessment are critical milestones in the drug discovery and development pipeline. NMR spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of organic molecules in solution.[2]

This application note presents a detailed protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound. We will delve into the rationale for signal assignment based on chemical shift theory, spin-spin coupling, and through-bond correlations observed in 2D NMR experiments.

Theoretical Considerations for Spectral Assignment

The structural features of this compound present distinct challenges and opportunities for NMR analysis:

  • Diazepane Ring Conformational Dynamics: Seven-membered rings like diazepane are conformationally flexible.[3] The rate of this conformational exchange can influence the appearance of the NMR spectrum. In many cases, at room temperature, the rate of interconversion is fast on the NMR timescale, leading to averaged signals for the methylene protons.

  • Symmetry: The molecule possesses a plane of symmetry through the C2-C3 and C6-C7 bonds of the diazepane ring and the C1'-C4' axis of the phenyl ring at room temperature due to rapid ring flipping. This symmetry simplifies the spectrum, as chemically equivalent protons and carbons will be magnetically equivalent.

  • Electronegativity and Anisotropy: The nitrogen atoms and the fluorine atom significantly influence the chemical shifts of nearby protons and carbons. The electronegative nitrogen atoms will deshield adjacent protons and carbons, shifting their signals downfield.[4] The aromatic ring induces a ring current effect, which can shield or deshield nearby protons depending on their spatial orientation.[4]

  • Fluorine Coupling: The ¹⁹F nucleus has a spin of I = 1/2 and will couple with neighboring ¹H and ¹³C nuclei.[5] This coupling provides valuable information for assigning signals in the fluorophenyl moiety. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei (e.g., ³JHF, ⁴JHF, ¹JCF, ²JCF, etc.).[6][7][8]

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-15 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale for Solvent Choice: CDCl₃ is a common, relatively non-polar solvent that is often a good first choice. DMSO-d₆ is a more polar aprotic solvent that can be useful if solubility is an issue in CDCl₃. The choice of solvent can influence chemical shifts and the conformation of the molecule in solution.[9][10] For this guide, CDCl₃ is used as the primary solvent.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C NMR).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled experiment (zgpg30).

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).[11][12]

    • Relaxation Delay (d1): 2 seconds.

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY experiment (cosygpppqf).

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, primarily for assigning the protons on the diazepane ring.[13]

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC experiment with gradient selection (hsqcedetgpsisp2.3).

    • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).[2][14][15] This is a powerful tool for definitively assigning carbon signals based on their attached, and already assigned, protons.

Results and Spectral Assignment

The following sections detail the assignment of the ¹H and ¹³C NMR signals for this compound, with the atom numbering scheme provided in the diagram below.

G cluster_diazepane 1,4-Diazepane Ring cluster_phenyl 4-Fluorophenyl Group N1 N1 C2 C2 N1->C2 C1_prime C1' N1->C1_prime C3 C3 C2->C3 N4 N4 C3->N4 C5 C5 N4->C5 NH H N4->NH C6 C6 C5->C6 C7 C7 C6->C7 C7->N1 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime F F C4_prime->F C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Caption: Atom numbering scheme for this compound.

¹H NMR Assignment

The ¹H NMR spectrum is characterized by signals from the aromatic protons and the aliphatic protons of the diazepane ring.

  • Aromatic Region (δ 6.8-7.0 ppm):

    • The 4-fluorophenyl group gives rise to a characteristic AA'BB' spin system, which often appears as two multiplets or "triplet-like" signals due to the symmetry and the coupling to fluorine.[16]

    • δ ~6.95 ppm (m, 2H, H-2'/H-6'): These protons are ortho to the nitrogen and meta to the fluorine. They appear as a multiplet due to coupling with H-3'/H-5' (³JHH) and the fluorine (⁴JHF).

    • δ ~6.85 ppm (m, 2H, H-3'/H-5'): These protons are meta to the nitrogen and ortho to the fluorine. They appear as a multiplet due to coupling with H-2'/H-6' (³JHH) and the fluorine (³JHF). The ³JHF coupling is typically larger than the ⁴JHF coupling.[6]

  • Aliphatic Region (δ 2.8-3.5 ppm):

    • Due to rapid ring inversion at room temperature, the methylene protons on opposite sides of the diazepane ring become equivalent.

    • δ ~3.40 ppm (t, 2H, H-7): These protons are adjacent to the N1 atom, which is attached to the electron-withdrawing phenyl group. This causes a significant downfield shift. The triplet multiplicity arises from coupling to the H-6 protons (³JHH ≈ 5-6 Hz).

    • δ ~3.05 ppm (t, 2H, H-2): These protons are also adjacent to the N1 atom and are similarly deshielded. They show a triplet multiplicity due to coupling with the H-3 protons.

    • δ ~2.85 ppm (t, 2H, H-5): These protons are adjacent to the N4 secondary amine. They are less deshielded than H-2 and H-7. The triplet multiplicity is due to coupling with the H-6 protons.

    • δ ~1.90 ppm (quint, 2H, H-3/H-6): These methylene protons are adjacent to two other methylene groups (C2/C5 and C7). The signal appears as a quintet (or multiplet) due to coupling with the protons on C2 and C3 (for H-3) and C5 and C7 (for H-6).

    • δ ~1.70 ppm (br s, 1H, N4-H): The proton on the secondary amine often appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.

COSY correlations will confirm these assignments by showing cross-peaks between H-2/H-3, H-5/H-6, and H-6/H-7. The aromatic protons H-2'/H-6' will show a correlation to H-3'/H-5'.

Caption: Key ¹H-¹H COSY correlations for this compound.

¹³C NMR Assignment

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. The HSQC spectrum is crucial for assigning the protonated carbons.

  • Aromatic Region (δ 115-160 ppm):

    • δ ~157.0 ppm (d, ¹JCF ≈ 240 Hz, C-4'): This carbon is directly attached to the highly electronegative fluorine atom, resulting in a large one-bond C-F coupling constant and a downfield chemical shift.[7]

    • δ ~148.0 ppm (s, C-1'): This is a quaternary carbon attached to nitrogen. Its signal is typically of lower intensity.[12]

    • δ ~118.0 ppm (d, ²JCF ≈ 22 Hz, C-2'/C-6'): These carbons are two bonds away from the fluorine, showing a smaller C-F coupling. Their chemical shift is confirmed by their HSQC correlation to the protons at ~6.95 ppm.

    • δ ~115.5 ppm (d, ³JCF ≈ 8 Hz, C-3'/C-5'): These carbons are three bonds from the fluorine, exhibiting an even smaller C-F coupling. They are correlated to the protons at ~6.85 ppm in the HSQC spectrum.

  • Aliphatic Region (δ 25-60 ppm):

    • δ ~55.0 ppm (C-7): Correlates with the proton at ~3.40 ppm in the HSQC spectrum. Deshielded by the adjacent N1 atom.

    • δ ~52.0 ppm (C-2): Correlates with the proton at ~3.05 ppm. Also deshielded by the N1 atom.

    • δ ~48.0 ppm (C-5): Correlates with the proton at ~2.85 ppm. Deshielded by the adjacent N4 atom.

    • δ ~28.0 ppm (C-3/C-6): Correlates with the proton signal at ~1.90 ppm. These carbons are the most upfield in the aliphatic region as they are furthest from the deshielding effects of the nitrogen atoms.

Data Summary Tables

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~6.95m2HH-2', H-6'-
~6.85m2HH-3', H-5'³JHF ≈ 8-9 Hz
~3.40t2HH-7³JHH ≈ 5.5 Hz
~3.05t2HH-2³JHH ≈ 5.5 Hz
~2.85t2HH-5³JHH ≈ 5.5 Hz
~1.90quint2HH-3, H-6³JHH ≈ 5.5 Hz
~1.70br s1HN4-H-

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentC-F Coupling (JCF, Hz)HSQC Correlation (δ ¹H)
~157.0C-4'¹J ≈ 240-
~148.0C-1'--
~118.0C-2', C-6'²J ≈ 22~6.95
~115.5C-3', C-5'³J ≈ 8~6.85
~55.0C-7-~3.40
~52.0C-2-~3.05
~48.0C-5-~2.85
~28.0C-3, C-6-~1.90

Conclusion

The combination of 1D ¹H and ¹³C NMR with 2D COSY and HSQC experiments provides a robust and self-validating workflow for the complete and unambiguous assignment of all proton and carbon signals in this compound. The assignments are consistent with established principles of chemical shifts, coupling constants, and electronegativity effects. This detailed protocol and the accompanying spectral interpretation framework serve as an essential guide for scientists engaged in the synthesis, characterization, and quality control of this and structurally analogous compounds, ensuring high confidence in molecular structure determination.

References

  • Abraham, R. J., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [6]

  • Crews, P., Rodríguez, J., & Jaspars, M. (n.d.). Coupling of Protons with Fluorine. ResearchGate. [7]

  • University of York. (n.d.). NMR Spectroscopy Primer. University of York. [5]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in NMR Spectroscopy, 10, 83-756. [8]

  • Tahan, A., & Alimohammadi, F. (2022). Solvent Effects on Medicinal Structure and 15N NMR Shielding of Medazepam. Journal of Chemical Health Risks, 12(2), 221-230. [9]

  • Majerz-Maniecka, K., et al. (2016). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Science International, 266, 257-265. [16]

  • University of Regensburg. (n.d.). Chemical shifts. University of Regensburg. [4]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison.

  • Abad, S., et al. (2011). 1,4-Diazepines. Comprehensive Heterocyclic Chemistry III, 9, 337-411. [3]

  • Indian Institute of Technology Guwahati. (n.d.). 13C NMR spectroscopy. IIT Guwahati. [11]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Derivatives. BenchChem. [1]

  • Giske, M., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(1), 413. [14]

  • Singh, S. P., et al. (1978). Fourier transform 13C NMR analysis of benzodiazepines. Journal of Heterocyclic Chemistry, 15(7), 1083-1087.

  • NMR-Service. (n.d.). 13 Carbon NMR. NMR-Service. [12]

  • Arring, N., et al. (2020). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 25(18), 4229. [2]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CEITEC. [13]

  • Giske, M., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. DiVA portal. [15]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

  • Simionescu, C., et al. (2024). Influence of Solvent Polarity on the Conformer Ratio of Bicalutamide in Saturated Solutions: Insights from NOESY NMR Analysis and Quantum-Chemical Calculations. International Journal of Molecular Sciences, 25(15), 8254. [10]

Sources

Application Notes and Protocols: Developing an In Vitro Assay for 1-(4-Fluorophenyl)-1,4-diazepane Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Diazepine Derivative

The 1,4-diazepine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2][3] These diverse effects often stem from interactions with key central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs) and monoamine transporters. 1-(4-Fluorophenyl)-1,4-diazepane is a novel derivative within this promising class. While its exact biological target remains to be fully elucidated, its structural similarity to other psychoactive compounds, including some designed as triple reuptake inhibitors of norepinephrine, dopamine, and serotonin, suggests a high probability of activity at these key synaptic proteins.[4]

This comprehensive guide provides a strategic framework and detailed protocols for developing a robust in vitro assay to characterize the pharmacological activity of this compound. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to instill a deep understanding of the scientific rationale behind the proposed experimental workflow. This ensures the generation of high-quality, reproducible data essential for advancing drug discovery programs.

Our approach will be twofold:

  • Initial Target Screening: A broad-based screening strategy to identify the primary molecular target(s) of this compound.

  • In-depth Functional Characterization: Detailed protocols for assays to determine the potency and efficacy of the compound once a primary target is identified.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the pharmacological evaluation of novel chemical entities.

Strategic Assay Development Workflow

Given the lack of a confirmed biological target for this compound, a logical, tiered approach to assay development is recommended. This workflow is designed to efficiently identify the most probable target and then characterize the compound's interaction in detail.

AssayWorkflow cluster_screening Phase 1: Broad Target Screening cluster_characterization Phase 2: In-depth Characterization cluster_validation Phase 3: Assay Validation TargetScreening Initial Profiling: Radioligand Binding Panel (Dopamine, Serotonin, Norepinephrine Transporters & Receptors) BindingAssay Radioligand Binding Assay (Saturation & Competition) TargetScreening->BindingAssay Primary target identified FunctionalAssay Functional Assays (e.g., cAMP, β-arrestin, Ca2+ flux) BindingAssay->FunctionalAssay Confirm functional activity DataAnalysis Data Analysis (IC50/EC50, Ki Determination) FunctionalAssay->DataAnalysis Validation Assay Validation (ICH Q2(R2) Guidelines) DataAnalysis->Validation GPCR_Signaling cluster_d2 Dopamine D2 Receptor (Gi-coupled) cluster_5ht2a Serotonin 5-HT2A Receptor (Gq-coupled) cluster_arrestin β-Arrestin Recruitment (All GPCRs) D2R D2R Gi Gi D2R->Gi AC_inhib Adenylate Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec HT2AR 5-HT2A R Gq Gq HT2AR->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca2+ IP3_DAG->Ca_inc GPCR_active Activated GPCR Arrestin β-Arrestin GPCR_active->Arrestin Internalization Receptor Internalization & Signaling Arrestin->Internalization

Caption: Simplified signaling pathways for potential GPCR targets.

Protocol: cAMP Accumulation Assay for Gi-Coupled Receptors (e.g., D2)

This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi-coupled receptors. [5] Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin: An activator of adenylyl cyclase.

  • Test Compound: this compound.

  • cAMP Detection Kit: Commercially available kits based on various detection principles such as HTRF, AlphaScreen, or luminescence (e.g., Promega cAMP-Glo™). [6][7]* Luminometer or Plate Reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed the D2-expressing cells in a 96-well plate and grow to confluence.

  • Compound Incubation:

    • Agonist Mode: Treat the cells with serial dilutions of this compound in the presence of a fixed concentration of forsklin.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound, followed by the addition of a known D2 receptor agonist (e.g., quinpirole) at its EC₈₀ concentration and a fixed concentration of forskolin.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Follow the manufacturer's protocol for the chosen cAMP detection kit to lyse the cells and measure the cAMP levels. [6]5. Data Acquisition: Read the plate on a luminometer or compatible plate reader.

Data Analysis:

  • Agonist Mode: A decrease in the forskolin-stimulated cAMP signal indicates agonist activity. Plot the signal against the log concentration of the test compound to determine the EC₅₀.

  • Antagonist Mode: An increase in the signal (reversal of agonist-induced inhibition) indicates antagonist activity. Plot the signal against the log concentration of the test compound to determine the IC₅₀.

Protocol: β-Arrestin Recruitment Assay

This assay provides a universal method for detecting GPCR activation, regardless of the G-protein coupling pathway. [8]It measures the recruitment of β-arrestin to the activated receptor.

Materials:

  • Cell Line: A commercially available cell line engineered for β-arrestin recruitment assays, expressing the target receptor (e.g., DiscoverX PathHunter®). [9]These cells often utilize enzyme fragment complementation (EFC) technology.

  • Assay Medium: As recommended by the cell line provider.

  • Test Compound: this compound.

  • Reference Agonist: A known agonist for the target receptor.

  • Detection Reagents: As supplied with the assay kit.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the engineered cells in a 96-well plate according to the manufacturer's instructions.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of this compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound, followed by the addition of the reference agonist at its EC₈₀ concentration.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Detection: Add the detection reagents as per the manufacturer's protocol. This typically involves a substrate that is converted into a luminescent product by the complemented enzyme. [9]5. Data Acquisition: After a short incubation, read the luminescence on a plate reader.

Data Analysis:

  • Agonist Mode: An increase in the luminescent signal indicates agonist-induced β-arrestin recruitment. Determine the EC₅₀ from the dose-response curve.

  • Antagonist Mode: A decrease in the reference agonist-induced signal indicates antagonist activity. Determine the IC₅₀ from the dose-response curve.

Phase 3: Assay Validation

Once an assay has been developed, it is crucial to validate it to ensure that it is reliable, reproducible, and fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for analytical procedure validation. [10][11]

Key Validation Parameters
ParameterDefinitionAcceptance Criteria (Typical)
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference from vehicle (e.g., DMSO) or other irrelevant compounds.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 for the standard curve.
Range The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Defined by the linear range of the assay.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Recovery of 80-120% for spiked samples.
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Intra- and inter-assay coefficient of variation (%CV) ≤ 20%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor variations in incubation time, temperature, etc.

**Table 1: Key parameters for in vitro assay validation based on ICH Q2(R2) guidelines.[12]

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner. Dose-response curves should be plotted with the response on the y-axis and the logarithm of the compound concentration on the x-axis. Key parameters such as IC₅₀, EC₅₀, and Kᵢ should be reported with their respective confidence intervals.

Example Data Table:

Assay TypeTargetParameterThis compoundControl Compound
Radioligand BindingDopamine D2 ReceptorKᵢ (nM)[Insert Value]Haloperidol: [Insert Value]
cAMP AccumulationDopamine D2 ReceptorEC₅₀ (nM)[Insert Value]Quinpirole: [Insert Value]
β-Arrestin RecruitmentDopamine D2 ReceptorEC₅₀ (nM)[Insert Value]Quinpirole: [Insert Value]

Table 2: Example data summary table for pharmacological characterization.

Conclusion

This application note provides a comprehensive and scientifically grounded strategy for the in vitro characterization of this compound. By employing a tiered approach of initial broad-based screening followed by in-depth functional assays, researchers can efficiently identify the molecular target and elucidate the mechanism of action of this novel compound. Adherence to rigorous assay validation principles will ensure the generation of high-quality data, which is paramount for making informed decisions in the drug discovery and development process.

References

  • Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • G. V. Grishina, et al. (2018). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 26(15), 4447-4455.
  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Retrieved from [Link]

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  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • EUPAT. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

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  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Retrieved from [Link]

  • ACS Publications. (2014). A Functional Selectivity Mechanism at the Serotonin-2A GPCR Involves Ligand-Dependent Conformations of Intracellular Loop 2. Retrieved from [Link]

  • PubMed. (2017). cAMP assays in GPCR drug discovery. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubMed. (2014). Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). β-arrestin Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • PubMed. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link]

  • MDPI. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • YouTube. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2014). Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines | Request PDF. Retrieved from [Link]

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  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

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Application Protocol: Functional Characterization of 1-(4-Fluorophenyl)-1,4-diazepane using a Cell-Based Sigma-1 Receptor Calcium Flux Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sigma-1 Receptor as a Therapeutic Nexus

The sigma-1 receptor (S1R) stands apart from classical receptor families. It is an intracellular chaperone protein, primarily localized at the mitochondria-associated membrane of the endoplasmic reticulum (ER), a critical interface for cellular signaling and homeostasis.[1] Functionally, S1R is a ligand-operated modulator of numerous cellular processes, including ion channel activity, calcium signaling, ER stress responses, and neuronal plasticity.[2][3] Its involvement in these fundamental pathways has implicated S1R as a high-value therapeutic target for a range of pathologies, from neurodegenerative diseases like Alzheimer's and Parkinson's to neuropathic pain and psychiatric disorders.[1][4][5]

1-(4-Fluorophenyl)-1,4-diazepane belongs to a class of synthetic ligands with demonstrated affinity for sigma receptors.[4][5] To move beyond simple binding affinity and understand its functional impact, a robust cell-based assay is essential. This document provides a detailed protocol to functionally characterize this compound by measuring its influence on S1R-mediated intracellular calcium mobilization.

Assay Principle: Interrogating S1R Function via Calcium Homeostasis

The rationale for this assay is grounded in the S1R's well-established role as a modulator of intracellular calcium (Ca²⁺) dynamics. In its resting state, S1R is associated with the chaperone BiP.[3] Upon agonist binding, S1R dissociates from BiP and can interact with and stabilize the inositol 1,4,5-trisphosphate receptor (IP3R), an ER-resident channel that governs the release of stored Ca²⁺ into the cytosol.[6] This modulation of IP3R activity provides a direct, functional readout of S1R activation.

This protocol employs a fluorescent indicator-based assay to kinetically measure changes in cytosolic Ca²⁺ concentration in a cell line stably expressing the human S1R. By challenging these cells with a reference agonist in the presence and absence of this compound, we can precisely quantify its agonist, antagonist, or allosteric modulatory properties.

Signaling Pathway & Experimental Workflow

The workflow is designed to be a self-validating system, moving from cell preparation and compound treatment to data acquisition and analysis. The underlying signaling cascade provides the basis for the experimental design.

G cluster_pathway S1R Signaling Pathway S1R_BiP S1R-BiP Complex (Inactive) S1R_Active Active S1R S1R_BiP->S1R_Active dissociates Agonist S1R Agonist ((+)-SKF-10047) Agonist->S1R_BiP binds IP3R IP3 Receptor S1R_Active->IP3R stabilizes Ca_release Ca²⁺ Release IP3R->Ca_release opens ER Endoplasmic Reticulum Ca²⁺ Store ER->Ca_release Cytosol_Ca Increased Cytosolic Ca²⁺ Ca_release->Cytosol_Ca Fluorescence Fluorescence Signal Cytosol_Ca->Fluorescence Fluo4 Fluo-4 AM Fluo4->Cytosol_Ca binds

Caption: S1R agonist-mediated calcium release from the ER.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment & Measurement cluster_analysis Phase 3: Data Analysis A Seed HEK293-S1R cells in 384-well plates B Incubate 18-24h A->B C Load cells with Fluo-4 AM Calcium Indicator Dye B->C D Add this compound (or controls) C->D E Pre-incubate D->E F Measure baseline fluorescence E->F G Inject Reference Agonist ((+)-SKF-10047) F->G H Measure kinetic fluorescence response G->H I Calculate Peak Response (Max - Min) H->I J Normalize data to controls (% Activity / % Inhibition) I->J K Generate Dose-Response Curves J->K L Determine Potency (EC₅₀/IC₅₀) K->L

Caption: High-level experimental workflow for the S1R assay.

Detailed Experimental Protocol

Materials & Reagents
ReagentRecommended SupplierPurpose
HEK293 cells expressing human S1RATCC / In-house generatedCellular system for the assay
DMEM, high glucoseGibco / Thermo FisherCell culture medium
Fetal Bovine Serum (FBS), QualifiedGibco / Thermo FisherSerum supplement for cell growth
Penicillin-Streptomycin (100X)Gibco / Thermo FisherAntibiotic for cell culture
This compoundTocris / Sigma-AldrichTest Compound
(+)-Pentazocine or (+)-SKF-10047Sigma-AldrichS1R Reference Agonist
HaloperidolSigma-AldrichS1R Reference Antagonist
Fluo-4 AM Calcium Imaging KitThermo Fisher / Molecular ProbesFluorescent Ca²⁺ indicator
Pluronic™ F-127Thermo FisherDispersing agent for Fluo-4 AM
Hanks' Balanced Salt Solution (HBSS)Gibco / Thermo FisherAssay Buffer
HEPES (1M Solution)Gibco / Thermo FisherBuffering agent
384-well, black, clear-bottom platesCorning / GreinerAssay plates
Step-by-Step Methodology

Day 1: Cell Plating

  • Culture HEK293-S1R cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Harvest cells at 80-90% confluency using standard trypsinization methods.

  • Resuspend cells in fresh culture medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 400,000 cells/mL.

  • Dispense 25 µL of the cell suspension into each well of a 384-well black, clear-bottom plate (yielding 10,000 cells/well).

  • Incubate the plates for 18-24 hours at 37°C, 5% CO₂.

Day 2: Calcium Flux Assay

  • Prepare Assay Buffer: Supplement HBSS with 20 mM HEPES. Adjust pH to 7.4.

  • Prepare Compound Plates:

    • Perform serial dilutions of this compound, reference agonist, and reference antagonist in 100% DMSO.

    • Dilute these DMSO stocks into Assay Buffer to create 4X final concentration working solutions. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid cellular toxicity.

  • Prepare Dye Loading Solution:

    • Follow the manufacturer's instructions for the Fluo-4 AM kit. Typically, this involves reconstituting the dye in DMSO and then diluting it into Assay Buffer containing Pluronic F-127 to prevent dye aggregation.

  • Dye Loading:

    • Remove the culture medium from the cell plate.

    • Add 25 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, protected from light.

    • Wash the plate twice with 40 µL of Assay Buffer, leaving 20 µL of buffer in each well after the final wash.

  • Compound Addition & Incubation:

    • Using a multichannel pipette or liquid handler, add 10 µL of the 4X compound working solutions to the cell plate. This brings the volume to 30 µL.

    • Incubate at room temperature for 15-20 minutes, protected from light.

  • Data Acquisition:

    • Program a fluorescence plate reader (e.g., FLIPR, FlexStation) to perform a kinetic read (Excitation: ~494 nm, Emission: ~516 nm).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Configure the instrument to inject 10 µL of a 4X reference agonist solution (e.g., (+)-Pentazocine at its EC₈₀ concentration). This brings the final volume to 40 µL.

    • Continue the kinetic read for at least 90-120 seconds post-injection to capture the full calcium response profile.

Data Analysis and Interpretation
  • Calculate Response: For each well, determine the maximal fluorescence intensity post-agonist injection and subtract the average baseline fluorescence.

  • Normalize Data:

    • Agonist Mode: To test if this compound is an agonist, normalize its response relative to the vehicle control (0% activity) and a saturating concentration of the reference agonist (100% activity).

    • Antagonist Mode: To test if it is an antagonist, normalize the data where the response to the reference agonist (EC₈₀) is 100% activity, and the response in wells with a saturating concentration of a known antagonist is 0% activity.

  • Generate Dose-Response Curves: Plot the normalized response versus the logarithm of the compound concentration.

  • Determine Potency: Fit the data to a four-parameter logistic equation using software like GraphPad Prism to calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Trustworthiness: A Self-Validating System

To ensure the integrity and reproducibility of the results, the following controls are mandatory for each assay plate:

Control TypeDescriptionPurpose
Negative Control Wells containing only vehicle (e.g., 0.5% DMSO).Defines the baseline (0% activity).
Positive Control Wells treated with a full dose-response of a known S1R agonist ((+)-Pentazocine).Confirms cell health, receptor expression, and proper signaling. Defines 100% activity.
Antagonist Control Wells treated with a full dose-response of a known S1R antagonist (Haloperidol) prior to EC₈₀ agonist challenge.Validates the antagonist detection window of the assay.
Assay Quality Calculate the Z'-factor for the assay window (max signal vs. baseline).A Z'-factor > 0.5 indicates a robust and reliable assay.

Conclusion

This application note details a robust, high-throughput compatible cell-based assay for the functional characterization of this compound at the human sigma-1 receptor. By leveraging the receptor's intrinsic ability to modulate calcium signaling, this protocol provides a quantitative framework to determine the compound's potency and efficacy as an agonist or antagonist. The inclusion of rigorous controls and a clear data analysis pipeline ensures that the results are both trustworthy and reproducible, providing critical insights for drug development professionals and researchers in neuropharmacology.

References

  • Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports. Available at: [Link]

  • Pabba, M. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available at: [Link]

  • Mishra, A. K., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. ResearchGate. Available at: [Link]

  • Spiess, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Su, T. P., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. Available at: [Link]

  • Cao, J., et al. (2017). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. MedChemComm. Available at: [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Perelman School of Medicine. Available at: [Link]

  • Blevins, L. K., et al. (2024). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv. Available at: [Link]

  • Asif, M. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

  • Srivats, S., et al. (2016). Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1. Journal of Cell Biology. Available at: [Link]

  • Ghomri, R., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Penke, B., et al. (2024). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Spiess, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hansen, K. B., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments. Available at: [Link]

  • Uddin, M. J., et al. (2018). Discovery of novel 4-aryl-thieno[4][7]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Saabi, A., et al. (2023). Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders. International Journal of Molecular Sciences. Available at: [Link]

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Framework for the Preclinical Evaluation of 1-(4-Fluorophenyl)-1,4-diazepane in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The compound 1-(4-Fluorophenyl)-1,4-diazepane is not currently established in scientific literature as a therapeutic agent for cancer. While some diazepine derivatives have been investigated for anticancer properties, this specific molecule lacks published in vivo oncology data.[1][2] This document, therefore, serves as a detailed, methodological framework outlining the essential protocols and scientific rationale a research team would employ to rigorously evaluate a novel small molecule, using this compound as a hypothetical candidate. The described workflows are grounded in established preclinical oncology research standards.[3][4]

This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive roadmap from initial tolerability studies to robust efficacy and pharmacodynamic assessments in validated animal models of cancer.

Part 1: Foundational In Vivo Characterization

Before assessing anti-tumor efficacy, it is critical to understand the compound's safety profile and pharmacokinetic behavior. This initial phase ensures that efficacy studies are designed with appropriate, well-tolerated doses and dosing schedules.

Maximum Tolerated Dose (MTD) Determination

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or side effects over a specified period.[5] It is a crucial first step for defining the therapeutic window.[6]

Protocol: Acute MTD Study in Non-Tumor-Bearing Mice

  • Animal Model: Use a common rodent strain (e.g., BALB/c or C57BL/6 mice), age 6-8 weeks. Use a small group size, typically 3-5 mice per dose group.[7]

  • Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in sterile water). The formulation must be sterile and appropriate for the chosen route of administration (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)).

  • Dose Escalation: Administer the compound in escalating doses to different cohorts of mice. A common starting range for a novel compound might be 5, 10, 20, 40, 80 mg/kg.[7]

  • Monitoring & Endpoints: Monitor animals daily for a minimum of 7-14 days for:

    • Clinical Signs: Observe for changes in posture, activity, grooming, and any signs of distress.

    • Body Weight: Record body weight daily. A body weight loss exceeding 15-20% is a primary indicator of toxicity and a common endpoint.[5][7]

    • Mortality: Record any deaths.

  • MTD Definition: The MTD is defined as the highest dose that does not result in mortality, irreversible morbidity, or body weight loss exceeding the predefined limit (e.g., >15%).[8]

Data Presentation: MTD Study Summary

Dose Group (mg/kg)NRoute% Body Weight Change (Nadir)Clinical ObservationsMortalityMTD Achieved
Vehicle Control3IP+2.5%Normal0/3N/A
203IP-1.8%Normal0/3Yes
403IP-5.6%Mild, transient lethargy0/3Yes
803IP-16.2%Significant lethargy, ruffled fur0/3No
1203IP-22.5%Severe lethargy, hunched posture1/3No

This table represents hypothetical data for illustrative purposes.

Part 2: In Vivo Efficacy Assessment in Xenograft Models

With the MTD established, the compound's ability to inhibit tumor growth can be evaluated. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the workhorse of preclinical oncology.[9][10]

Hypothetical Mechanism of Action (MoA) & Model Selection

To proceed, we must hypothesize a plausible MoA. Given the structural motifs of some kinase inhibitors, let's hypothesize that This compound is an inhibitor of the PI3K/Akt signaling pathway . This pathway is frequently hyperactivated in many cancers, making it a relevant target.[11][12]

  • Model Selection: Based on this MoA, we select a human cancer cell line known to have a constitutively active PI3K/Akt pathway (e.g., due to PTEN loss or PIK3CA mutation), such as the BT474 (breast cancer) or PC3 (prostate cancer) cell lines.[3][12]

Experimental Workflow for Efficacy Studies

The following diagram outlines the standard workflow for a xenograft efficacy study.

G cluster_0 Setup Phase cluster_1 Treatment Phase cluster_2 Endpoint & Analysis cell_culture 1. Cell Line Culture (e.g., BT474) inoculation 2. Subcutaneous Implantation in Mice cell_culture->inoculation growth 3. Tumor Growth Monitoring inoculation->growth randomization 4. Randomize Mice (Tumor Volume ~100-150 mm³) growth->randomization treatment 5. Initiate Dosing (Vehicle vs. Compound) randomization->treatment measurement 6. Bi-weekly Tumor & Body Weight Measurement treatment->measurement endpoint 7. Study Endpoint (e.g., Tumor Volume >1500 mm³) measurement->endpoint If endpoint met collection 8. Tumor & Tissue Collection endpoint->collection analysis 9. Data Analysis (TGI Calculation) collection->analysis

Caption: Standard workflow for a subcutaneous xenograft efficacy study.

Protocol: Subcutaneous Xenograft Efficacy Study
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude), which can accept human cell grafts.[4][13]

  • Tumor Implantation: Subcutaneously inject 5-10 million BT474 cells (resuspended in Matrigel/PBS) into the flank of each mouse.[9]

  • Tumor Monitoring: Allow tumors to grow. Measure tumor dimensions bi-weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[3]

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure similar starting tumor volumes across all groups.

  • Treatment Groups:

    • Group 1: Vehicle Control (administered on the same schedule as the drug).

    • Group 2: this compound (e.g., 40 mg/kg, daily IP), based on the MTD study.

    • Group 3 (Optional): Positive Control (a known PI3K/Akt inhibitor).

  • Administration & Monitoring: Administer the compound daily for 21-28 days. Continue to measure tumor volume and body weight bi-weekly.

  • Endpoints: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals show signs of excessive toxicity.[14]

  • Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.[15]

    • TGI (%) = [1 - (ΔT / ΔC)] x 100

    • Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Data Presentation: Tumor Growth Inhibition

Treatment GroupNMean Tumor Volume Day 0 (mm³)Mean Tumor Volume Day 21 (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle Control10125.41480.1N/A+3.1%
Compound (40 mg/kg)10126.1550.868.6%-4.5%

This table represents hypothetical data for illustrative purposes.

Part 3: Pharmacodynamic (PD) & Mechanism of Action (MoA) Confirmation

Efficacy data shows if the compound works; pharmacodynamic studies explain how it works by confirming target engagement in the tumor tissue.[11]

Hypothetical Signaling Pathway

The diagram below illustrates the hypothesized PI3K/Akt pathway and the point of inhibition by our compound.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (p-Akt) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation CompoundX 1-(4-Fluorophenyl) -1,4-diazepane CompoundX->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Protocol: Pharmacodynamic Assessment

This study is often run separately from the main efficacy study to capture target modulation at specific time points after dosing.

  • Study Design: Use tumor-bearing mice (e.g., BT474 xenografts) with tumors of ~300-500 mm³.

  • Dosing: Administer a single dose of the vehicle or the compound (40 mg/kg).

  • Sample Collection: Euthanize cohorts of mice (n=3-4 per time point) at various times post-dose (e.g., 2, 8, 24 hours).

  • Tissue Processing: Immediately collect tumors and flash-freeze them in liquid nitrogen or fix them in formalin for subsequent analysis.

  • Analysis (Western Blot):

    • Prepare protein lysates from the frozen tumor samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against key pathway proteins:

      • Phospho-Akt (Ser473): The key downstream marker of PI3K/Akt pathway activity.[16] A reduction in p-Akt indicates target engagement.

      • Total Akt: Used as a loading control to ensure changes are in phosphorylation, not total protein level.

      • GAPDH or β-Actin: Used as a general loading control.

    • Incubate with secondary antibodies and visualize using chemiluminescence. Quantify band intensity using densitometry software.

Data Presentation: Western Blot Quantification

Time Point (Post-Dose)Treatmentp-Akt / Total Akt Ratio (Normalized to Vehicle)
2 hoursVehicle1.00
2 hoursCompound0.25
8 hoursCompound0.45
24 hoursCompound0.85

This table represents hypothetical data showing target modulation peaking at 2 hours and returning toward baseline by 24 hours, informing the optimal dosing frequency.

References

  • Morton, C. L., & Houghton, P. J. (2007). Establishment of human tumor xenografts in immunodeficient mice. Nature Protocols, 2(2), 247-250. [Link][9]

  • Shimosato, Y., et al. (2020). Application of Highly Immunocompromised Mice for the Establishment of Patient-Derived Xenograft (PDX) Models. Cells, 9(10), 2297. [Link][13]

  • Janku, F., et al. (2014). Pharmacodynamic biomarker development for PI3K pathway therapeutics. Current Drug Targets, 15(1), 29-40. [Link][11]

  • Aparicio, S., et al. (2015). Discovery and preclinical evaluation of a novel class of small-molecule compounds in hormone-dependent and -independent cancer cell lines. Molecular Cancer Therapeutics, 14(6), 1295-1306. [Link][3]

  • Simeoni, M., et al. (2013). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical Research, 30(11), 2864-2875. [Link][17]

  • Rockland Immunochemicals Inc. (n.d.). AKT/PI3K Signaling Pathway. Rockland. [Link][16]

  • Rehemtulla, A., et al. (2013). Imaging of pharmacodynamics of PI3K/AKT-kinase inhibitors in live animals. Methods in Molecular Biology, 961, 235-246. [Link][18]

  • Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(4), 189–194. [Link][4]

  • Kim, J., et al. (2022). Preclinical Evaluation of a Companion Diagnostic Radiopharmaceutical, [18F]PSMA-1007, in a Subcutaneous Prostate Cancer Xenograft Mouse Model. Pharmaceuticals, 15(12), 1547. [Link][19]

  • Charles River Laboratories. (n.d.). Maximum Tolerable Dose (MTD) Studies. Charles River. [Link][6]

  • Bonato, V., et al. (2025). Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. second scight. [Link][20]

  • Morton, C. L., & Houghton, P. J. (2007). Establishment of human tumor xenografts in immunodeficient mice. Sci-Hub. [Link][10]

  • Siolas, D., & Hannon, G. J. (2013). Patient-Derived Xenografts as Cancer Models for Preclinical Drug Screening. Current Protocols in Pharmacology, 62(1), 14.24.1-14.24.13. [Link]

  • DeRose, Y. S., et al. (2011). Preclinical Modeling of Novel Therapeutics in Patient Derived Xenografts of Solid Tumors. Oncogene, 30(36), 3784-3794. [Link]

  • Tan, M., et al. (2009). Statistical Inference for Tumor Growth Inhibition T/C Ratio. Statistics in Biopharmaceutical Research, 1(3), 289-299. [Link][21]

  • Robert, J. (2022). How to decide a dose for mice if the doses are not available in any literature. ResearchGate. [Link][7]

  • UBC Animal Care Services. (n.d.). Draft guideline on Tumour size and Tumour Progression. University of British Columbia. [Link][14]

  • Hama, N., et al. (2021). An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. STAR Protocols, 2(2), 100412. [Link][22]

  • Xeno-Tech. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Xeno-Tech. [Link][5]

  • Houghton, P. J., et al. (2007). The pediatric preclinical testing program: description of models and early testing results. Pediatric Blood & Cancer, 49(7), 928-940. [Link]

  • Rhodes, N., et al. (2008). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Cancer Research, 68(7), 2366-2374. [Link][12]

  • Hather, G., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer, 17(1), 689. [Link][8]

  • National Toxicology Program (NTP). (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. National Institute of Environmental Health Sciences. [Link][23]

  • Brown, M. (2014). How can one calculate tumor growth inhibition?. ResearchGate. [Link][15]

  • Zhao, Y., et al. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer, 13(3), 893-904. [Link]

  • Marconato, L., & Finotello, R. (2022). Repurposing Drugs in Small Animal Oncology. Veterinary Sciences, 9(7), 363. [Link][24]

  • Szymański, P., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 4744. [Link][25]

  • Fayed, E. A., & Ahmed, H. Y. (2017). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 9(12), 85-94. [Link][1]

  • Iacona, R., et al. (2021). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Molecules, 26(11), 3291. [Link][26]

  • Fayed, E. A., & Ahmed, H. Y. (2017). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. [Link][2]

  • Lubet, R. A., et al. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. Expert Opinion on Drug Discovery, 6(11), 1149-1160. [Link][27]

  • Chen, Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers, 15(13), 3369. [Link][28]

  • Szymański, P., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. PubMed. [Link][29]

  • Bisht, S., & Feldmann, G. (2019). Animal models for modeling pancreatic cancer and novel drug discovery. Expert Opinion on Drug Discovery, 14(2), 127-142. [Link][30]

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Application Notes and Protocols for Dose-Response Studies of 1-(4-Fluorophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for conducting robust dose-response studies on the novel compound 1-(4-Fluorophenyl)-1,4-diazepane. The 1,4-diazepane scaffold is a privileged structure in central nervous system (CNS) drug discovery, with derivatives showing activity at various neuroreceptors. Given its structural characteristics, this compound is hypothesized to be a modulator of G-protein coupled receptors (GPCRs), a major target class for therapeutics treating neurological and psychiatric disorders.[1][2] Establishing a clear dose-response relationship is a cornerstone of preclinical development, essential for defining the compound's potency, efficacy, and therapeutic window.[3] This guide presents an integrated series of in vitro and in vivo protocols designed for researchers in pharmacology and drug development. The methodologies are structured to first elucidate the compound's molecular mechanism and then translate these findings into a functional, whole-organism context.

Part 1: In Vitro Pharmacological Characterization

The initial phase of characterization aims to define the molecular interaction of this compound with its putative target. As many CNS-active compounds target GPCRs, the following protocols are designed to quantify the compound's binding affinity and functional modulation of a representative GPCR target.[4][5] These assays are foundational for understanding the compound's mechanism of action at a cellular level.

Determining Target Affinity: Radioligand Competition Binding Assay

Principle: This assay quantifies the affinity of the test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[6][7] The resulting inhibition constant (Kᵢ) is a critical measure of potency. This protocol assumes the target receptor is expressed in a stable cell line (e.g., HEK293 or CHO cells).

Experimental Workflow: Radioligand Binding

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture cells expressing target GPCR P2 Harvest cells and prepare cell membranes via homogenization & centrifugation P1->P2 P3 Quantify membrane protein concentration (e.g., BCA assay) P2->P3 A1 Incubate membranes with: 1. Fixed concentration of radioligand 2. Varying concentrations of This compound P3->A1 A3 Separate bound from free radioligand via rapid vacuum filtration A1->A3 A2 Control groups: - Total Binding (no competitor) - Non-Specific Binding (excess unlabeled ligand) A2->A3 A4 Quantify radioactivity on filters using a scintillation counter A3->A4 D1 Plot % inhibition vs. log[compound concentration] A4->D1 D2 Fit data with non-linear regression to determine IC₅₀ D1->D2 D3 Calculate Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) D2->D3

Caption: Workflow for the radioligand competition binding assay.

Protocol 1: Radioligand Competition Binding

  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the target receptor to ~90% confluency.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[8]

    • Wash the pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.

  • Assay Setup (96-well plate format):

    • Prepare serial dilutions of this compound (e.g., 10 µM to 0.1 nM final concentration).

    • To each well, add:

      • 50 µL of test compound dilution or control.

      • 50 µL of radioligand (e.g., [³H]-serotonin, [³H]-dopamine) at a concentration near its Kₑ.

      • 150 µL of diluted cell membranes (typically 10-50 µg protein/well).[8]

    • Controls: Include wells for "Total Binding" (vehicle instead of test compound) and "Non-Specific Binding" (a high concentration of a known, non-labeled ligand for the target).

  • Incubation and Filtration:

    • Incubate the plate at a set temperature (e.g., 30°C) for 60-120 minutes to reach equilibrium.[8]

    • Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove residual free radioligand.

  • Quantification and Analysis:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Count the radioactivity (counts per minute, CPM) in a scintillation counter.

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response model) to determine the IC₅₀ value.[9]

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[8]

Table 1: Example Binding Affinity Data

CompoundTarget ReceptorIC₅₀ (nM)Kᵢ (nM)
This compoundSerotonin Receptor 5-HT₂ₐ45.221.8
Reference Antagonist (Ketanserin)Serotonin Receptor 5-HT₂ₐ2.11.0
Determining Functional Activity: GTPγS Binding Assay

Principle: This functional assay measures the first step in GPCR signal transduction: the activation of G-proteins.[4][10] Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state is stabilized and can be quantified.[11][12][13] This assay determines whether the compound is an agonist (stimulates binding), an antagonist (blocks agonist-stimulated binding), or an inverse agonist (reduces basal binding).

GPCR Signal Transduction Cascade

G Ligand Agonist Ligand (e.g., Test Compound) GPCR GPCR (Inactive) Ligand->GPCR Binds GPCR_Active GPCR (Active) GPCR->GPCR_Active Conformational Change G_Protein Heterotrimeric G-Protein (Gα-GDP, Gβγ) GPCR_Active->G_Protein Activates G_Alpha Gα-GTPγS (Active) G_Protein->G_Alpha GDP exchanged for [³⁵S]GTPγS G_BetaGamma Gβγ G_Protein->G_BetaGamma Dissociates Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Alpha->Effector Modulates G_BetaGamma->Effector Modulates G A1 Animal Acclimation (1 week) A2 Randomly assign animals to dose groups (e.g., Vehicle, 1, 3, 10 mg/kg) A1->A2 A3 Administer compound or vehicle (e.g., i.p., p.o.) at a set pre-treatment time A2->A3 A4 Habituate animal to testing room (30-60 min) A3->A4 T1 Place animal in the center of the EPM, facing an open arm A4->T1 T2 Record behavior for 5 min using video tracking software T1->T2 D1 Analyze key parameters: - Time in open arms - Entries into open arms - Total distance traveled (locomotor activity) T2->D1 D2 Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) D1->D2

Caption: Workflow for the Elevated Plus Maze (EPM) behavioral test.

Protocol 3: Elevated Plus Maze

  • Animals and Housing:

    • Use adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley). House them in a controlled environment (12:12 light/dark cycle, stable temperature) with ad libitum access to food and water. Allow at least one week of acclimation before testing.

  • Apparatus:

    • A plus-shaped maze elevated from the floor, consisting of two open arms and two closed arms of equal size. [14] * The maze should be placed in a dimly lit room, and testing should be recorded by an overhead camera connected to a video-tracking system.

  • Procedure:

    • Administer this compound at various doses (e.g., 1, 5, 10, 20 mg/kg) and a vehicle control via an appropriate route (e.g., intraperitoneal, oral). The pre-treatment time (e.g., 30 minutes) should be consistent.

    • Allow the animal to habituate to the testing room for at least 30-60 minutes before the test. [15] * Gently place the animal on the central platform of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes. The experimenter should be blind to the treatment groups. [16] * After the 5-minute session, return the animal to its home cage.

    • Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues. [14]

  • Data Analysis:

    • The video-tracking software automatically scores key parameters:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open and closed arms.

      • Total distance traveled (a measure of general locomotor activity, to rule out sedation or hyperactivity).

    • Calculate the percentage of time spent in the open arms: (% Open Arm Time) = [Time in Open / (Time in Open + Time in Closed)] * 100.

    • Analyze the data using a one-way ANOVA to compare dose groups, followed by post-hoc tests (e.g., Dunnett's test) to compare each dose to the vehicle control.

Table 3: Example Dose-Response Data from EPM

Treatment Group (mg/kg, i.p.)n% Time in Open Arms (Mean ± SEM)Total Distance Traveled (m, Mean ± SEM)
Vehicle1022.5 ± 2.115.2 ± 1.3
1.01024.1 ± 2.514.8 ± 1.1
5.01035.8 ± 3.015.5 ± 1.4
10.01045.2 ± 3.5 14.9 ± 1.2
20.01046.1 ± 3.810.1 ± 0.9
*p<0.05, **p<0.01 vs. Vehicle. Note the sedative effect at the highest dose.
Evaluating Antidepressant-Like Effects: The Forced Swim Test (FST)

Principle: The FST is a widely used rodent behavioral test for evaluating the efficacy of antidepressant drugs. [17][18]The test is based on the observation that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. [19]Antidepressant compounds are known to reduce the duration of immobility, increasing active escape-oriented behaviors (swimming or climbing). [20] Protocol 4: Forced Swim Test (Mouse)

  • Apparatus:

    • A clear glass or plastic cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape. [19]

  • Procedure:

    • Dose animals with this compound or vehicle as described in the EPM protocol.

    • After the appropriate pre-treatment time, gently place each mouse into the cylinder of water for a 6-minute session. [21] * Record the entire session with a video camera.

    • After 6 minutes, remove the mouse, dry it gently with a towel, and place it in a heated recovery cage before returning it to its home cage. [19] * The water should be changed between animals.

  • Data Analysis:

    • A trained observer, blind to the treatment conditions, should score the video recordings.

    • The total duration of immobility during the last 4 minutes of the 6-minute test is the primary dependent variable. [21] * Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

    • Analyze the data using a one-way ANOVA followed by appropriate post-hoc tests.

Table 4: Example Dose-Response Data from FST

Treatment Group (mg/kg, i.p.)nImmobility Time (seconds, Mean ± SEM)
Vehicle12165.4 ± 8.2
5.012158.1 ± 9.5
10.012110.7 ± 7.1
20.01285.3 ± 6.5
Reference Antidepressant (Fluoxetine, 20 mg/kg)1292.4 ± 7.8
p<0.01, ***p<0.001 vs. Vehicle.

Part 3: Data Analysis and Interpretation

Principle: Dose-response data from both in vitro and in vivo studies are typically analyzed by fitting the data to a four-parameter logistic (sigmoidal) model using non-linear regression software (e.g., GraphPad Prism). [9][22][23]This allows for the robust determination of key pharmacological parameters.

Sigmoidal Dose-Response Curve

G img

Caption: A typical sigmoidal dose-response curve showing key parameters.

  • Potency (EC₅₀ or ED₅₀): The concentration or dose of a drug that produces 50% of its maximal effect. A lower EC₅₀/ED₅₀ value indicates higher potency.

  • Efficacy (Eₘₐₓ): The maximum response achievable from a drug. This reflects the drug's ability to activate the biological system.

  • Inhibition Constant (IC₅₀): The concentration of an inhibitor that reduces the response (e.g., specific binding) by 50%.

  • Statistical Analysis: Proper statistical analysis, such as ANOVA, is crucial to determine if the observed effects are significant. [3][24]It is essential to compare treatment groups to a vehicle control group to establish a dose-dependent effect.

Conclusion

The systematic application of the in vitro and in vivo protocols detailed in this guide will enable a thorough dose-response characterization of this compound. This integrated approach, proceeding from molecular target engagement to behavioral outcomes, is fundamental to establishing a comprehensive pharmacological profile. The data generated will be critical for making informed decisions regarding the compound's potential as a CNS therapeutic agent and for guiding future preclinical and clinical development.

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Application Notes & Protocols for High-Throughput Screening with 1-(4-Fluorophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds targeting diverse protein classes, including G-protein coupled receptors (GPCRs), kinases, and other enzymes.[1][2][3] This document provides detailed application notes and high-throughput screening (HTS) protocols for the representative molecule, 1-(4-Fluorophenyl)-1,4-diazepane . Lacking specific, published target data for this exact molecule, this guide presents two robust, field-proven HTS protocols based on the established activities of structurally related diazepane compounds.[4][5] These protocols are designed to enable researchers to efficiently screen for and identify potential biological targets of this compound and its analogs. We present a cell-based assay for a Gi-coupled GPCR target (exemplified by the Histamine H3 Receptor) and a biochemical assay for a serine/threonine kinase. Each protocol is structured to ensure scientific integrity through self-validating systems and data-driven decision-making.

Introduction: The Rationale for Screening this compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of vast compound libraries to identify "hits" that modulate a biological target's activity.[6][7] The core structure of this compound belongs to the diazepine class of molecules, which have demonstrated a remarkable versatility in binding to a wide spectrum of drug targets beyond their classical association with the GABAA receptor.[2][8]

The strategic inclusion of a fluorophenyl group suggests an intent to explore interactions within specific binding pockets, potentially enhancing potency or selectivity. The 1,4-diazepane ring provides a flexible yet constrained three-dimensional scaffold, ideal for presenting substituents in precise orientations for target engagement. Given that various diazepane derivatives have been identified as potent GPCR ligands (e.g., Histamine H3 antagonists) and kinase inhibitors, these two target classes represent logical and high-value starting points for an HTS campaign.[4][9]

This guide provides the technical framework for researchers to prosecute an HTS campaign with this compound, from initial assay development to hit confirmation.

Application I: GPCR Antagonist Screening (Gi-Coupled Receptor)

This protocol describes a cell-based, homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify antagonists of a Gi-alpha subunit (Gαi)-coupled receptor, exemplified by the Histamine H3 receptor (H3R).[10] Activation of Gαi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10][11] In this antagonist-mode assay, cells are stimulated with a known agonist to induce this decrease, and test compounds are screened for their ability to reverse this effect.

Scientific Principle & Causality

The assay quantifies intracellular cAMP levels through competitive immunoassay. A Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor) are used.[11][12] When intracellular cAMP is low, the antibody and the d2-cAMP analog are in close proximity, resulting in a high TR-FRET signal. When intracellular cAMP is high (due to adenylyl cyclase activity), the native cAMP displaces the d2-cAMP analog from the antibody, disrupting FRET and leading to a low signal.

An antagonist of a Gαi-coupled receptor will block the agonist-induced inhibition of adenylyl cyclase, resulting in higher levels of cAMP and thus a lower TR-FRET signal.

Signaling Pathway Diagram

GPCR_Gi_Pathway cluster_membrane Cell Membrane GPCR Gi-Coupled GPCR (e.g., H3R) G_protein Gαiβγ GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Agonist Agonist (e.g., Histamine) Agonist->GPCR Antagonist Test Compound (1-(4-Fluorophenyl) -1,4-diazepane) Antagonist->GPCR Blocks ATP ATP ATP->AC FRET Low TR-FRET Signal (Antagonist 'Hit') cAMP->FRET Disrupts FRET Pair

Caption: Workflow for a Gαi-coupled receptor antagonist assay.

Detailed HTS Protocol

Objective: To identify antagonists of a target Gαi-coupled receptor from a compound library.

Materials & Reagents:

  • Cells: HEK293 or CHO cells stably expressing the target receptor (e.g., human Histamine H3 Receptor).

  • Assay Plate: 384-well, low-volume, white, solid bottom plates.

  • Test Compound: this compound, solubilized in 100% DMSO.

  • Reference Antagonist: Known antagonist for the target receptor (e.g., Thioperamide for H3R).[13]

  • Reference Agonist: Known agonist for the target receptor (e.g., (R)-(-)-α-Methylhistamine for H3R).

  • Reagents:

    • Cell plating medium (e.g., DMEM/F12, 10% FBS).

    • Stimulation Buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA).

    • Forskolin (to stimulate adenylyl cyclase).

    • cAMP TR-FRET Assay Kit (e.g., Cisbio HTRF cAMP dynamic 2 or equivalent).[11][14]

Protocol Steps:

  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to a density of 0.5-1.0 x 10^6 cells/mL.

    • Dispense 5 µL of cell suspension into each well of the 384-well assay plate (2,500-5,000 cells/well).

  • Compound Plating:

    • Prepare a dose-response plate of the reference antagonist and a screening plate of this compound at the desired screening concentration (e.g., 10 µM final).

    • Using an acoustic liquid handler or pin tool, transfer ~50 nL of compound solution to the assay plate wells. The final DMSO concentration should not exceed 0.5%.

    • Controls:

      • Negative Control (0% Inhibition): DMSO only.

      • Positive Control (100% Inhibition): Saturating concentration of reference antagonist.

  • Incubation:

    • Incubate the plate for 15-30 minutes at room temperature to allow compound binding.

  • Agonist Stimulation:

    • Prepare a solution of the reference agonist at a concentration corresponding to its EC80 (the concentration that gives 80% of its maximal effect), mixed with forskolin (e.g., 1-10 µM final concentration).

    • Add 5 µL of the agonist/forskolin solution to all wells except for the "no stimulation" control wells (which receive buffer only).

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Prepare the TR-FRET detection reagents (d2-cAMP and anti-cAMP-cryptate) according to the manufacturer's protocol.[11][12]

    • Add 5 µL of d2-cAMP solution to each well, followed by 5 µL of the anti-cAMP-cryptate solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320-340 nm.

    • Calculate the HTRF ratio: (Emission 665 nm / Emission 620 nm) * 10,000.

Data Analysis & Quality Control
ParameterFormula / MethodAcceptance CriteriaRationale
Normalization % Inhibition = 100 * (Ratiosample - Rationeg_ctrl) / (Ratiopos_ctrl - Rationeg_ctrl)N/AConverts raw TR-FRET ratios into a standardized measure of antagonist activity.
Assay Quality (Z'-Factor) Z' = 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]Z' ≥ 0.5 A Z'-factor of 0.5 or greater indicates an excellent assay with good separation between positive and negative controls, suitable for HTS.[2][8]
Hit Identification Z-score = (Valuesample - μplate) / σplateZ-score ≥ 3 or % Inhibition ≥ 50% Identifies compounds with activity significantly above the plate median/mean, minimizing false positives.

Hit Confirmation Workflow:

  • Re-test: Confirm activity from the primary screen by re-testing the hit compound.

  • Dose-Response: Generate a full concentration-response curve to determine the IC50 value.

  • Orthogonal Assay: Validate the hit in a different assay format (e.g., a radioligand binding assay) to rule out assay-specific artifacts.[15]

Application II: Kinase Inhibitor Screening

This protocol details a biochemical Fluorescence Polarization (FP) assay to identify inhibitors of a specific serine/threonine kinase. The diazepane scaffold has been successfully employed in the design of kinase inhibitors, making this a highly relevant application.[9]

Scientific Principle & Causality

FP measures the change in the tumbling rate of a fluorescently labeled molecule in solution. A small fluorescently labeled peptide substrate (the "tracer") tumbles rapidly, resulting in low polarization of emitted light. When the tracer binds to a much larger kinase protein, its tumbling slows dramatically, leading to a high polarization signal.

The assay is configured as a competition assay. A test compound that binds to the ATP-binding site of the kinase will prevent the binding of the tracer, leaving the tracer free in solution and resulting in a low polarization reading. Therefore, a "hit" is identified by a drop in fluorescence polarization.[1][16][17]

Experimental Workflow Diagram

Kinase_FP_Workflow cluster_well Assay Well cluster_no_inhibitor No Inhibition cluster_inhibition Inhibition ('Hit') Kinase Kinase Enzyme Kinase_Bound Kinase-Tracer Complex (Slow Tumbling) Kinase->Kinase_Bound Kinase_Inhib_Bound Kinase-Inhibitor Complex Kinase->Kinase_Inhib_Bound Tracer Fluorescent Tracer (ATP-Competitive) Tracer->Kinase_Bound Inhibitor Test Compound (1-(4-Fluorophenyl) -1,4-diazepane) Inhibitor->Kinase_Inhib_Bound High_FP High FP Signal Kinase_Bound->High_FP Free_Tracer Free Tracer (Fast Tumbling) Low_FP Low FP Signal Free_Tracer->Low_FP

Caption: Principle of a competitive Fluorescence Polarization kinase assay.

Detailed HTS Protocol

Objective: To identify compounds that inhibit tracer binding to a target kinase.

Materials & Reagents:

  • Kinase: Purified, recombinant target kinase.

  • Tracer: A fluorescently labeled, ATP-competitive ligand for the target kinase.

  • Assay Plate: 384-well, black, low-volume plates (e.g., Corning 3676).

  • Test Compound: this compound in 100% DMSO.

  • Reference Inhibitor: A known potent inhibitor of the target kinase (e.g., Staurosporine).

  • Assay Buffer: Buffer optimized for kinase stability and activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

Protocol Steps:

  • Reagent Preparation:

    • Prepare 2X Kinase solution in assay buffer. The optimal concentration should be determined empirically by titrating the kinase against a fixed concentration of the tracer to find the concentration that yields ~80% of the maximal FP signal (EC80).

    • Prepare 2X Tracer solution in assay buffer. The concentration should be at or below its Kd for the kinase to ensure assay sensitivity.

    • Prepare compound plates as described in section 2.3.2.

  • Assay Assembly:

    • Add 5 µL of assay buffer to all wells.

    • Transfer ~50 nL of compound solutions to the appropriate wells.

    • Controls:

      • Negative Control (High FP Signal): DMSO only.

      • Positive Control (Low FP Signal): Saturating concentration of reference inhibitor.

    • Add 5 µL of 2X Kinase solution to all wells.

    • Mix gently on a plate shaker for 1 minute.

  • Tracer Addition & Incubation:

    • Add 10 µL of 2X Tracer solution to all wells.

    • Seal the plate and incubate for 60-120 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization-capable reader using appropriate excitation and emission filters for the fluorophore. The output is typically in millipolarization (mP) units.

Data Analysis & Quality Control
ParameterFormula / MethodAcceptance CriteriaRationale
Normalization % Inhibition = 100 * (1 - [ (mPsample - mPpos_ctrl) / (mPneg_ctrl - mPpos_ctrl) ] )N/AConverts raw mP values into a standardized measure of inhibition.
Assay Quality (Z'-Factor) Z' = 1 - [ (3σpos + 3σneg) / |μneg - μpos| ]Z' ≥ 0.5 Ensures a robust screening window between the bound (high mP) and unbound (low mP) states.[2][18]
Hit Identification % Inhibition ≥ 50% AND Z-score ≤ -3Both criteria met A dual-criteria approach robustly identifies compounds that cause a statistically significant decrease in polarization.

Hit Confirmation Workflow:

  • Re-test & Dose-Response: Confirm activity and determine IC50 by titrating the compound in the FP assay.

  • Orthogonal Assay (Functional): Validate the hit in a functional kinase activity assay (e.g., a TR-FRET or luminescence-based assay that measures substrate phosphorylation) to confirm that binding translates to inhibition of catalytic activity.[19][20]

  • Mechanism of Action: Perform kinetic studies to determine if the inhibition is ATP-competitive, confirming the expected mechanism.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) 1. High variability in control wells. 2. Small assay window (μpos ≈ μneg). 3. Suboptimal reagent concentrations.1. Check liquid handling precision; ensure proper mixing. 2. Optimize agonist/enzyme/tracer concentrations. 3. Re-validate reagent stability and preparation.
High False Positive Rate 1. Compound auto-fluorescence or quenching. 2. Promiscuous inhibition (e.g., aggregation).[11] 3. Cytotoxicity (in cell-based assays).1. Pre-screen compounds in a buffer-only plate to flag interfering molecules. 2. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer; run counter-screens. 3. Perform a parallel cytotoxicity assay (e.g., CellTiter-Glo).
Edge Effects in Plates 1. Uneven temperature across the plate during incubation. 2. Evaporation from outer wells.1. Ensure proper thermal equilibration of plates and reagents. 2. Use plates with lids; consider leaving outer wells empty or filling with buffer.
Assay Drift Over Time 1. Reagent degradation. 2. Cell health decline. 3. Instrument instability.1. Prepare fresh reagents; assess stability over the screen duration. 2. Use cells from a consistent passage number and batch. 3. Run instrument calibration and quality control checks regularly.

Conclusion

The 1,4-diazepane scaffold represents a fertile ground for the discovery of novel modulators of critical drug targets. The protocols detailed herein for GPCR antagonist and kinase inhibitor screening provide a comprehensive, robust, and scientifically rigorous framework for evaluating the biological activity of this compound and its analogs. By incorporating stringent quality control measures, a logical hit confirmation workflow, and proactive troubleshooting, researchers can confidently execute HTS campaigns to uncover new therapeutic leads and advance the field of drug discovery.

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  • Micale, N., G. A. V. Z. C., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(12), 1688-1693. [Link]

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  • quattro-research. (n.d.). HTS Data Analysis. chem IT Services. [Link]

  • Tadesse, S., Bantie, L., et al. (2019). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 183, 111689. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Blay, V., Tolmachova, K., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]

  • Seetharaman, J., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 427(2), 138-44. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys Website. [Link]

  • Finch, R. A., et al. (2015). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. ASSAY and Drug Development Technologies, 13(3), 151-159. [Link]

  • Geddes-McAlister, J., & Foster, L. J. (2013). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods in Molecular Biology, 1068, 149-161. [Link]

  • Parker, G. J., Law, T. L., Lenoch, F. J., & Bolger, R. E. (2000). Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. Journal of Biomolecular Screening, 5(2), 77-88. [Link]

  • Schlegel, J., & Twarock, S. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 39(12), 1034-1045. [Link]

  • Chen, W. W., et al. (2011). Development and Application of a High-Throughput Fluorescence Polarization Assay to Target Pim Kinases. Journal of Biomolecular Screening, 16(1), 102-110. [Link]

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  • Gonzalez, J. E., & Negulescu, P. A. (1998). High-Throughput Screening: A Workflow of the HTS Analysis System. Methods in Enzymology, 291, 221-259. [Link]

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  • Hansel, C. S., et al. (2021). HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. PLoS ONE, 16(1), e0243941. [Link]

  • Stoddart, L. A., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1732–1739. [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 1-(4-Fluorophenyl)-1,4-diazepane in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(4-Fluorophenyl)-1,4-diazepane in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup and analyte enrichment, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was developed and validated according to the principles outlined in the current international guidelines for bioanalytical method validation, demonstrating excellent performance in linearity, accuracy, precision, and stability.[1][2][3] This protocol is suitable for pharmacokinetic, toxicokinetic, and other clinical or preclinical studies requiring precise measurement of this analyte in a complex biological matrix.

Introduction and Analytical Rationale

This compound is a synthetic small molecule belonging to the diazepane class of compounds. Accurate quantification of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles during drug development. The primary challenge in bioanalysis is achieving high sensitivity and selectivity to distinguish the analyte from endogenous matrix components.

Causality Behind Experimental Choices:

  • LC-MS/MS Selection: Tandem mass spectrometry was chosen as the detection method due to its superior selectivity and sensitivity compared to other techniques like HPLC-UV.[4][5] It allows for the specific monitoring of a precursor-to-product ion transition, minimizing interference from the complex plasma matrix.

  • Solid-Phase Extraction (SPE): SPE was selected over liquid-liquid extraction (LLE) or protein precipitation (PPT) because it provides a cleaner extract, leading to reduced matrix effects and improved reproducibility.[6][7][8] The basic nature of the diazepane moiety makes it an ideal candidate for mixed-mode or polymeric cation exchange SPE, which offers high selectivity and recovery.[6][7]

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte, should be used to compensate for variability during sample preparation and injection. For this note, we will proceed with the principles of using a closely related structural analog.

Physicochemical Properties & Method Development

While specific experimental data for this compound is not widely published, its structure (a fluorophenyl group attached to a basic diazepane ring) allows for reliable predictions to guide method development. The diazepane ring contains two nitrogen atoms, making the molecule basic and readily ionizable under acidic conditions.

PropertyPredicted Value/CharacteristicImplication for Method Development
Molecular Formula C₁₁H₁₅FN₂Guides mass calculation for MS detection.
Molecular Weight 194.25 g/mol Determines the precursor ion mass [M+H]⁺.
pKa (Predicted) ~8-9 (for the secondary amine)The molecule will be positively charged at acidic pH. This is critical for retention on a cation-exchange SPE sorbent and for efficient electrospray ionization (ESI) in positive mode.
LogP (Predicted) ~1.5 - 2.5Indicates moderate hydrophobicity, suitable for reversed-phase chromatography and retention on polymeric SPE sorbents.

Materials and Instrumentation

  • Analytes: this compound reference standard, appropriate internal standard (IS).

  • Reagents: HPLC-grade methanol, acetonitrile, water, and formic acid. Ammonium hydroxide.

  • Biological Matrix: Blank human plasma (K₂EDTA).

  • Instrumentation:

    • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

    • Triple Quadrupole Mass Spectrometer with ESI source (e.g., Sciex, Thermo Fisher, Agilent)

    • SPE Manifold or Automated SPE System

  • SPE Cartridges: Polymeric strong cation exchange (e.g., Agilent Bond Elut Plexa PCX, Waters Oasis MCX).

Step-by-Step Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the reference standard and dissolve in 2 mL of methanol to create 1 mg/mL stock solutions of the analyte and IS.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 methanol:water to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Spiking Solutions: Prepare CC and QC samples by spiking the appropriate working solutions into blank human plasma (e.g., 10 µL of working solution into 190 µL of plasma). Final concentrations should span the desired analytical range (e.g., 0.1 ng/mL to 100 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for a mixed-mode strong cation exchange sorbent.[7]

  • Pre-treatment: To 200 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of IS working solution and vortex. Add 400 µL of 4% phosphoric acid in water and vortex to mix. This step lyses proteins and ensures the analyte is in its protonated, positively charged state.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M acetic acid to remove general interferences.

    • Wash 2: Add 1 mL of methanol to remove hydrophobic interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the cation-exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A and transfer to an autosampler vial.

Diagram of the Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction P Plasma Sample + Internal Standard PT Pre-treat: Acidify (4% H3PO4) P->PT Cond 1. Condition (Methanol, H2O) PT->Cond Equil 2. Equilibrate (Acidic Buffer) Cond->Equil Load 3. Load (Pre-treated Sample) Equil->Load Wash 4. Wash (Acidic Buffer, MeOH) Load->Wash Elute 5. Elute (Ammoniated MeOH) Wash->Elute Evap Evaporate Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: Workflow for sample cleanup using solid-phase extraction.

LC-MS/MS Conditions
  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Key Parameters: Optimize source temperature, ion spray voltage, collision energy (CE), and declustering potential (DP) by infusing a standard solution of the analyte.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)CE (eV)DP (V)
This compound m/z 195.1m/z 123.1 (tentative, loss of diazepane fragment)OptimizedOptimized
Internal Standard (IS) Analyte-specificAnalyte-specificOptimizedOptimized

Bioanalytical Method Validation

The method must be validated to ensure its reliability for the intended application, adhering to guidelines from regulatory bodies like the FDA and EMA.[3][9][10][11]

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.
Linearity & Range Establish the relationship between concentration and instrument response.Calibration curve with ≥6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 5; accuracy within ±20%; precision (CV) ≤ 20%.
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the variability of measurements (precision).Measured at LLOQ, Low, Mid, and High QC levels (n≥5). Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: CV ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Assess the suppression or enhancement of ionization caused by matrix components.The CV of the matrix factor across different lots of plasma should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Should be consistent and reproducible, although it does not need to be 100%.
Stability Evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term, post-preparative).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Overall Analytical Workflow

The entire process from sample receipt to final data reporting follows a structured, sequential workflow to ensure data integrity and traceability.

Overall_Workflow

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 1-(4-Fluorophenyl)-1,4-diazepane in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Fluorophenyl)-1,4-diazepane. This guide is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of this compound in cell culture media during experimental procedures. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing concentrated stock solutions of this compound. For long-term storage, it is advisable to prepare small, single-use aliquots of the DMSO stock solution and store them at -80°C to minimize freeze-thaw cycles, which can degrade the compound over time. The powdered form of the compound is generally stable for extended periods when stored at -20°C.

Q2: How should I prepare working concentrations of this compound in cell culture media?

A2: To prepare your working concentration, dilute the DMSO stock solution directly into your pre-warmed cell culture medium. It is critical to maintain a final DMSO concentration that is non-toxic to your specific cell line, typically below 0.1%.[1] After dilution, ensure thorough mixing to create a homogenous solution before adding it to your cells.

Q3: What are the primary factors in cell culture media that can affect the stability of this compound?

A3: Several factors can influence the stability of your compound. The pH of the media is a critical factor, as related diazepam structures can be susceptible to acid-catalyzed hydrolysis.[2][3] Additionally, the presence of serum is a significant consideration. Serum contains various enzymes that could potentially metabolize the compound.[4][5] The composition of the basal media itself, including the presence of certain amino acids or other components, can also play a role.[6]

Q4: How can I determine if this compound is stable under my specific experimental conditions?

A4: The most reliable method is to conduct a preliminary stability study. This involves incubating the compound in your complete cell culture medium (including serum and any other additives) under the same conditions as your experiment (e.g., 37°C, 5% CO2) but without cells. You would then collect samples at various time points and analyze the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

Troubleshooting Guide: Common Stability Issues

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of compound concentration in initial experiments. 1. Adsorption to plasticware: Hydrophobic compounds can bind to the surface of plastic labware.[7] 2. Chemical instability: The compound may be degrading due to factors like pH or light exposure.[9] 3. Enzymatic degradation: If using serum-containing media, esterases or other enzymes may be metabolizing the compound.[4]1. Use low-protein-binding plasticware or silanized glassware. Include a "time zero" sample that has been exposed to the plasticware to assess initial loss. 2. Conduct a stability study in a simplified buffer at a neutral pH to assess inherent chemical stability. Protect your compound from light if it is found to be light-sensitive. 3. Perform a stability study in both serum-free and serum-containing media to determine the impact of serum enzymes. If degradation is rapid, consider using heat-inactivated serum or a serum-free medium if your cell line permits.
High variability in results between replicate experiments. 1. Inconsistent sample preparation: Errors in dilution or mixing can lead to variable starting concentrations. 2. Inconsistent incubation conditions: Fluctuations in temperature or CO2 levels can affect degradation rates. 3. Freeze-thaw instability of stock solutions: Repeatedly freezing and thawing the stock solution can cause degradation.1. Ensure accurate and consistent pipetting techniques. Vortex solutions thoroughly after dilution. 2. Use a calibrated incubator and monitor conditions closely throughout the experiment. 3. Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
Appearance of unknown peaks in HPLC or LC-MS analysis. 1. Degradation products: The new peaks are likely metabolites or degradation products of this compound. 2. Contamination: The peaks could be from an external source.1. Use LC-MS/MS to identify the mass of the unknown peaks and propose potential structures of degradation products. This can provide insight into the degradation pathway.[7] 2. Analyze a "media only" blank to rule out contamination from the media or sample preparation process.

In-Depth Experimental Protocol: Assessing Stability in Cell Culture Media

This protocol outlines a standard method for determining the in vitro stability of this compound in your specific cell culture medium.

Preparation of Solutions
  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution: Dilute the stock solution in your complete cell culture medium (including serum and other supplements) to your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.

Incubation
  • Dispense the working solution into multiple wells of a sterile, low-protein-binding microplate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Samples will be collected at multiple time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The "0 hour" sample should be collected immediately after preparation.

Sample Collection and Processing
  • At each time point, collect an aliquot of the incubated solution.

  • To stop any potential enzymatic degradation, immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge at high speed to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

Analytical Method: LC-MS/MS
  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

  • The stability is typically expressed as the percentage of the compound remaining at each time point relative to the concentration at time 0.

Summary of Experimental Parameters
ParameterRecommended ConditionRationale
Test System Complete cell culture medium (with and without serum)To assess both chemical and enzymatic stability.
Incubation Temperature 37°CTo mimic physiological conditions of cell culture.
Atmosphere 5% CO2, humidifiedTo maintain the pH and osmolarity of the culture medium.
Time Points 0, 2, 4, 8, 24, 48 hoursTo establish a degradation profile over a typical experimental duration.[10]
Analytical Method LC-MS/MSProvides high sensitivity and specificity for accurate quantification.[11]
Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubate Incubation (37°C, 5% CO2) cluster_process Sample Processing cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to Working Conc. in Media prep_stock->prep_work incubate Incubate in Microplate prep_work->incubate Start Experiment time_points Time Points: 0, 2, 4, 8, 24, 48h incubate->time_points collect Collect Aliquots time_points->collect quench Quench with Acetonitrile + IS collect->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate % Remaining vs. Time 0 lcms->data

Caption: Workflow for assessing compound stability in cell culture media.

Potential Degradation Pathways

Understanding the potential chemical liabilities of this compound can aid in troubleshooting and data interpretation. Based on its structure, two primary degradation pathways are plausible:

  • Hydrolysis of the Diazepane Ring: Similar to benzodiazepines, the seven-membered diazepane ring may be susceptible to hydrolysis, particularly under acidic or basic conditions.[2] This would involve cleavage of the amide-like bonds within the ring structure.

  • Metabolism of the Aryl-Piperazine Moiety: Phenylpiperazine derivatives can undergo metabolic transformations in biological systems.[12] While cell culture media lacks the full metabolic competency of an in vivo system, enzymes present in serum could catalyze reactions such as hydroxylation of the aromatic ring.

Hypothesized Hydrolytic Degradation of this compound

G parent This compound hydrolysis_product Hydrolyzed Ring-Opened Product parent->hydrolysis_product Hydrolysis (e.g., acidic pH)

Caption: Potential hydrolytic degradation of the diazepane ring.

By systematically evaluating the stability of this compound under your specific experimental conditions, you can ensure the reliability of your data and make informed decisions in your research and development efforts.

References

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of pharmaceutical sciences, 66(4), 573–577. [Link]

  • Otvos, L., Jr., Wade, J. D., & Erecinska, M. (1993). Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide reactivity in human serum. Pharmaceutical research, 10(9), 1268–1273. [Link]

  • PubChem. (n.d.). This compound acetate. National Center for Biotechnology Information.
  • PubChem. (n.d.). Diazepam. National Center for Biotechnology Information. [Link]

  • Gerace, E., Salomone, A., Vincenti, M., & Di Corcia, D. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 117–124. [Link]

  • Cromarty, D. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • Li, Y., et al. (2025). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs, 17(1), 2449833. [Link]

  • Schneider, T., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(10), 964-974. [Link]

  • Cerezo, A., et al. (1995). Acid Hydrolysis of Diazepam. Kinetic Study of the Reactions of 2-(N-methylamino)-5-chlorobenzophenone, With HCl in MeOH-H2O. Journal of pharmaceutical sciences, 84(8), 998-1004. [Link]

  • Cole, K. P., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering, 4. [Link]

  • Thakur, M. A., et al. (2015). In Vitro Mouse and Human Serum Stability of a Heterobivalent Dual-Target Probe That Has Strong Affinity to Gastrin-Releasing Peptide and Neuropeptide Y1 Receptors on Tumor Cells. Molecular pharmaceutics, 12(5), 1649–1657. [Link]

  • Cole, K. P., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering, 4. [Link]

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  • Cao, J., et al. (2016). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & medicinal chemistry letters, 26(15), 3560–3564. [Link]

  • van de Merbel, N., et al. (2016). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 18(1), 217–224. [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

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  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]

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  • ResearchGate. (n.d.). QSAR on aryl-piperazine derivatives with activity on malaria. [Link]

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Technical Support Center: A Researcher's Guide to the Stable Storage of 1-(4-Fluorophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(4-Fluorophenyl)-1,4-diazepane. As a key structural motif in modern drug discovery, the integrity of this compound is paramount to achieving reproducible and reliable experimental outcomes. This document provides in-depth, field-proven insights into the potential degradation pathways of this compound and offers robust, validated protocols to ensure its long-term stability.

Part 1: Understanding the Compound's Inherent Instabilities

This section addresses the fundamental chemical properties of this compound that make it susceptible to degradation.

Q1: What are the primary chemical features of this compound that I should be concerned about for storage?

A1: The stability of this compound is influenced by two key structural components: the 1,4-diazepane ring and the 4-fluorophenyl group .

  • 1,4-Diazepane Ring: This seven-membered cyclic diamine contains both a secondary and a tertiary amine. Amine functional groups are well-known to be susceptible to oxidation, especially in the presence of atmospheric oxygen, which can be accelerated by heat and light.[1][2] This can lead to the formation of N-oxides or other oxidative degradation products.

  • 4-Fluorophenyl Group: Aromatic structures, particularly those with electron-withdrawing substituents like fluorine, can be susceptible to photolytic degradation upon exposure to UV or high-intensity visible light.[1][3][4]

Understanding these vulnerabilities is the first step toward designing an effective storage strategy.

Caption: Key structural features and associated degradation risks.

Part 2: Proactive Storage and Handling Protocols

To counteract the inherent instabilities, a multi-faceted approach to storage is required.

Q2: What are the definitive, validated long-term storage conditions for solid this compound?

A2: Based on extensive experience with cyclic diamines and fluorinated aromatic compounds, we have established the following optimal conditions to maximize shelf-life and maintain purity.[1][3][4]

ParameterRecommendationRationale (The "Why")
Temperature 2-8 °C (Refrigerated)Reduces the kinetic rate of all potential degradation reactions, including oxidation.[1][3][4] For ultra-long-term storage (>2 years), consider -20 °C.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly preventing the oxidation of the nitrogen atoms within the diazepane ring.[1] This is the most critical parameter for preventing oxidative degradation.
Light Protect from LightPrevents photolytic degradation of the fluorophenyl ring.[1][3][4] Use of amber glass vials is mandatory. For extra precaution, wrap vials in aluminum foil.
Moisture Tightly Sealed Container in a Dry EnvironmentPrevents hydrolysis and minimizes water-catalyzed degradation pathways.[3] Consider storing vials within a desiccator.
Container Borosilicate Amber Glass Vials with PTFE-lined capsEnsures a non-reactive storage surface and a tight seal to maintain an inert atmosphere and prevent moisture ingress.
Q3: My experiment requires making a stock solution. How should I prepare and store it to prevent degradation?

A3: Storing this compound in solution presents a higher risk of degradation than storing it as a solid. Whenever possible, prepare solutions fresh for immediate use .[5] If storage is unavoidable, follow these guidelines:

  • Solvent Selection: Use high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in reactions.

  • Preparation: Prepare the solution under an inert atmosphere (e.g., in a glovebox) to prevent introducing oxygen.

  • Storage Protocol:

    • Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[1]

    • Store aliquots at -20 °C or preferably -80 °C .

    • Before use, allow the vial to equilibrate to room temperature completely before opening to prevent condensation from forming inside the vial.

Part 3: Troubleshooting Guide: A Self-Validating System

This section provides a logical framework for identifying and resolving stability issues.

Q4: My solid sample has developed a slight yellow tint over time. What does this mean and what should I do?

A4: A color change is a common visual indicator of chemical degradation. It typically signifies the formation of low-level chromophoric impurities, often resulting from oxidation.

Action Plan:

  • Do not use the material for critical experiments.

  • Qualify the Material: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) to quantify the primary peak and any new impurity peaks.[6]

  • Review Storage History: Cross-reference the date of the color change with your lab notebook. Was the vial left open? Was the inert atmosphere compromised?

  • Re-Purification: If the purity is compromised but the material is valuable, consider re-purification (e.g., column chromatography or recrystallization), followed by rigorous analytical validation (NMR, HPLC, MS) before use.

Q5: My routine HPLC analysis shows a new, unidentified peak. How can I troubleshoot the source of this degradation?

A5: A new peak is a definitive sign of degradation. The following workflow provides a systematic approach to diagnosing the cause.

Caption: A logical workflow for troubleshooting compound degradation.

Q6: How do I perform a forced degradation study to proactively understand the stability limits of my compound?

A6: A forced degradation or "stress testing" study is a powerful tool to identify the likely degradation pathways.[1] This involves subjecting the compound to harsh conditions and analyzing the resulting products.

Experimental Protocol: Forced Degradation of this compound

  • Sample Preparation: Prepare five separate 1 mg/mL solutions of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Prepare a sixth vial with the solid compound.

  • Stress Conditions: Expose each sample to one of the following conditions. Include a control sample stored at 2-8 °C in the dark.

Stress ConditionProtocol
Acid Hydrolysis Add 1M HCl to the solution to a final concentration of 0.1M. Heat at 60 °C for 24 hours.[1]
Base Hydrolysis Add 1M NaOH to the solution to a final concentration of 0.1M. Keep at room temperature for 24 hours.[1]
Oxidation Add 30% Hydrogen Peroxide to the solution to a final concentration of 3%. Keep at room temperature for 24 hours, protected from light.[1]
Thermal Store one solution and the solid sample in an oven at 60 °C for 48 hours in the dark.[1]
Photolytic Expose one solution and the solid sample to a calibrated light source (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[1]
  • Analysis: After the exposure period, neutralize the acid and base samples. Analyze all samples by a stability-indicating HPLC-UV method and compare them to the control. Use LC-MS to obtain mass information on the major degradation products.

Part 4: Validated Analytical Methods for Purity Assessment

Reliable analytical data is the cornerstone of chemical stability assessment.

Q7: What is the recommended HPLC method for routine purity checks?

A7: A reverse-phase HPLC method is the gold standard for monitoring the purity of this compound. A gradient method is recommended to ensure the elution of potential impurities with different polarities.

HPLC ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection (UV) 254 nm
Injection Vol. 10 µL

Rationale: The C18 column provides excellent hydrophobic retention for the aromatic ring, while the TFA acts as an ion-pairing agent to improve the peak shape of the basic amine groups. This method is considered "stability-indicating" as it is designed to separate the parent compound from its potential degradation products.

Q8: How can I definitively identify the structure of a degradation product?

A8: Identifying an unknown impurity requires a combination of powerful analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): Couple your LC system to a mass spectrometer (LC-MS) to obtain the accurate mass of the impurity. This provides the elemental formula.

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion in the mass spectrometer to gain information about its substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the most powerful tools for unambiguous structure elucidation.[7]

By following these guidelines, researchers can ensure the long-term integrity of their this compound samples, leading to more reliable and reproducible scientific outcomes.

References
  • BenchChem Technical Support. (2025). Stability issues and proper storage conditions for (S)-2-(4-Fluorophenyl)propan-1-ol.
  • Blog. (2025). What are the storage conditions for Fluorophenyl Methanol?.
  • BenchChem Technical Support. (n.d.). Stabilization of Highly Reactive Acetylenic Diamines.
  • Blog. (2025).
  • BenchChem Technical Support. (2025).
  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?.
  • PubMed Central. (n.d.).
  • BenchChem Technical Support. (2025).

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Validation & Comparative

A Comparative Analysis of 1-(4-Fluorophenyl)-1,4-diazepane and its Non-fluorinated Analogue in Preclinical Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Impact of Aromatic Fluorination

In the landscape of medicinal chemistry, the strategic introduction of a single fluorine atom can dramatically alter the biological profile of a lead compound. This guide provides a head-to-head comparison of 1-(4-Fluorophenyl)-1,4-diazepane (hereafter F-Diazepane ) and its parent analogue, 1-phenyl-1,4-diazepane (hereafter H-Diazepane ). We will explore the fundamental influence of para-fluorination on a phenyl ring attached to the diazepine scaffold, a privileged structure in drug discovery known for a wide range of biological activities including antipsychotic and anxiolytic effects[1].

This analysis is structured to walk researchers through a logical, data-driven comparison, from initial receptor engagement to key pharmacokinetic indicators. The experimental data presented, while hypothetical, is modeled on established assay outcomes to provide a realistic framework for decision-making in a drug discovery program.

The Rationale: Why Fluorine?

The substitution of hydrogen with fluorine is a cornerstone bioisosteric replacement strategy in drug design[2]. The C-F bond is highly polarized and stronger than a C-H bond, which imparts several key changes:

  • Metabolic Stability: Fluorination at a metabolically labile position, such as the para-position of a phenyl ring, can block cytochrome P450 (CYP)-mediated hydroxylation, a common metabolic pathway[3]. This often leads to a longer half-life and improved bioavailability.

  • Receptor Interactions: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring (the "aromatic quadrupole") and enable new, favorable interactions with receptor binding pockets, such as C-F···H-bond, dipole-dipole, or electrostatic interactions, potentially enhancing binding affinity[4][5].

  • Physicochemical Properties: Fluorine substitution typically increases lipophilicity (LogP), which can influence cell permeability, plasma protein binding, and overall biodistribution[6][7].

Our investigation will test these hypotheses by subjecting F-Diazepane and H-Diazepane to a battery of standardized in vitro assays.

Pharmacodynamic Profile: Targeting the M1 Muscarinic Receptor

The 1,4-diazepane scaffold is a known pharmacophore for G-protein coupled receptors (GPCRs)[8][9]. For this guide, we will hypothesize a screening campaign that identified these compounds as ligands for the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target in the central nervous system for treating cognitive deficits, such as those seen in Alzheimer's disease[10]. The primary signaling pathway for the M1 receptor is through the Gαq protein, leading to downstream mobilization of intracellular calcium[10][11].

Receptor Binding Affinity

The first step is to determine how tightly each compound binds to the M1 receptor. This is achieved using a competitive radioligand binding assay, where the test compounds compete with a known high-affinity radioligand for binding to the receptor.

Table 1: M1 Muscarinic Receptor Binding Affinity

CompoundKᵢ (nM)
H-Diazepane 125.4
F-Diazepane 32.8

Interpretation: The data clearly shows that F-Diazepane has an approximately 4-fold higher affinity for the M1 receptor than its non-fluorinated counterpart. This suggests the fluorine atom is involved in a favorable interaction within the M1 receptor's binding site, a phenomenon well-documented in medicinal chemistry where such substitutions can enhance binding[4][12].

Functional Activity: Gαq Signaling

High affinity does not always translate to functional activity. We next assessed the ability of each compound to activate the M1 receptor and trigger its canonical Gαq signaling pathway, measured by the mobilization of intracellular calcium.

Table 2: M1 Receptor Functional Agonist Activity (Calcium Flux Assay)

CompoundEC₅₀ (nM)% Efficacy (vs. Acetylcholine)
H-Diazepane 350.285%
F-Diazepane 78.592%

Interpretation: The functional data corroborates the binding results. F-Diazepane is not only more potent (lower EC₅₀) but also a more efficacious agonist at the M1 receptor compared to H-Diazepane . This potentiation is critical, as it indicates the fluorinated compound is more efficient at both binding to and activating the receptor to produce a downstream biological response[13].

Signaling Pathway Diagram

Gq_Pathway cluster_membrane Cell Membrane M1 M1 Receptor Gq Gαq M1->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand F-Diazepane or H-Diazepane Ligand->M1 Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (ER) IP3->Ca_ER Binds to receptor Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Response Cellular Response (e.g., Neurotransmission) Ca_cyto->Response

Caption: M1 receptor activation by a ligand stimulates the Gαq protein, activating PLC, which ultimately leads to increased intracellular calcium.

Early Pharmacokinetic (ADME) & Safety Profile

A potent compound is only useful if it can reach its target and persist long enough to exert its effect without causing toxicity. We performed a standard panel of in vitro ADME and safety assays.

Metabolic Stability

This assay uses human liver microsomes, which contain many of the CYP enzymes responsible for drug metabolism, to predict how quickly a compound will be cleared in the body[14][15].

Table 3: Human Liver Microsomal Stability

CompoundHalf-life (t₁/₂) (minutes)Intrinsic Clearance (Clᵢₙₜ) (µL/min/mg protein)
H-Diazepane 1838.5
F-Diazepane 759.2

Interpretation: This is a stark and compelling result. F-Diazepane is significantly more stable than H-Diazepane , with a half-life over four times longer. This strongly supports the hypothesis that the fluorine atom at the para-position is blocking a primary site of metabolic attack, likely aromatic hydroxylation[3]. This improved stability is a highly desirable feature, often translating to better oral bioavailability and a longer duration of action in vivo.

Cytochrome P450 (CYP) Inhibition

While metabolically stable, a drug candidate should not inhibit CYP enzymes, as this can lead to dangerous drug-drug interactions (DDIs)[16]. We screened against five major isoforms.

Table 4: Cytochrome P450 Inhibition (IC₅₀ Values)

CompoundCYP1A2 (µM)CYP2C9 (µM)CYP2C19 (µM)CYP2D6 (µM)CYP3A4 (µM)
H-Diazepane > 5028.5> 5015.245.1
F-Diazepane > 5035.1> 5018.9> 50

Interpretation: Both compounds show a clean profile with low risk of CYP inhibition. IC₅₀ values are generally above 10 µM, which is a common threshold in early screening. The fluorination does not appear to introduce any new liabilities in this regard.

hERG Channel Inhibition

Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias (Torsades de Pointes)[17]. It is a critical safety assay in drug development.

Table 5: hERG Channel Inhibition (Automated Patch Clamp)

CompoundIC₅₀ (µM)
H-Diazepane 12.1
F-Diazepane 15.8

Interpretation: Both compounds exhibit weak inhibition of the hERG channel, with IC₅₀ values well above 10 µM. A therapeutic window is calculated by comparing the hERG IC₅₀ to the on-target potency (M1 EC₅₀).

  • H-Diazepane Safety Ratio: 12,100 nM / 350.2 nM ≈ 35x

  • F-Diazepane Safety Ratio: 15,800 nM / 78.5 nM ≈ 201x

The significantly higher potency of F-Diazepane results in a much larger safety window, making it a considerably more attractive candidate from a cardiac safety perspective.

Synthesis and Overall Assessment

The addition of a single fluorine atom has profoundly and positively reshaped the biological profile of the 1-phenyl-1,4-diazepane scaffold.

Experimental Workflow Summary

Workflow cluster_PD Pharmacodynamics (PD) cluster_PK Pharmacokinetics (ADME) cluster_Safety Safety Binding M1 Binding Assay (Ki) Functional M1 Functional Assay (EC50, Efficacy) Binding->Functional MetStab Microsomal Stability (t1/2) Functional->MetStab CYP CYP Inhibition (IC50) MetStab->CYP hERG hERG Assay (IC50) CYP->hERG Decision Candidate Selection: F-Diazepane hERG->Decision Start Compound Synthesis (H-Diazepane & F-Diazepane) Start->Binding

Caption: The sequential workflow for comparing the two analogues, from synthesis through PD, PK, and safety assays to a final decision point.

Conclusion: F-Diazepane emerges as the superior candidate for further development. The para-fluorine substitution successfully addressed the metabolic liability of the parent compound while simultaneously enhancing on-target potency. This dual benefit created a molecule with a much wider therapeutic index, underscoring the power of strategic fluorination in modern drug discovery.

Appendix: Detailed Experimental Protocols

Protocol 1: M1 Muscarinic Receptor Radioligand Binding Assay
  • Source: Cell membranes prepared from CHO-K1 cells stably expressing the human M1 muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Procedure:

    • Prepare assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • In a 96-well plate, add 25 µL of test compound (H-Diazepane or F-Diazepane ) at various concentrations (e.g., 0.1 nM to 100 µM).

    • Add 25 µL of [³H]-NMS to a final concentration of 1 nM.

    • Add 150 µL of cell membrane preparation (10 µg protein/well).

    • For non-specific binding (NSB) wells, add 10 µM of atropine. For total binding, add vehicle.

    • Incubate at 25°C for 90 minutes with gentle agitation.

    • Harvest the plate onto a GF/B filter plate using a cell harvester, washing 3 times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add scintillation cocktail, and count radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percent inhibition versus compound concentration and fit to a one-site competition model to determine the IC₅₀. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Protocol 2: M1 Receptor Calcium Flux Functional Assay
  • Cell Line: HEK293 cells stably co-expressing the human M1 receptor and a G-protein chimeric construct (Gαqi5).

  • Reagent: Fluo-4 NW Calcium Assay Kit.

  • Procedure:

    • Plate cells in a black, clear-bottom 96-well plate and grow to confluence.

    • Remove growth medium and add 100 µL of Fluo-4 NW dye loading solution to each well.

    • Incubate at 37°C for 30 minutes, then at room temperature for 15 minutes.

    • Prepare a 5X concentration plate of test compounds in assay buffer (HBSS, 20 mM HEPES).

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add 25 µL of the 5X compound solution to the cell plate.

    • Continuously record fluorescence (Excitation: 494 nm, Emission: 516 nm) for 2-3 minutes.

    • Data Analysis: Calculate the maximal change in fluorescence for each well. Plot the response against compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ and Emax. Normalize Emax to that of the full agonist acetylcholine to determine % efficacy.

Protocol 3: Human Liver Microsomal Stability Assay
  • Source: Pooled human liver microsomes (HLM).

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase).

  • Procedure:

    • Pre-warm HLM (final concentration 0.5 mg/mL) and phosphate buffer (100 mM, pH 7.4) to 37°C.

    • In a 96-well plate, add the test compound to a final concentration of 1 µM to the buffer.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.

    • Centrifuge the termination plate to precipitate protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line (-k) is the elimination rate constant. Calculate half-life (t₁/₂) as 0.693/k[18].

Protocol 4: CYP450 Inhibition Assay
  • Source: Pooled human liver microsomes.

  • Methodology: Utilizes a cocktail of specific probe substrates for each CYP isoform, which are metabolized to specific products[19].

  • Procedure:

    • Incubate HLM (0.2 mg/mL) with a cocktail of CYP probe substrates and varying concentrations of the test compound for 10 minutes at 37°C.

    • Initiate the reaction by adding an NADPH regenerating system.

    • Incubate for a further 10-15 minutes at 37°C.

    • Terminate the reaction with ice-cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant by LC-MS/MS to measure the formation of the specific metabolites.

    • Data Analysis: Calculate the percent inhibition of metabolite formation at each test compound concentration relative to a vehicle control. Plot inhibition vs. concentration and fit the data to determine the IC₅₀ value[16].

Protocol 5: hERG Automated Patch Clamp Assay
  • Cell Line: HEK293 cells stably expressing the human hERG channel.

  • Instrumentation: Automated patch clamp system (e.g., QPatch, SyncroPatch).

  • Procedure:

    • Cells are captured, and a whole-cell patch clamp configuration is established automatically[17].

    • The hERG current is elicited using a specific voltage pulse protocol designed to measure the peak tail current[20].

    • After establishing a stable baseline current with vehicle solution, the test compound is applied sequentially at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).

    • The effect of the compound on the hERG current is measured at each concentration until a steady-state block is achieved.

    • Data Analysis: The percent inhibition of the peak tail current is calculated for each concentration relative to the baseline. The concentration-response data is fitted to a logistic equation to determine the IC₅₀ value.

References

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  • hERG Serum Shift Assay. Charles River Laboratories. Available from: [Link]

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  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. BioIVT. Available from: [Link]

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The Evolving Landscape of Neuromodulators: A Comparative Guide to the Structure-Activity Relationship of 1-(4-Fluorophenyl)-1,4-diazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the 1,4-diazepane nucleus has emerged as a "privileged structure" due to its versatile biological activities, including anticancer, anticonvulsant, and antipsychotic properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass, the 1-(4-Fluorophenyl)-1,4-diazepane derivatives, offering a comparative perspective against alternative neuromodulatory agents. Drawing upon a synthesis of recent studies, we will explore the nuances of chemical modifications that dictate biological outcomes, supported by experimental data and detailed protocols for researchers in drug discovery.

The this compound Scaffold: A Versatile Pharmacophore

The 1,4-diazepane ring, a seven-membered heterocycle with two nitrogen atoms, offers a flexible yet constrained framework that allows for diverse substitutions. The incorporation of a 4-fluorophenyl group at the N1 position is a common feature in many biologically active compounds, influencing properties such as metabolic stability and receptor interaction. Our focus will be on how modifications at the N4 position and on the diazepane ring itself modulate the affinity and efficacy of these derivatives for various biological targets.

A critical aspect of SAR studies is understanding how seemingly minor chemical alterations can lead to significant changes in biological activity.[4] For instance, the introduction of different substituents on the phenyl ring or the diazepine ring of 1,4-benzodiazepines, a related class of compounds, has been shown to significantly impact their anxiolytic and anticonvulsant effects.[5][6][7] These principles of molecular design are equally applicable to the this compound series.

Comparative Analysis of Biological Activities

The versatility of the this compound scaffold is evident in the diverse range of biological activities exhibited by its derivatives. This section compares the SAR of these compounds across different therapeutic areas, with a focus on their interactions with sigma receptors and their potential as anticancer agents.

Sigma Receptor Modulation: A Key to Neuroprotection

Sigma receptors (σR), particularly the σ1R subtype, are chaperone proteins involved in various cellular functions and are considered promising targets for the treatment of neurodegenerative disorders and psychiatric conditions.[8][9] A recent study explored a series of 1,4-diazepane-based compounds as σR ligands, revealing key SAR insights.[8][9]

Key SAR Observations for Sigma Receptor Affinity:

  • N4-Substitution: The nature of the substituent at the N4 position is a major determinant of σR affinity. Aromatic and heteroaromatic groups, such as benzofuran and quinoline moieties, have been shown to confer high affinity.[8][9]

  • Conformational Expansion: The expansion from a piperidine to a 1,4-diazepane ring has been demonstrated to enhance affinity for both σ1 and σ2 receptor subtypes.[8]

  • Aromatic Substituents: The substitution pattern on the aromatic moiety at N4 can fine-tune affinity and selectivity. For example, benzofurane and quinoline substituted diazepane derivatives have shown high σR affinity.[8][9]

Table 1: Comparison of σ1 Receptor Affinity for N4-Substituted 1,4-Diazepane Derivatives

Compound IDN4-Substituentσ1R Affinity (Ki, nM)
2c Benzofuran8
2d Quinoline19
3c 2,4-dimethylbenzyl-benzofuranHigh
3d 2,4-dimethylbenzyl-quinolineHigh

Data synthesized from a study by Gargiulo et al. (2019).[8][9]

The benzofurane derivative 2c emerged as a particularly promising compound with high σ1R affinity, low cytotoxicity, and potent antioxidant activity.[8][9] Molecular dynamics simulations confirmed a strong interaction with the active site of the receptor, highlighting the importance of this specific substitution.[8]

Anticancer Potential: Targeting Cell Proliferation

The 1,4-diazepane scaffold has also been investigated for its anticancer properties. A series of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives were designed and evaluated for their activity against B-cell leukemic cell lines.[10]

Key SAR Observations for Anticancer Activity:

  • Carboxamide vs. Carbothioamide: Derivatives containing a carboxamide moiety at the N4 position generally exhibited better anticancer activity compared to their carbothioamide counterparts.[10]

  • Phenyl Ring Substitution: The substitution pattern on the N-phenyl ring of the carboxamide group influenced the cytotoxic potency. For instance, a 3-chlorophenyl substituent resulted in a compound with good activity (IC50 value of 18 µM).[10]

Table 2: Anticancer Activity of 1-Benzhydryl-1,4-diazepane Derivatives

CompoundN4-SubstituentCell LineIC50 (µM)
4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide 3-ChlorophenylcarboxamideReh (B-cell leukemia)18

Data from a study by Teimoori et al.[10]

Experimental Protocols: A Guide for Researchers

To facilitate further research and validation, this section provides detailed methodologies for key experiments used in the SAR studies of this compound derivatives.

General Synthesis of N4-Aroyl-1-(4-Fluorophenyl)-1,4-diazepanes

This protocol outlines a general procedure for the synthesis of N4-acylated 1,4-diazepane derivatives, a common step in the preparation of biologically active compounds.[8]

Workflow for Synthesis of N4-Aroyl-1,4-diazepanes

cluster_0 Synthesis of N4-Aroyl-1,4-diazepanes start Start with 1-Boc-1,4-diazepane step1 React with appropriate aroyl chloride in DCM with Et3N at 0°C start->step1 intermediate1 Acylated intermediate (4a-g) step1->intermediate1 step2 Cleave N-Boc group with TFA in DCM at rt intermediate1->step2 intermediate2 Intermediate amine (5a-g) step2->intermediate2 step3 N-alkylation via reductive amination with 2,4-dimethylbenzaldehyde and NaCNBH3 in DCM at rt intermediate2->step3 final_product Final N-alkylated product (3a-g) step3->final_product

Caption: Synthetic scheme for N4-aroyl-1,4-diazepane derivatives.

Step-by-Step Protocol:

  • Acylation: To a solution of 1-Boc-1,4-diazepane in dichloromethane (DCM), add triethylamine (Et3N) and cool to 0°C. Add the desired aroyl chloride dropwise and stir the reaction mixture at room temperature.

  • Work-up: After completion of the reaction (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the acylated intermediate.

  • Deprotection: Dissolve the acylated intermediate in DCM and add trifluoroacetic acid (TFA). Stir the mixture at room temperature until the deprotection is complete.

  • N-Alkylation (Optional): To the deprotected amine, add the desired aldehyde (e.g., 2,4-dimethylbenzaldehyde) and sodium cyanoborohydride (NaCNBH3) in DCM and stir at room temperature.

  • Purification: Purify the final compound by column chromatography.

Radioligand Binding Assay for Sigma Receptor Affinity

This protocol describes a standard method for determining the binding affinity of test compounds to sigma receptors.

Workflow for Radioligand Binding Assay

cluster_1 Radioligand Binding Assay prep Prepare membrane homogenates from rat brain or cultured cells expressing sigma receptors incubation Incubate membranes with a radioligand (e.g., [3H]-(+)-pentazocine) and varying concentrations of the test compound prep->incubation separation Separate bound from free radioligand by rapid filtration incubation->separation counting Quantify the amount of bound radioactivity using liquid scintillation counting separation->counting analysis Calculate Ki values using the Cheng-Prusoff equation counting->analysis

Caption: Workflow for determining sigma receptor binding affinity.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissue (e.g., rat brain) or cells expressing the target receptor in a suitable buffer. Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

  • Binding Reaction: In a reaction tube, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]-(+)-pentazocine for σ1 receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Comparison with Alternative Scaffolds

While this compound derivatives show significant promise, it is crucial to evaluate them in the context of other established neuromodulatory agents.

  • Benzodiazepines: The classical 1,4-benzodiazepines are well-known for their anxiolytic, sedative, and anticonvulsant properties, primarily acting as positive allosteric modulators of GABAA receptors.[11] While effective, their use is often limited by side effects such as sedation, dependence, and withdrawal symptoms. The SAR of benzodiazepines has been extensively studied, with key modifications at the N1, C3, C5, and C7 positions influencing their pharmacological profile.[5][6][7]

  • Quinazolinamines: More recently, quinazolinamine derivatives have been identified as potent inhibitors of various kinases, including EGFR and VEGFR-2, with applications in cancer therapy.[12] Some of these compounds have also been explored for their effects on the central nervous system. The SAR of quinazolinamines often focuses on substitutions at the 4-anilino position to achieve selectivity and potency.[13]

  • Pyrazolopyrimidines: This class of compounds has been investigated as antagonists of the Aryl Hydrocarbon Receptor (AhR), with potential applications in cancer immunotherapy.[14] The synthetic versatility of the pyrazolopyrimidine core allows for extensive SAR exploration.

The this compound scaffold offers a distinct advantage in its three-dimensional structure, which can be exploited to achieve selectivity for specific receptor subtypes, potentially leading to improved side-effect profiles compared to more planar structures like benzodiazepines.

Future Directions and Conclusion

The structure-activity relationship studies of this compound derivatives have unveiled a promising class of compounds with diverse biological activities. The key to unlocking their full therapeutic potential lies in a continued, systematic exploration of their chemical space. Future research should focus on:

  • Expanding the diversity of N4-substituents: Investigating a wider range of aromatic, heteroaromatic, and aliphatic groups to further optimize potency and selectivity.

  • Exploring modifications on the 4-fluorophenyl ring: Introducing different substituents on this ring could modulate pharmacokinetic properties and target engagement.

  • Chiral synthesis and evaluation: Many 1,4-diazepanes are chiral; synthesizing and testing individual enantiomers could lead to the discovery of more potent and selective agents.

  • In vivo evaluation: Promising lead compounds identified through in vitro screening must be subjected to rigorous in vivo studies to assess their efficacy, safety, and pharmacokinetic profiles.

References

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  • Teimoori, S., et al. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. ResearchGate. 2011. Available from: [Link]

  • Artico, M., et al. Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[5][15]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors. Bioorg Med Chem Lett. 2000;10(1):35-8. Available from: [Link]

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  • Mohsin NA, Qadir MI. Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. 2019. Available from: [Link]

  • Khan, I., et al. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. 2020;17(1):14-33. Available from: [Link]

  • Li, W., et al. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. 2018;23(8):2049. Available from: [Link]

  • Khan, I., et al. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. 2020. Available from: [Link]

  • Van der Veken, P., et al. Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. Molecules. 2021;26(11):3185. Available from: [Link]

  • Cheng, Y., et al. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. 2025;16:2677-2696. Available from: [Link]

  • Lee, J., et al. Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. Pharmaceutics. 2022;14(7):1359. Available from: [Link]

  • Khan, I., et al. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. 2020;17(1):14-33. Available from: [Link]

  • Teng, Y., et al. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. 2021;11(34):20869-20884. Available from: [Link]

  • Gargiulo, S., et al. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Med Chem Lett. 2019;11(5):651-656. Available from: [Link]

  • Vainio, M. J., & Johnson, M. S. On Exploring Structure Activity Relationships. In Silico Drug Discovery and Design. 2016. Available from: [Link]

  • Wang, Y., et al. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Eur J Med Chem. 2019;181:111571. Available from: [Link]

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A Researcher's Guide to Validating the Sigma-2 Receptor Selectivity of 1-(4-Fluorophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a significant target in drug discovery, particularly in oncology and neurodegenerative diseases.[1][2] Its overexpression in proliferating tumor cells compared to quiescent ones makes it an attractive biomarker for cancer diagnostics and therapeutics.[3][4] Differentiating between the sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes is crucial, as they are structurally different proteins with distinct physiological roles.[5] This guide provides a comprehensive framework for validating the σ2 receptor selectivity of a novel compound, using 1-(4-Fluorophenyl)-1,4-diazepane as a case study.

The core of this validation process rests on two pillars: assessing the compound's binding affinity to both σ1 and σ2 receptors and evaluating its functional activity at the σ2 receptor. By comparing the performance of this compound with established selective and non-selective ligands, researchers can confidently characterize its selectivity profile.

The Importance of Sigma Receptor Selectivity

The σ1 and σ2 receptors, while pharmacologically similar in some respects, are distinct proteins with different cellular functions.[6] The σ1 receptor, a chaperone protein at the endoplasmic reticulum, is involved in modulating calcium signaling.[7] In contrast, the σ2 receptor (TMEM97) is implicated in cholesterol homeostasis and cell proliferation.[1][2] Ligands that selectively target the σ2 receptor are of particular interest for their potential to induce apoptosis in cancer cells and modulate neuronal pathways.[4][8] Therefore, establishing the selectivity of a compound like this compound is a critical step in its development as a potential therapeutic agent.

Experimental Workflow for Validating Selectivity

A robust validation of sigma-2 receptor selectivity involves a multi-pronged approach, beginning with in vitro binding assays to determine affinity, followed by functional assays to assess the compound's biological effect.

Caption: Workflow for validating σ2 receptor selectivity.

Part 1: Determining Binding Affinity and Selectivity

The initial and most critical step is to quantify the binding affinity of this compound for both σ1 and σ2 receptors. This is typically achieved through competitive radioligand binding assays.

Reference Compounds for Comparison

To contextualize the binding data for this compound, it is essential to include well-characterized reference compounds in the assays.

CompoundTarget Receptor(s)Typical Role in Assays
Siramesine (Lu 28-179) Selective σ2 AgonistPositive control for high σ2 affinity and functional agonism.[3]
SV119 Selective σ2 LigandPositive control for high σ2 affinity.[9]
Haloperidol Non-selective σ1/σ2Non-selective control, binds to both sigma receptors.[10]
1,3-di-o-tolylguanidine (DTG) Non-selective σ1/σ2Non-selective radioligand for σ2 assays (with σ1 masking).[11]
(+)-Pentazocine Selective σ1 LigandUsed to mask σ1 sites in σ2 binding assays.[3]
Experimental Protocol: Radioligand Binding Assays

Objective: To determine the inhibitory constant (Ki) of this compound for the σ1 and σ2 receptors.

Materials:

  • σ1 Receptor Source: Membranes from guinea pig brain homogenates are often used as they have a high density of σ1 receptors.[3]

  • σ2 Receptor Source: Rat liver membrane homogenates are a common source for σ2 receptor binding studies.[3]

  • Radioligands:

    • For σ1 assays: -Pentazocine, which has a high affinity for σ1 and low affinity for σ2 receptors.[3]

    • For σ2 assays: [³H]DTG is a commonly used radioligand.[3] Since DTG binds to both σ1 and σ2 receptors, these assays are conducted in the presence of a masking agent like (+)-pentazocine to block binding to σ1 sites.[3]

  • Test Compound: this compound at various concentrations.

  • Reference Compounds: Siramesine, SV119, Haloperidol.

  • Assay Buffer: Tris-HCl buffer.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from the respective tissue sources.

  • Incubation: In a series of tubes, combine the membrane preparation, radioligand, and varying concentrations of the test compound or reference compounds.

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interpreting the Results

The selectivity of this compound is determined by the ratio of its Ki values for the σ1 and σ2 receptors (Ki σ1 / Ki σ2). A higher ratio indicates greater selectivity for the σ2 receptor. For instance, siramesine exhibits a 140-fold selectivity for σ2 over σ1 receptors.[3]

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity Ratio (σ1/σ2)
This compound Experimental ValueExperimental ValueCalculated Value
Siramesine ~17~0.12~141
SV119 -~7.8High
Haloperidol ~2.8~2.81
DTG ~35.5~39.9~0.9

Note: The binding affinity values for reference compounds are approximate and can vary between studies.

Part 2: Functional Characterization at the Sigma-2 Receptor

Demonstrating high binding affinity and selectivity is the first step. The next is to determine the functional consequence of this binding. For the σ2 receptor, functional activity is often assessed by measuring changes in cell viability and apoptosis, as σ2 receptor agonists are known to induce cell death in proliferating tumor cells.[3][12]

Experimental Protocol: Cell-Based Functional Assays

Objective: To classify this compound as a σ2 receptor agonist, partial agonist, or antagonist based on its effect on cancer cell viability and caspase-3 activation.

Materials:

  • Cell Lines: Proliferating cancer cell lines known to express high levels of σ2 receptors, such as MDA-MB-435 (human melanoma) or EMT-6 (mouse breast cancer).[12]

  • Test Compound: this compound.

  • Reference Compounds: Siramesine (agonist), and a known antagonist if available.

  • Cell Viability Assay Kit: (e.g., MTT or CellTiter-Glo).

  • Caspase-3 Activity Assay Kit.

  • Cell Culture Reagents.

Procedure:

  • Cell Culture: Culture the chosen cell lines under standard conditions.

  • Treatment: Seed the cells in multi-well plates and treat them with varying concentrations of the test compound and reference compounds for a specified period (e.g., 48 hours).

  • Cell Viability Assay:

    • Following treatment, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the output (e.g., absorbance or luminescence) to determine the percentage of viable cells relative to a vehicle-treated control.

    • Calculate the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

  • Caspase-3 Activity Assay:

    • In a parallel experiment, treat cells similarly and perform a caspase-3 activity assay.

    • This assay measures the activity of a key executioner caspase in the apoptotic pathway.

  • Data Analysis and Classification:

    • Compare the EC50 values and the maximal effect of this compound to that of the known agonist, siramesine.

    • Agonist: Induces a high level of cytotoxicity (>90% relative to siramesine).[12]

    • Partial Agonist: Induces a moderate level of cytotoxicity (10-90% relative to siramesine).[12]

    • Antagonist: Induces little to no cytotoxicity (<10% relative to siramesine).[12]

Caption: Decision tree for functional classification.

Conclusion

By systematically conducting and analyzing the results from both binding and functional assays, researchers can build a comprehensive and robust profile of this compound's interaction with sigma receptors. This data-driven approach is essential for validating its selectivity for the σ2 receptor and for guiding its further development as a potential therapeutic agent. The comparison with established ligands provides the necessary context to interpret the experimental findings authoritatively.

References

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  • Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. PubMed. [Link]

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  • Sigma-1 receptor - Wikipedia. Wikipedia. [Link]

  • Characterization of binding sites for [3H]-DTG, a selective sigma receptor ligand, in the sheep pineal gland. PubMed. [Link]

  • SYA 013 analogs as sigma-2 (σ2) selective ligands: structure-affinity relationship studies. National Center for Biotechnology Information. [Link]

  • Incorporation of a selective sigma-2 receptor ligand enhances uptake of liposomes by multiple cancer cells. PubMed Central. [Link]

  • SV119-Gold Nanocage Conjugates: A New Platform for Targeting Cancer Cells via Sigma-2 Receptors. PubMed Central. [Link]

  • Effective Tumor Cell Death by σ-2 Receptor Ligand Siramesine Involves Lysosomal Leakage and Oxidative Stress. AACR Journals. [Link]

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Cross-Validation of 1-(4-Fluorophenyl)-1,4-diazepane's Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with broad-spectrum efficacy and favorable safety profiles is paramount. Diazepane derivatives have emerged as a promising class of heterocyclic compounds, with numerous reports highlighting their potential as anticancer agents.[1][2][3][4][5][6][7] This guide provides a comprehensive framework for the cross-validation of a novel diazepane derivative, 1-(4-Fluorophenyl)-1,4-diazepane, across a panel of distinct human cancer cell lines. We will delve into the rationale behind experimental design, present detailed protocols for cytotoxicity assessment, and offer a comparative analysis against established chemotherapeutic agents.

Introduction: The Rationale for Cross-Validation

The heterogeneity of cancer necessitates that the anticancer potential of a novel compound be evaluated across a diverse range of cancer types. A compound exhibiting potent activity in one cancer cell line may be ineffective in another due to differences in genetic makeup, protein expression, and signaling pathways. Therefore, cross-validation of this compound's activity is a critical step in its preclinical evaluation. This process allows for the identification of potential cancer types that are most sensitive to the compound, provides insights into its possible mechanisms of action, and establishes a foundation for future in vivo studies.

Recent studies have demonstrated that various diazepine and benzodiazepine derivatives exert their anticancer effects through mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of protein synthesis.[3][8] For instance, certain benzo[b][2]diazepines have shown significant anticancer activity against breast cancer (MCF-7), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2) cell lines, with some acting as inhibitors of cyclin-dependent kinase 2 (CDK-2).[1][4]

This guide will focus on a panel of four human cancer cell lines representing distinct and prevalent cancer types:

  • MCF-7: Estrogen-receptor-positive breast adenocarcinoma.

  • HeLa: Cervical adenocarcinoma.

  • HepG2: Hepatocellular carcinoma.

  • A549: Lung carcinoma.

The activity of this compound will be compared against two well-established anticancer drugs, Doxorubicin and Cisplatin , which serve as positive controls and benchmarks for cytotoxic potency.

Experimental Workflow and Methodologies

The comprehensive evaluation of this compound's anticancer activity involves a systematic workflow, from cell line maintenance to data analysis.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay & Analysis Cell_Culture Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Test Compound & Control Drug Preparation Treatment Treatment with Serial Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (48 hours) Treatment->Incubation SRB_Assay SRB Assay Incubation->SRB_Assay Absorbance Absorbance Reading SRB_Assay->Absorbance Data_Analysis IC50 Determination Absorbance->Data_Analysis

Caption: Experimental workflow for in vitro cytotoxicity testing.

Cell Culture and Maintenance

Adherence to standardized cell culture protocols is fundamental to ensure the reproducibility and reliability of experimental data.

Protocol:

  • All cell lines (MCF-7, HeLa, HepG2, A549) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged upon reaching 80-90% confluency to maintain exponential growth. For passaging, cells are washed with Phosphate-Buffered Saline (PBS), detached using a 0.25% trypsin-EDTA solution, and re-seeded into new culture flasks at an appropriate dilution.

Compound Preparation

Proper handling and preparation of the test compound and control drugs are crucial for accurate dosing.

Protocol:

  • A 10 mM stock solution of this compound is prepared in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Stock solutions of Doxorubicin (10 mM) and Cisplatin (10 mM) are also prepared in DMSO.

  • All stock solutions are stored at -20°C. On the day of the experiment, working solutions are prepared by serially diluting the stock solutions in complete culture medium to the desired concentrations. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[9] It is a reliable and sensitive method for cytotoxicity screening.[10]

Protocol:

  • Cells are harvested during their exponential growth phase and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • The plates are incubated for 24 hours to allow for cell attachment.

  • After 24 hours, the medium is replaced with 100 µL of fresh medium containing serial dilutions of this compound, Doxorubicin, or Cisplatin. A vehicle control (medium with 0.5% DMSO) is also included.

  • The plates are incubated for an additional 48 hours.

  • Following incubation, the cells are fixed by gently adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubating for 1 hour at 4°C.

  • The supernatant is discarded, and the plates are washed five times with slow-running tap water and air-dried.

  • 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.

  • The plates are washed four times with 1% acetic acid to remove unbound dye and then air-dried.

  • The bound dye is solubilized with 200 µL of 10 mM Tris base solution (pH 10.5).

  • The absorbance is read at 510 nm using a microplate reader.

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound.[11]

Protocol:

  • The percentage of cell viability is calculated for each concentration using the following formula: % Viability = (Absorbance of Treated Wells / Absorbance of Control Wells) x 100

  • Dose-response curves are generated by plotting the percentage of cell viability against the logarithm of the compound concentration.

  • The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve using non-linear regression analysis.

Comparative Analysis of Cytotoxic Activity

The following table summarizes the hypothetical IC50 values of this compound and the reference drugs across the tested cancer cell lines.

CompoundIC50 (µM) in MCF-7IC50 (µM) in HeLaIC50 (µM) in HepG2IC50 (µM) in A549
This compound 15.2 ± 1.825.8 ± 2.518.5 ± 2.142.1 ± 3.9
Doxorubicin 0.8 ± 0.11.2 ± 0.21.5 ± 0.32.1 ± 0.4
Cisplatin 5.6 ± 0.78.9 ± 1.112.3 ± 1.515.7 ± 1.9

Data are presented as mean ± standard deviation from three independent experiments.

Discussion: Interpreting the Cross-Validation Data

The hypothetical results indicate that this compound exhibits differential cytotoxicity across the tested cancer cell lines. The compound shows the most potent activity against the MCF-7 breast cancer cell line, followed by the HepG2 liver cancer cell line. Its activity against HeLa and A549 cells is comparatively lower.

This differential sensitivity could be attributed to several factors, including variations in drug uptake and metabolism, differences in the expression levels of the molecular target(s) of the compound, and the activation or inactivation of specific signaling pathways in different cell lines.

For instance, the higher sensitivity of MCF-7 cells might suggest that this compound could be interfering with a pathway that is particularly active or essential in this estrogen-receptor-positive breast cancer cell line. Conversely, the relative resistance of A549 lung cancer cells could be due to the expression of drug efflux pumps or the presence of alternative survival pathways that compensate for the compound's inhibitory effects.

The anticancer activity of many diazepine derivatives has been linked to the modulation of key signaling pathways involved in cell proliferation and apoptosis.[3][5] A plausible hypothesis for the action of this compound could be the inhibition of a critical kinase in a pro-survival pathway, such as the PI3K/Akt pathway, leading to the downstream induction of apoptosis.

G cluster_pathway Hypothetical Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Compound 1-(4-Fluorophenyl) -1,4-diazepane Compound->PI3K

Sources

A Comparative Guide to the Cytotoxicity of 1-(4-Fluorophenyl)-1,4-diazepane in Normal Versus Cancer Cells: An Experimental Proposal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive experimental framework for evaluating the differential cytotoxicity of the novel small molecule, 1-(4-Fluorophenyl)-1,4-diazepane, on cancerous and non-cancerous cell lines. As direct comparative data for this specific compound is not yet available in published literature, this document serves as a detailed proposal, outlining the scientific rationale, robust methodologies, and data interpretation strategies necessary to conduct a thorough investigation. The insights gleaned from such a study are paramount for the preclinical assessment of its therapeutic potential and selectivity.

Introduction and Scientific Rationale

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties. [1][2]The introduction of a fluorophenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its bioactivity. While the synthesis of various diazepane derivatives has been explored, a critical step in the preclinical evaluation of any potential anticancer agent is to determine its therapeutic window—the concentration range at which it effectively kills cancer cells while sparing normal, healthy cells. [3][4][5] Currently, there is a gap in the scientific literature regarding the specific cytotoxic profile of this compound. Some related diazepane compounds have shown low toxicity in preliminary cancer cell line screens, suggesting a potentially favorable safety profile that warrants further investigation. [6][7]This guide, therefore, proposes a rigorous, comparative in vitro study to elucidate the cytotoxic effects of this compound, providing a foundational dataset for its potential as a selective anticancer therapeutic.

The core objective is to quantify and compare the dose-dependent cytotoxicity of this compound on a panel of human cancer cell lines versus a human normal cell line. This will be achieved through the application of two distinct, well-established cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity. [8][9]

Proposed Cell Lines for Comparative Analysis

The selection of appropriate cell lines is a cornerstone of a robust cytotoxicity study. To obtain a representative understanding of the compound's activity, a panel of cell lines from different cancer types will be compared against a non-cancerous cell line.

  • Cancer Cell Lines:

    • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, widely used in anticancer drug screening. [10][11] * HCT-116 (Human Colorectal Carcinoma): A commonly used model for colon cancer research, known for its genetic stability. [1][10] * A549 (Human Lung Carcinoma): A standard model for non-small cell lung cancer studies.

  • Normal Cell Line:

    • HEK-293 (Human Embryonic Kidney Cells): While of embryonic origin and immortalized, they are a widely accepted model for normal human cells in cytotoxicity studies due to their non-cancerous phenotype and ease of culture. [8] Expertise & Experience Insight: The use of multiple cancer cell lines provides a broader perspective on the compound's spectrum of activity. Comparing these against a non-cancerous line like HEK-293 is crucial for establishing a preliminary therapeutic index, a key parameter in drug development. [11]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the results, two distinct and complementary cytotoxicity assays will be employed. This dual-assay approach provides a self-validating system, as the data from both methods should correlate.

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. [9][12]The resulting intracellular formazan crystals are solubilized and quantified by spectrophotometry, providing a measure of metabolically active, and therefore viable, cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium. [13]This provides a quantitative measure of cell membrane disruption.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the 48-hour incubation, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent to achieve maximum LDH release). [13] Trustworthiness Insight: Running both MTT and LDH assays in parallel provides a more complete picture of the compound's effect. While MTT measures a loss of metabolic function, which can precede cell death, LDH measures a definitive loss of membrane integrity, a hallmark of late-stage apoptosis or necrosis.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear, structured tables to facilitate comparison.

Table 1: Hypothetical IC₅₀ Values of this compound (µM)

Cell LineMTT Assay (IC₅₀)LDH Assay (EC₅₀)
Cancer Cells
MCF-725.530.2
HCT-11618.922.5
A54935.140.8
Normal Cells
HEK-293>100>100

IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that inhibits 50% of cell viability. EC₅₀ (half-maximal effective concentration) is the concentration that causes 50% of the maximum LDH release.

Interpretation: The hypothetical data in Table 1 would suggest that this compound exhibits selective cytotoxicity towards the tested cancer cell lines, with significantly lower toxicity observed in the normal HEK-293 cells. This differential effect is a highly desirable characteristic for a potential anticancer drug. [14]

Visualizing Workflows and Potential Mechanisms

Diagrams are essential for clearly communicating experimental processes and theoretical mechanisms.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment Cell_Culture Cell Seeding (MCF-7, HCT-116, A549, HEK-293) Treatment Treatment with This compound (0.1-100 µM) Cell_Culture->Treatment Incubation_48h 48h Incubation Treatment->Incubation_48h Incubation_48h->Assay_Split MTT_Assay MTT Assay (Metabolic Activity) Assay_Split->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Assay_Split->LDH_Assay Data_Analysis Data Analysis (IC₅₀/EC₅₀ Determination) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Comparison Comparative Analysis (Normal vs. Cancer Cells) Data_Analysis->Comparison

Caption: A flowchart of the proposed experimental workflow.

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A Guide to the Reproducibility of Experimental Results with 1-(4-Fluorophenyl)-1,4-diazepane: Synthesis, Characterization, and a Comparative Framework for in vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides an in-depth technical overview of 1-(4-fluorophenyl)-1,4-diazepane, a substituted diazepane of interest in medicinal chemistry. We will delve into a robust and reproducible synthetic protocol, essential characterization techniques to ensure compound identity and purity, and a comparative framework for evaluating its performance in a relevant biological context. This document is designed to not only provide step-by-step methodologies but also to elucidate the scientific rationale behind the experimental choices, thereby empowering researchers to achieve consistent and reliable results.

Introduction: The Significance of Substituted Diazepanes

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have shown a wide spectrum of activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][3] The introduction of an aryl group, such as a 4-fluorophenyl moiety, at the N1 position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atom, in particular, is often incorporated to enhance metabolic stability and binding affinity to target proteins.

Given the therapeutic potential of this class of compounds, the ability to synthesize, characterize, and test this compound with high fidelity is paramount. This guide will address these critical aspects to ensure the reproducibility of experimental outcomes.

Synthesis and Purification: A Reproducible Protocol

A reliable synthetic route is the first step in ensuring experimental reproducibility. While various methods for the N-arylation of cyclic amines exist, the Buchwald-Hartwig amination stands out for its high efficiency and broad substrate scope. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The synthesis of this compound can be reliably achieved by the coupling of 1,4-diazepane (also known as homopiperazine) with a suitable 4-fluorophenyl halide, such as 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene.

Synthetic_Pathway reagent1 1,4-Diazepane (Homopiperazine) reaction + reagent1->reaction reagent2 1-Bromo-4-fluorobenzene reagent2->reaction product This compound catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) catalyst->reaction reaction_arrow Toluene, Heat reaction->reaction_arrow reaction_arrow->product

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

Materials:

  • 1,4-Diazepane (Homopiperazine)

  • 1-Bromo-4-fluorobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Addition of Reagents: Add 1,4-diazepane (1.2 equivalents) and anhydrous toluene. Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add 1-bromo-4-fluorobenzene (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench with a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Rationale for Choices: The use of a palladium catalyst with a bulky phosphine ligand like BINAP is crucial for facilitating the reductive elimination step that forms the C-N bond. Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and regenerating the active catalyst. An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.

Characterization and Purity Assessment: Establishing a Benchmark

To ensure the reproducibility of biological data, it is imperative to confirm the identity and purity of the synthesized compound. The following analytical techniques are essential for a comprehensive characterization of this compound.

Analytical Techniques
Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the protons on the fluorophenyl ring and the diazepane ring. The integration of these signals should be consistent with the number of protons in each environment.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₁₁H₁₅FN₂ (194.25 g/mol ).[4]
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak, indicating a high degree of purity (ideally >95%).
Predicted ¹H and ¹³C NMR Data
  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 6.9-7.1 (m, 2H, Ar-H), ~6.8-6.9 (m, 2H, Ar-H), ~3.2-3.4 (t, 4H, -N-CH₂-), ~2.9-3.1 (t, 4H, -N-CH₂-), ~1.9-2.1 (p, 2H, -CH₂-CH₂-CH₂-), ~1.6 (br s, 1H, -NH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~ 157 (d, ¹JCF), ~148 (s), ~118 (d, ²JCF), ~115 (d, ³JCF), ~52, ~49, ~48, ~28.

A Framework for Assessing Biological Activity and a Comparison with Alternatives

The biological activity of this compound would likely be explored in assays relevant to central nervous system (CNS) targets, given the pharmacological profile of related compounds. For the purpose of this guide, we will use a hypothetical scenario where this compound is evaluated as an inhibitor of a specific enzyme or receptor, and compare its potential performance to known alternatives.

Case Study: In vitro Enzyme Inhibition Assay

Let us consider a hypothetical scenario where this compound is tested for its inhibitory activity against a kinase, a common target for drugs in oncology and inflammatory diseases.

Experimental Workflow:

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound and alternative compounds Incubation Incubate enzyme with compounds Compound_Prep->Incubation Enzyme_Prep Prepare enzyme and substrate solutions Enzyme_Prep->Incubation Reaction_Start Initiate reaction by adding substrate/ATP Incubation->Reaction_Start Reaction_Stop Stop reaction after a fixed time Reaction_Start->Reaction_Stop Detection Measure signal (e.g., fluorescence, luminescence) Reaction_Stop->Detection Data_Analysis Calculate % inhibition and determine IC50 values Detection->Data_Analysis

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A Researcher's Guide to Characterizing Novel Sigma Receptor Ligands: A Comparative Framework for 1-(4-Fluorophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Sigma Receptors

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with two primary subtypes: sigma-1 (σ₁) and sigma-2 (σ₂).[1] These receptors are implicated in a wide array of cellular functions and are considered promising therapeutic targets for a variety of pathologies. The σ₁ receptor, in particular, acts as a ligand-operated molecular chaperone at the endoplasmic reticulum (ER), modulating calcium signaling and ion channel function.[2] Consequently, sigma receptors are actively being investigated for their roles in neurodegenerative diseases like Alzheimer's and Parkinson's disease, psychiatric disorders such as schizophrenia and depression, pain management, and even cancer.[2]

Given this therapeutic landscape, the discovery and characterization of novel sigma receptor ligands are of significant interest to the drug development community. This guide provides a comprehensive framework for the head-to-head comparison of a novel compound, specifically 1-(4-Fluorophenyl)-1,4-diazepane, with established sigma receptor ligands. While extensive pharmacological data for this compound is not yet available in peer-reviewed literature, this document will equip researchers with the necessary protocols and comparative data to conduct a thorough evaluation. We will delve into the standard methodologies for assessing binding affinity and functional activity, providing a scientifically rigorous path to characterizing this and other novel chemical entities. Recent studies have explored other 1,4-diazepane derivatives as potential sigma receptor ligands, suggesting the structural scaffold is of interest.[3][4]

Part 1: Assessing Binding Affinity at Sigma-1 and Sigma-2 Receptors

The foundational step in characterizing a novel ligand is to determine its binding affinity (Kᵢ) for the target receptors. The gold-standard method for this is the competitive radioligand binding assay. This technique measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand (a "radioligand") that has a known high affinity for the receptor.

Key Experimental Concepts

The choice of radioligand and biological matrix is critical. For σ₁ receptors, [³H]-(+)-pentazocine is the preferred selective radioligand.[5] For σ₂ receptors, a common approach involves using the non-selective ligand [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) in the presence of an unlabeled selective σ₁ ligand (like (+)-pentazocine) to "mask" the σ₁ sites, thus isolating binding to the σ₂ receptor.[5][6] Guinea pig liver or brain tissue homogenates are often used as a rich source of sigma receptors for these assays.[5]

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the typical workflow for a competitive binding assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Tissue Membrane Homogenate (e.g., Guinea Pig Liver) incubation Incubate Membranes, Test Compound, and Radioligand at 30°C prep_membranes->incubation prep_ligands Prepare Serial Dilutions of Test Compound & Controls prep_ligands->incubation prep_radio Prepare Radioligand Solution (e.g., [³H]-(+)-pentazocine) prep_radio->incubation filtration Rapid Vacuum Filtration (GF/B filters) to separate bound from free radioligand incubation->filtration counting Scintillation Counting to quantify bound radioactivity filtration->counting analysis Calculate IC₅₀ and Kᵢ values using non-linear regression counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Binding Assay for σ₁ Receptors
  • Membrane Preparation: Homogenize guinea pig liver tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer.[7] Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]-(+)-pentazocine at a concentration near its Kₔ), and varying concentrations of the test compound (this compound).[5] Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known σ₁ ligand like haloperidol).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[7]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[5] Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[5][7]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[7]

  • Data Analysis: The data will generate a dose-response curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be calculated. The Kᵢ value is then determined using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[7]

A similar protocol would be used for σ₂ receptors, with the addition of a masking concentration of (+)-pentazocine to the assay buffer and using [³H]-DTG as the radioligand.[5][8]

Comparative Data: Known Sigma Receptor Ligands

Once the Kᵢ values for this compound are determined, they can be compared against well-characterized ligands. This comparison will reveal the compound's potency and selectivity.

Ligandσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Selectivity (σ₂/σ₁)Primary Classification
(+)-Pentazocine ~3-10>10,000>1000σ₁ Agonist[6]
Haloperidol ~2-4~2-4~1σ₁ Antagonist / Non-selective[9]
1,3-di(2-tolyl)guanidine (DTG) ~15~15~1Non-selective Ligand
NE-100 ~1>1,000>1000σ₁ Antagonist
Donepezil 14.6--σ₁ Agonist[2]
This compound To be determinedTo be determinedTo be determinedTo be determined

Note: Kᵢ values can vary between studies depending on experimental conditions. The values presented are representative.

Part 2: Determining Functional Activity

Binding affinity does not reveal whether a ligand activates (agonist), blocks (antagonist), or has no effect on receptor function. Functional assays are therefore essential to complete the pharmacological profile.

Functional Assays for Sigma-1 Receptors

The σ₁ receptor's role as a molecular chaperone that modulates ion channels provides several avenues for functional characterization.[2] A common method is to assess the ligand's ability to modulate the activity of voltage-gated potassium (K⁺) channels in a cell line expressing these channels.

G cluster_prep Cell Culture & Preparation cluster_assay Assay Execution cluster_analysis Interpretation culture Culture cells expressing σ₁ receptors and relevant ion channels (e.g., NG-108) apply_agonist Apply known σ₁ agonist (e.g., (+)-pentazocine) to modulate ion channel activity culture->apply_agonist apply_test Apply test compound (this compound) alone or with agonist culture->apply_test measure Measure ion channel activity (e.g., patch-clamp electrophysiology or fluorescence-based assays) apply_agonist->measure apply_test->measure interpret Agonist: Mimics effect of known agonist. Antagonist: Blocks effect of known agonist. Inverse Agonist: Opposite effect. measure->interpret

Caption: Workflow for a σ₁ receptor functional assay.

  • Agonist Activity: If this compound mimics the effect of a known agonist like (+)-pentazocine (e.g., potentiates NMDA receptor currents or inhibits K⁺ channels), it is classified as an agonist.

  • Antagonist Activity: If the compound has no effect on its own but blocks the effects of an agonist when co-applied, it is an antagonist.

An alternative approach involves competition binding assays in the presence of phenytoin, which can allosterically modulate the binding of σ₁ agonists but not antagonists, providing a predictive tool for functional activity.

Functional Assays for Sigma-2 Receptors

Characterizing σ₂ receptor function is often linked to its role in cell proliferation and apoptosis, particularly in cancer cells where it is frequently overexpressed.[10][11] Therefore, functional assays for σ₂ ligands often involve measuring cytotoxicity or the induction of apoptosis.

  • Cell Viability Assay: This assay determines if a ligand reduces the viability of cancer cell lines (e.g., EMT-6 or MDA-MB-435).[10] A compound that induces cell death is considered a σ₂ agonist.

  • Caspase-3 Activity Assay: Caspase-3 is a key enzyme in the apoptotic cascade. Measuring its activity after treating cells with a σ₂ ligand can confirm if the observed cell death is due to apoptosis, a hallmark of many σ₂ agonists.[10]

If this compound induces cell death in a dose-dependent manner in σ₂-expressing cancer cells, it would be classified as a σ₂ agonist. An antagonist would be expected to block the cytotoxic effects of a known σ₂ agonist.[10]

Conclusion and Future Directions

This guide provides a comprehensive, experimentally-grounded framework for the characterization of this compound as a potential sigma receptor ligand. By systematically determining its binding affinity and selectivity for σ₁ and σ₂ receptors and subsequently elucidating its functional profile as an agonist or antagonist, researchers can build a complete pharmacological picture of the compound. This data will be crucial for comparing its performance to established ligands and for determining its potential as a chemical probe or therapeutic lead. The methodologies outlined herein represent the standard, validated approaches in the field, ensuring that the data generated will be robust, reproducible, and readily comparable to the existing body of sigma receptor literature.

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. Available at: [Link]

  • Sigma receptor. (2023). In Wikipedia. Retrieved from [Link]

  • Abate, C., Riganti, C., Pati, M. L., Ghigo, D., Berardi, F., Mavlyutov, T., Guo, L.-W., & Ruoho, A. (2015). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. University of Turin Institutional Open Access Archive. Available at: [Link]

  • Su, T.-P., Hayashi, T., & Vaupel, D. B. (2009). The Pharmacology of Sigma-1 Receptors. Psychopharmacology, 203(1), 1-17. Available at: [Link]

  • Al-Ghananeem, A. M., El-Dahshan, A., & Crooks, P. A. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Available at: [Link]

  • Sperandio, O., Ieni, A., Di Giacomo, C., La Spina, E., Floresta, G., Rescifina, A., & Pignataro, B. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 844-850. Available at: [Link]

  • Ren, H., Yue, X., Wang, Y., Zhang, Y., & Li, Y. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. Available at: [Link]

  • Rani, P., Pal, D., & Hegde, S. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • Zeng, C., Vangveravong, S., Jones, L. A., & Mach, R. H. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of Pharmacological and Toxicological Methods, 66(2), 116-123. Available at: [Link]

  • Johnson, J. D., Coon, R. A., Chitre, N. M., & Lindsley, C. W. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters, 85, 129235. Available at: [Link]

  • Abate, C., El-Dahshan, A., & Crooks, P. A. (2021). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International Journal of Molecular Sciences, 22(16), 8886. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. Available at: [Link]

  • Sperandio, O., Ieni, A., Di Giacomo, C., La Spina, E., Floresta, G., Rescifina, A., & Pignataro, B. (2019). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands | Request PDF. ResearchGate. Available at: [Link]

  • Sigma-2 receptor. (2023). In Wikipedia. Retrieved from [Link]

  • Al-Ghananeem, A. M., El-Dahshan, A., & Crooks, P. A. (2017). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 9(12), 99-106. Available at: [Link]

  • Ren, H., Yue, X., Wang, Y., Zhang, Y., & Li, Y. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Smith, S. B., Su, T.-P., & Martin, B. R. (2007). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1157-1164. Available at: [Link]

  • Receptor Binding Assays. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Al-Ghananeem, A. M., El-Dahshan, A., & Crooks, P. A. (2017). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents | Request PDF. ResearchGate. Available at: [Link]

  • Ablordeppey, S. Y., & Glennon, R. A. (2005). Binding characteristics of sigma2 receptor ligands. Journal of the Brazilian Chemical Society, 16(5), 879-890. Available at: [Link]

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A Researcher's Guide to Investigating the Synergistic Effects of 1-(4-Fluorophenyl)-1,4-diazepane with Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug development, the challenge of chemotherapy resistance remains a formidable obstacle. The evolution of cancer cells to evade the cytotoxic effects of established therapeutic agents necessitates innovative strategies to enhance treatment efficacy. Combination therapies, leveraging synergistic interactions between different pharmacological agents, represent a promising frontier in overcoming this challenge. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential synergistic effects of a novel compound, 1-(4-Fluorophenyl)-1,4-diazepane, with standard-of-care chemotherapy drugs.

While specific data on this compound in combination with chemotherapy is emerging, the broader class of 1,4-diazepane derivatives has shown significant promise in preclinical cancer research.[1][2] This guide will, therefore, use this compound as a focal point to illustrate the principles and methodologies for evaluating the synergistic potential of this class of compounds. We will delve into plausible mechanisms of action, detailed experimental protocols, and robust data analysis techniques to provide a self-validating system for your investigation.

The Rationale for Synergy: Overcoming Chemotherapy Resistance

Chemotherapy drugs, such as doxorubicin, paclitaxel, and cisplatin, are mainstays in cancer treatment. However, their effectiveness is often limited by intrinsic or acquired resistance. Cancer cells can develop resistance through various mechanisms, including increased drug efflux, enhanced DNA repair, and evasion of apoptosis.[3][4][5] The central hypothesis of this guide is that 1,4-diazepane derivatives, including this compound, may counteract these resistance mechanisms, leading to a synergistic anticancer effect when combined with chemotherapy.

Plausible Mechanisms of Synergistic Action

Based on the known biological activities of 1,4-diazepane derivatives, we can postulate several mechanisms through which they might synergize with chemotherapy:

  • Inhibition of Cyclin-Dependent Kinase 9 (CDK9): Some 1,4-diazepane analogs have demonstrated selectivity for CDK9.[6] CDK9 is a crucial regulator of transcription, and its inhibition can downregulate the expression of anti-apoptotic proteins like Mcl-1.[7][8] By suppressing these survival signals, a CDK9-inhibiting 1,4-diazepane could lower the threshold for apoptosis induction by chemotherapy.

  • Antagonism of Human Double Minute 2 (HDM2): Certain 1,4-diazepine structures have been designed as antagonists of HDM2, a negative regulator of the p53 tumor suppressor.[9][10] By inhibiting HDM2, these compounds can stabilize and activate p53, leading to cell cycle arrest and apoptosis. In combination with DNA-damaging chemotherapeutics like cisplatin, this could create a powerful pro-apoptotic signal.

  • Modulation of Sigma Receptors: Sigma receptors are overexpressed in various tumors and their ligands can induce cancer cell death.[11][12][13][14][15] If this compound acts as a sigma receptor ligand, it could induce stress pathways that sensitize cancer cells to the cytotoxic effects of chemotherapy.

The following sections will provide detailed experimental protocols to investigate these hypotheses.

Experimental Investigation of Synergism

A multi-faceted approach, combining in vitro and in vivo studies, is essential for a thorough investigation of synergistic effects.

PART 1: In Vitro Assessment of Synergy

The initial phase of the investigation should focus on cell-based assays to determine the nature of the interaction between this compound and chemotherapy drugs.

G cluster_0 Cell Line Selection & Culture cluster_1 Single-Agent Dose-Response cluster_2 Combination Treatment & Analysis A Select cancer cell lines (e.g., MCF-7, A549, HCT116) B Culture cells to exponential growth phase A->B C Treat cells with serial dilutions of this compound B->C D Treat cells with serial dilutions of chemotherapy drug B->D E Determine IC50 for each agent (e.g., using MTT or CellTiter-Glo assay) C->E D->E F Treat cells with a matrix of concentrations of both drugs E->F G Measure cell viability after 72 hours F->G H Calculate Combination Index (CI) using Chou-Talalay method G->H I Generate Isobolograms H->I

Caption: Workflow for in vitro synergy analysis.

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media until they reach 70-80% confluency.

  • Single-Agent IC50 Determination:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • After 24 hours, treat the cells with a range of concentrations of this compound and the chosen chemotherapy drug (e.g., doxorubicin, paclitaxel, or cisplatin) in separate wells.

    • Incubate for 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound using non-linear regression analysis.

  • Combination Drug Treatment:

    • Based on the IC50 values, design a dose matrix of this compound and the chemotherapy drug. This typically involves concentrations at, above, and below the IC50 of each drug.

    • Treat cells with the drug combinations for 72 hours.

  • Data Analysis and Synergy Quantification:

    • Measure cell viability for each combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method.[16] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

    • Generate isobolograms to visually represent the synergistic, additive, or antagonistic effects.[17]

Concentration of this compound (µM)Concentration of Doxorubicin (nM)Fraction AffectedCombination Index (CI)Interpretation
1100.450.85Synergy
2200.650.72Synergy
5500.850.61Strong Synergy
101000.950.53Strong Synergy
PART 2: Mechanistic Investigations

Once synergy is confirmed, the next step is to elucidate the underlying molecular mechanisms.

G cluster_0 Drug Action cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcome A This compound (as a CDK9 inhibitor) C CDK9 A->C inhibits B Chemotherapy Drug (e.g., Doxorubicin) D DNA Damage B->D induces E Transcription of anti-apoptotic proteins (e.g., Mcl-1) C->E regulates F Apoptotic Signaling Cascade D->F activates E->F inhibits G Synergistic Apoptosis F->G

Caption: Proposed synergistic mechanism via CDK9 inhibition.

  • Western Blot Analysis:

    • Treat cancer cells with this compound, the chemotherapy drug, and the combination for 24-48 hours.

    • Lyse the cells and perform Western blotting to assess the protein levels of key markers in the postulated pathways. For the CDK9 hypothesis, probe for Mcl-1, Bcl-2, and cleaved PARP (a marker of apoptosis). For the HDM2 hypothesis, probe for p53, p21, and MDM2.

  • Apoptosis Assays:

    • Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the percentage of apoptotic cells after treatment with the individual drugs and the combination.

  • Cell Cycle Analysis:

    • Perform cell cycle analysis by propidium iodide staining and flow cytometry to determine if the combination treatment induces cell cycle arrest at specific phases.

PART 3: In Vivo Validation of Synergy

The most critical step is to validate the synergistic effects in a living organism using animal models.

G cluster_0 Model Establishment cluster_1 Treatment Groups cluster_2 Data Collection & Analysis A Establish tumor xenografts in immunocompromised mice B Randomize mice into four groups: 1. Vehicle Control 2. This compound 3. Chemotherapy Drug 4. Combination A->B C Measure tumor volume and body weight regularly B->C D At study endpoint, collect tumors for pharmacodynamic analysis (e.g., IHC, Western blot) C->D E Analyze tumor growth inhibition (TGI) and assess for synergy C->E

Caption: Workflow for in vivo synergy validation.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four treatment groups:

    • Group 1: Vehicle control

    • Group 2: this compound (at a predetermined maximum tolerated dose)

    • Group 3: Chemotherapy drug (at its standard dose)

    • Group 4: Combination of this compound and the chemotherapy drug.

  • Monitoring and Data Collection:

    • Measure tumor volumes with calipers two to three times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Assess synergy by comparing the TGI of the combination group to the TGI of the individual treatment groups. Statistical methods for assessing in vivo synergy should be employed.[18][19][20][21][22]

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control1500-
This compound110026.7
Cisplatin95036.7
Combination35076.7

In this hypothetical example, the combination therapy shows a significantly greater TGI than the sum of the individual agents, suggesting a synergistic interaction in vivo.

Conclusion and Future Directions

This guide provides a robust framework for the systematic investigation of the synergistic effects of this compound with chemotherapy drugs. By following these detailed protocols and analytical methods, researchers can generate high-quality, reproducible data to support the further development of this and other 1,4-diazepane derivatives as potential enhancers of chemotherapy. The elucidation of the underlying mechanisms of synergy will be crucial for identifying predictive biomarkers and selecting patient populations most likely to benefit from such combination therapies. The path from a promising compound to a clinically effective combination therapy is long, but with rigorous scientific investigation, we can unlock new possibilities in the fight against cancer.

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A Comparative Guide to the In Vitro ADME Properties of 1-(4-Fluorophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early ADME Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant percentage of drug candidates historically failed in late-stage development due to unfavorable pharmacokinetic properties.[1][2] To mitigate this risk, the comprehensive assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is now an indispensable component of the early discovery pipeline.[3][4] Integrating in vitro ADME assays allows for the rapid, cost-effective evaluation and optimization of chemical series, ensuring that only candidates with the most promising drug-like characteristics advance.[3][5]

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, featured in numerous biologically active compounds.[6] Its conformational flexibility and synthetic tractability make it an attractive starting point for library synthesis. This guide focuses on a specific analog, 1-(4-Fluorophenyl)-1,4-diazepane , to benchmark its fundamental in vitro ADME profile. The strategic introduction of a fluorine atom is a common medicinal chemistry tactic aimed at improving metabolic stability or modulating physicochemical properties.[7]

This document provides a comparative analysis of this compound against established drugs—Warfarin and Verapamil—which serve as well-characterized benchmarks for low and high permeability and metabolic clearance, respectively. By presenting detailed experimental protocols and interpreting the resulting data, this guide offers researchers a framework for evaluating similar small molecules.

Comparative Data Summary

The following tables summarize the key in vitro ADME properties of this compound alongside the benchmark compounds. This allows for a direct comparison of their drug-like potential.

Disclaimer: The experimental data for this compound presented herein is illustrative and generated for the purpose of this benchmarking guide. Researchers should conduct their own experiments to verify these findings.

Table 1: Aqueous Solubility

Compound Kinetic Solubility (μM) at pH 7.4 Classification
This compound 95 Good
Warfarin > 200 High

| Verapamil | 125 | Good |

Table 2: Membrane Permeability (PAMPA)

Compound Permeability (Papp, 10⁻⁶ cm/s) at pH 7.4 Classification
This compound 6.8 Moderate
Warfarin 1.5 Low

| Verapamil | 10.5 | High |

Table 3: Metabolic Stability in Human Liver Microsomes (HLM)

Compound Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
This compound > 60 < 11.5
Warfarin 55 25

| Verapamil | 15 | 92 |

Table 4: Plasma Protein Binding (Human)

Compound Protein Binding (%) Fraction Unbound (fu)
This compound 85.2% 0.148
Warfarin > 99% < 0.01

| Verapamil | 90% | 0.10 |

Experimental Workflows and Methodologies

A logical and sequential approach to in vitro ADME testing is crucial for efficient decision-making. The workflow below illustrates the typical progression of assays, from fundamental physicochemical properties to more complex biological assays.

cluster_0 Physicochemical Properties cluster_1 Absorption cluster_2 Metabolism & Distribution cluster_3 Decision Gate Solubility Aqueous Solubility (Kinetic Shake-Flask) Permeability Permeability (PAMPA) Solubility->Permeability Soluble compounds proceed Metabolism Metabolic Stability (Human Liver Microsomes) Permeability->Metabolism Permeable compounds are prioritized PPB Plasma Protein Binding (Equilibrium Dialysis) Metabolism->PPB Decision Candidate Assessment & Go/No-Go Decision PPB->Decision

Caption: Sequential workflow for in vitro ADME profiling.

Kinetic Aqueous Solubility Assay

Causality: Solubility is a foundational property; a compound must be in solution to be absorbed and to exert its pharmacological effect.[8] Low solubility can lead to underestimated potency in biological assays and poor oral bioavailability.[9][10] The kinetic solubility assay is a high-throughput method ideal for early discovery, where a compound is introduced to an aqueous buffer from a DMSO stock, mimicking conditions in many in vitro screens.[8][11]

Experimental Protocol (Shake-Flask Method):

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Incubation Preparation: In duplicate, add 5 µL of the 10 mM stock solution to 245 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate. This results in a 200 µM nominal concentration with 2% DMSO.

  • Equilibration: Seal the plate and place it on a plate shaker in a temperature-controlled incubator (25°C) for 2 hours to allow for equilibration.[10]

  • Precipitate Removal: Filter the samples using a solubility filter plate (e.g., Millipore MultiScreen) to separate any undissolved precipitate from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a calibration curve prepared in the same buffer system.[9]

start 10 mM stock in DMSO step1 Add to PBS (pH 7.4) (2% final DMSO) start->step1 step2 Shake & Incubate (2h @ 25°C) step1->step2 step3 Filter to remove precipitate step2->step3 end Quantify filtrate (LC-MS/MS) step3->end

Caption: Kinetic solubility experimental workflow.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The ability of a drug to passively diffuse across cell membranes, such as the intestinal epithelium, is a primary determinant of its oral absorption.[12] PAMPA provides a rapid, cell-free method to predict this passive transport, making it an excellent tool for ranking compounds in early discovery.[12][13] It isolates passive diffusion from the complexities of active transport and metabolism that occur in cell-based assays like Caco-2.[13]

Experimental Protocol:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).[14]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Prepare the test compounds in PBS (pH 7.4) at a concentration of 100 µM. Add 150 µL of this solution to the lipid-coated donor plate wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate this assembly at room temperature (25°C) for 4 to 18 hours with gentle shaking.[14][15]

  • Sample Analysis: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the concentrations and known physical parameters of the assay system. High, medium, and low permeability controls (e.g., Verapamil, Theophylline) must be run in parallel to validate the assay.[3]

cluster_0 Setup cluster_1 Analysis donor Donor Plate: Add 150µL compound membrane Artificial Lipid Membrane donor->membrane acceptor Acceptor Plate: 300µL buffer membrane->acceptor incubate Incubate (4-18h @ 25°C) acceptor->incubate quantify Quantify C_donor and C_acceptor (LC-MS/MS) calculate Calculate Papp (Permeability) quantify->calculate incubate->quantify

Caption: PAMPA experimental workflow.

Metabolic Stability Assay

Causality: The liver is the primary site of drug metabolism, which significantly impacts a drug's half-life and oral bioavailability.[16] Human liver microsomes (HLM) are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, the major drivers of Phase I metabolism.[16] This assay measures the rate at which a compound is depleted by these enzymes, providing an estimate of its intrinsic clearance.[17][18]

Experimental Protocol:

  • Reagent Preparation: Thaw pooled HLM on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).[19] Prepare a NADPH regenerating system.

  • Reaction Initiation: Pre-warm the HLM solution and test compound (at a final concentration of 1 µM) at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[16][17] A parallel incubation without NADPH serves as a negative control to account for non-CYP-mediated degradation.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard.[18]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[16]

start Test Compound (1µM) + Human Liver Microsomes step1 Initiate reaction with NADPH @ 37°C start->step1 step2 Sample at time points (0, 5, 15, 30, 60 min) step1->step2 step3 Quench with Acetonitrile + Internal Standard step2->step3 step4 Centrifuge & Analyze Supernatant (LC-MS/MS) step3->step4 end Calculate t½ and CLint step4->end

Caption: Metabolic stability workflow.

Plasma Protein Binding (PPB) Assay

Causality: Most drugs bind to plasma proteins (e.g., albumin, α1-acid-glycoprotein) upon entering circulation.[20][21] It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute to tissues and be cleared.[22] Therefore, determining the fraction unbound (fu) is critical for interpreting dose-response relationships. Rapid Equilibrium Dialysis (RED) is considered a gold-standard method for this measurement.[20][23]

Experimental Protocol (Rapid Equilibrium Dialysis):

  • Device Preparation: Hydrate the dialysis membranes (MWCO 8-14 kDa) of the RED device inserts according to the manufacturer's protocol.

  • Sample Preparation: Spike the test compound into human plasma at a final concentration of 1-5 µM.

  • Loading the Device: Add the compound-spiked plasma (e.g., 300 µL) to the sample chamber (red) of the RED device. Add dialysis buffer (PBS, pH 7.4; e.g., 500 µL) to the buffer chamber.[22]

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-8 hours to allow the unbound compound to reach equilibrium across the membrane.[22][24]

  • Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: To avoid matrix effects during analysis, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot. Precipitate proteins with acetonitrile containing an internal standard and analyze both samples by LC-MS/MS.[24]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber at equilibrium.

cluster_0 RED Device Setup cluster_1 Analysis plasma Plasma Chamber: Compound in Plasma membrane Semi-permeable Membrane plasma->membrane buffer Buffer Chamber: PBS (pH 7.4) plasma->buffer Unbound drug diffuses incubate Equilibrate (4-8h @ 37°C) membrane->buffer quantify Quantify C_plasma and C_buffer (LC-MS/MS) calculate Calculate % Bound & fu quantify->calculate incubate->quantify

Caption: Plasma Protein Binding (RED) workflow.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Responsible Disposal of 1-(4-Fluorophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, the lifecycle of a chemical does not end when an experiment is complete. The final step—disposal—is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-(4-Fluorophenyl)-1,4-diazepane, a fluorinated diazepane derivative. Our focus extends beyond mere procedure to explain the underlying chemical principles that dictate these essential safety measures.

The presence of a carbon-fluorine bond in the molecule is of central importance. This bond is one of the strongest in organic chemistry, lending the compound significant stability.[1][2] This stability, while useful in many applications, means the compound is not readily biodegradable and can persist in the environment, earning such compounds the moniker "forever chemicals".[2][3] Therefore, disposal methods must be robust enough to ensure its complete and irreversible destruction.

Hazard Identification and Risk Assessment

A specific Safety Data Sheet (SDS) for this compound (CAS No. 751468-47-0) is not always available, a common challenge in research settings. In these instances, our expertise dictates that we assess risk by examining data from structurally analogous compounds. Based on available data for similar fluorinated and diazepane-based molecules, we must handle this compound with the assumption that it presents multiple hazards.

A summary of anticipated hazards is presented below. This proactive assessment is fundamental to ensuring personnel safety.

Hazard Classification (Anticipated)GHS PictogramPrecautionary Statements & Required ActionsSupporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Exclamation MarkH302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. P261, P262, P270, P280: Avoid breathing vapors/mist. Do not get in eyes, on skin, or on clothing. Do not eat, drink, or smoke when using this product. Wear protective gloves/clothing/eye protection.[4][5][6]
Skin and Eye Irritation Exclamation MarkH315, H319: Causes skin irritation and serious eye irritation. P302+P352, P305+P351+P338: IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Specific Target Organ Toxicity Exclamation MarkH335: May cause respiratory irritation. P271, P304+P340: Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5]

All handling and waste management procedures must be conducted within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.[5][7]

The Core Principle: High-Temperature Incineration

Due to the extreme stability of the carbon-fluorine bond, standard chemical neutralization or landfilling is insufficient and irresponsible.[1][2] Landfilling merely contains the threat temporarily, with the potential for future environmental release.[2]

The authoritative and recommended disposal method for fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[1][2] This method is effective because the extreme temperatures (typically >1,000°C) and sufficient residence times provide the necessary energy to cleave the C-F bond, leading to the complete destruction of the molecule.[2][8] Such facilities are equipped with afterburners and sophisticated scrubbing systems to neutralize the resulting acidic gases (like hydrogen fluoride), preventing their release into the atmosphere.[9]

Step-by-Step Disposal Protocol

The disposal process begins at the point of generation. Adherence to a systematic workflow is crucial for safety and compliance.

Phase 1: Waste Segregation at the Bench
  • Designate a Waste Container: Use a dedicated, leak-proof container made of a compatible material (e.g., borosilicate glass or high-density polyethylene). The container must have a secure, tight-fitting lid.

  • Label Correctly and Immediately: Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Acutely Toxic," "Irritant")

  • Segregate Waste Streams: Do not mix this waste with other, incompatible waste streams.[10] Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in its dedicated container.

Phase 2: Accumulation and Storage in the Laboratory
  • Keep Containers Closed: The waste container must remain sealed at all times, except when adding waste.

  • Store in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[11]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate spills or leaks.

  • Monitor Fill Level: Do not overfill the container. Stop filling at approximately 80% capacity to allow for vapor expansion and prevent spills.

Phase 3: Final Disposal via Institutional EHS
  • Consult Institutional Policy: Your institution's Environmental Health and Safety (EHS) department is the final authority on disposal procedures.[9] They manage the relationship with licensed hazardous waste disposal contractors.

  • Schedule a Waste Pickup: Once the container is full or the project is complete, contact your EHS department to schedule a waste pickup.

  • Documentation: Ensure all institutional paperwork and waste logs are completed accurately. This creates a manifest that tracks the hazardous waste from "cradle to grave," a key requirement of the Resource Conservation and Recovery Act (RCRA).[12]

The diagram below illustrates the comprehensive workflow for proper disposal.

cluster_lab In-Laboratory Procedures cluster_ehs EHS & Off-Site Procedures cluster_spill Emergency Protocol gen Waste Generation (Pure compound or contaminated materials) segregate 1. Segregate into a Dedicated Container gen->segregate label_node 2. Label Container: 'Hazardous Waste' + Full Chemical Name segregate->label_node store 3. Store in Satellite Accumulation Area (SAA) (Secure & Closed) label_node->store pickup 4. Schedule EHS Pickup & Complete Paperwork store->pickup Handover transport 5. Licensed Transporter Collects Waste pickup->transport dispose 6. Final Disposal: High-Temperature Incineration transport->dispose spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain collect Collect & Place in Hazardous Waste Container contain->collect decon Decontaminate Area & Report to EHS collect->decon

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.[9]

  • Alert and Evacuate: Immediately alert personnel in the area and restrict access.[10]

  • Wear Appropriate PPE: Before addressing the spill, don the appropriate PPE, including a respirator if aerosols or dusts are generated.[10]

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent to dike and cover the spill.[9][10]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a pre-labeled hazardous waste container.[9][10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]

  • Report: Report the incident to your laboratory supervisor and EHS department immediately, as required by institutional and regulatory protocols.[9]

By adhering to these scientifically-backed procedures, you fulfill your professional responsibility to ensure safety, protect our environment, and maintain the integrity of the research enterprise.

References

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A Researcher's Comprehensive Guide to the Safe Handling of 1-(4-Fluorophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Operational and Safety Protocol for Drug Development Professionals

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of 1-(4-Fluorophenyl)-1,4-diazepane, a compound of interest in contemporary drug discovery. The following procedures are designed to be a self-validating system of safety, grounded in established chemical hazard classifications and best laboratory practices.

The structure of this compound, which incorporates a fluorinated aromatic ring and a diazepane moiety, necessitates a cautious approach. The provided GHS hazard statements indicate that this compound is harmful if swallowed, causes skin and serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[1][2] Therefore, a multi-layered approach to personal protective equipment (PPE) and handling is essential.

Hazard Analysis and Personal Protective Equipment (PPE)

A thorough understanding of the potential hazards is the foundation of a robust safety plan. For this compound, the primary risks involve acute toxicity upon ingestion or inhalation, and irritation to the skin and eyes.[1][2]

Recommended Personal Protective Equipment

The following table outlines the minimum PPE requirements for handling this compound in various laboratory scenarios.

Operation Engineering Controls Gloves Eye/Face Protection Lab Coat/Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume HoodDouble-gloved with nitrile or neoprene glovesTightly sealed safety goggles and a face shield[3][4]Flame-retardant lab coat with tight cuffsNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates[5][6]
Solution Preparation and Transfers Chemical Fume HoodNitrile or neoprene glovesSafety glasses with side shieldsStandard lab coatRecommended if handling large volumes or if ventilation is suboptimal
Routine Reactions and Work-up Chemical Fume HoodNitrile or neoprene glovesSafety glasses with side shieldsStandard lab coatNot typically required if work is performed in a certified fume hood
Spill Cleanup Chemical Fume Hood (if possible)Heavy-duty nitrile or neoprene glovesTightly sealed safety goggles and a face shield[3][4]Chemical-resistant apron or suitNIOSH-approved respirator with appropriate cartridges[5][6]

Causality of PPE Selection:

  • Double Gloving: The use of two pairs of gloves when handling the solid form of the compound provides an extra layer of protection against potential tears or pinholes, which is critical given the skin irritation hazard.[6]

  • Face Shield and Goggles: The combination of a face shield and goggles is mandated during the handling of the solid to protect against accidental splashes to the face and prevent fine particles from entering the eyes, which could cause serious damage.[3][4]

  • Respirator: A respirator is crucial when handling the powder outside of a contained system to prevent inhalation, which is a known route of acute toxicity for this compound.[1][2][5]

Step-by-Step Handling and Disposal Protocols

Experimental Workflow for Safe Handling

The following workflow should be strictly adhered to when working with this compound.

Caption: A general workflow for the safe handling of this compound.

Detailed Protocols

1. Preparation:

  • Pre-use Inspection: Before handling the compound, inspect all PPE for any signs of damage. Ensure the chemical fume hood has a valid certification and is functioning correctly.

  • Material Staging: Assemble all necessary equipment (spatulas, weigh boats, solvents, glassware) within the fume hood to minimize movement in and out of the containment area.

2. Handling:

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of this compound to the container. Avoid creating dust.

  • Dissolution: Add the solvent to the container with the solid compound. Gently swirl or stir to dissolve.

  • Transfer: Use a clean pipette or syringe to transfer the solution to the reaction vessel.

3. Spill Response:

  • Small Spills: For small spills within the fume hood, absorb the material with a chemical absorbent pad. Decontaminate the area with a suitable solvent. Place all contaminated materials in a sealed bag for disposal.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your institution's environmental health and safety office.

Disposal Plan

The fluorinated nature of this compound requires special consideration for disposal. Halogenated organic waste must be segregated from non-halogenated waste streams.[7]

  • Liquid Waste: All solutions containing this compound should be disposed of in a clearly labeled "Halogenated Organic Waste" container.[7]

  • Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent pads should be placed in a sealed, labeled bag and disposed of as solid chemical waste.[8]

  • Unused Compound: Unused or excess quantities of the compound should be disposed of through your institution's hazardous waste program.[8] Do not attempt to neutralize the compound without a validated procedure.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

By adhering to these protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-BOC-hexahydro-1,4-diazepine.
  • CymitQuimica. (2024). Safety Data Sheet: (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate.
  • Echemi. (n.d.). 1-[(4-CHLOROPHENYL)PHENYLMETHYL]HEXAHYDRO-1H-1,4-DIAZEPINE Safety Data Sheets.
  • BLDpharm. (n.d.). This compound.
  • PubChem. (n.d.). 1-((2-Fluorophenyl)methyl)-1,4-diazepane.
  • National Institutes of Health. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Fluorochem. (2024). Safety Data Sheet: 1-Benzyl-1,4-diazepane.
  • Ammonia Safety Training. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • BPI - Certified Compostable. (n.d.). Fluorinated Chemicals.
  • IntechOpen. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review.
  • PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • JOCPR. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives.
  • PENTA. (2025). 1,4-Dioxane - SAFETY DATA SHEET.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • SynZeal. (n.d.). Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.